molecular formula C12H17N B145979 4-Benzylpiperidine CAS No. 31252-42-3

4-Benzylpiperidine

Cat. No.: B145979
CAS No.: 31252-42-3
M. Wt: 175.27 g/mol
InChI Key: ABGXADJDTPFFSZ-UHFFFAOYSA-N
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Description

4-Benzylpiperidine is dopamine-selective releaser. It is a potential candidate for treatments for cocaine dependence.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylpiperidine
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InChI

InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2
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InChI Key

ABGXADJDTPFFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
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DSSTOX Substance ID

DTXSID3067603
Record name 4-Benzylpiperidine
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Molecular Weight

175.27 g/mol
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CAS No.

31252-42-3
Record name 4-Benzylpiperidine
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Record name Piperidine, 4-(phenylmethyl)-
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Record name 4-Benzylpiperidine
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Record name 4-benzylpiperidine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Phenylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylmethyl)piperidine, also known as 4-benzylpiperidine, is a versatile organic compound with a piperidine (B6355638) ring substituted at the 4-position with a benzyl (B1604629) group.[1] Its chemical structure makes it a valuable building block in the synthesis of a wide range of pharmaceutical agents, particularly those targeting the central nervous system.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(phenylmethyl)piperidine, offering crucial data and experimental insights for researchers and professionals in drug discovery and development.

Physicochemical Data Summary

The fundamental physicochemical properties of 4-(phenylmethyl)piperidine are summarized in the tables below for easy reference and comparison.

Identifier Value Source
IUPAC Name 4-(phenylmethyl)piperidine[4]
CAS Number 31252-42-3[5][6]
Molecular Formula C₁₂H₁₇N[5][7]
Molecular Weight 175.27 g/mol [5][7][8]
SMILES C1CC(CCN1)Cc2ccccc2[5]
InChI Key ABGXADJDTPFFSZ-UHFFFAOYSA-N[5]

Table 1: General Chemical Identifiers

Property Value Source
Melting Point 6-7 °C[5][9][10]
Boiling Point 279 °C (at 760 mmHg)[5][9][11]
161-162 °C (at 19 mmHg)[5]
Density 0.997 g/mL (at 25 °C)[5][7][12]
Refractive Index n20/D 1.537[5][9]
Appearance Clear colorless to pale yellow liquid[2][13]
Solubility Soluble in water (partly)[12]
The hydrochloride salt is highly soluble in water and also soluble in ethanol (B145695) and methanol.[14]
pKa (Predicted) 10.58 ± 0.10[10][13]
logP (Octanol-Water Partition Coefficient) 2.55750 to 3.310[8][11]

Table 2: Key Physicochemical Properties

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are generalized protocols for key experiments related to 4-(phenylmethyl)piperidine.

Synthesis of 4-(Phenylmethyl)piperidine

A common method for the synthesis of 4-(phenylmethyl)piperidine involves a two-step process:

  • Reaction of 4-Cyanopyridine with Toluene: This initial step forms the intermediate, 4-benzylpyridine (B57826).[1][4]

  • Catalytic Hydrogenation: The pyridine (B92270) ring of 4-benzylpyridine is then reduced via catalytic hydrogenation to yield 4-(phenylmethyl)piperidine.[1][4]

Another versatile method for creating 4-benzyl piperidine derivatives is through a Suzuki coupling protocol. This involves the hydroboration of an N-protected 4-methylene piperidine followed by a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide.[15]

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. For piperidine derivatives, potentiometric titration is a common method for experimental pKa determination.[16][17][18]

Generalized Protocol for Potentiometric Titration:

  • Sample Preparation: A precise amount of the compound is dissolved in deionized water to a known concentration. The ionic strength of the solution is typically adjusted with a salt solution (e.g., 0.01M KCl).[17][18]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1M NaOH) at a constant temperature (e.g., 25 ± 0.5 °C).[17][18]

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • pKa Calculation: The pKa is determined from the titration curve as the pH at the half-equivalence point.[19]

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties. The shake-flask method is a classical approach for logP determination.[20][21][22]

Generalized Shake-Flask Protocol:

  • Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.[23]

  • Partitioning: A known amount of 4-(phenylmethyl)piperidine is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a specific volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.[20]

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[20][23]

  • logP Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.[22]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-(phenylmethyl)piperidine.

G Synthesis Workflow of 4-(Phenylmethyl)piperidine cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 4-Cyanopyridine 4-Cyanopyridine 4-Benzylpyridine 4-Benzylpyridine 4-Cyanopyridine->4-Benzylpyridine Reaction Toluene Toluene Toluene->4-Benzylpyridine 4-(Phenylmethyl)piperidine 4-(Phenylmethyl)piperidine 4-Benzylpyridine->4-(Phenylmethyl)piperidine Catalytic Hydrogenation

Caption: Generalized synthesis workflow for 4-(phenylmethyl)piperidine.

Conceptual Mechanism of Action

4-(Phenylmethyl)piperidine is known to act as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin.[4] It also functions as a monoamine oxidase (MAO) inhibitor.[1][5][10] The following diagram provides a conceptual illustration of these interactions.

G Conceptual Mechanism of Action 4-PMP 4-(Phenylmethyl)piperidine DAT Dopamine Transporter 4-PMP->DAT Releases NET Norepinephrine Transporter 4-PMP->NET Releases SERT Serotonin Transporter 4-PMP->SERT Weakly Releases MAO-A Monoamine Oxidase A 4-PMP->MAO-A Inhibits MAO-B Monoamine Oxidase B 4-PMP->MAO-B Weakly Inhibits Synaptic_Cleft Synaptic Cleft (Increased Dopamine & Norepinephrine) DAT->Synaptic_Cleft NET->Synaptic_Cleft

Caption: Conceptual diagram of 4-(phenylmethyl)piperidine's interactions.

References

An In-depth Technical Guide to 4-Benzylpiperidine: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-benzylpiperidine, a key chemical intermediate in pharmaceutical research and development. This document details its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it delves into its significant biological activities as a monoamine releasing agent and monoamine oxidase (MAO) inhibitor. Detailed experimental protocols for its synthesis and biological characterization are provided to facilitate further research and application in drug discovery.

Chemical Identity and Properties

This compound, with the CAS number 31252-42-3, is a substituted piperidine (B6355638) derivative that serves as a versatile scaffold in medicinal chemistry.[1] Its structure consists of a piperidine ring substituted at the 4-position with a benzyl (B1604629) group.

Chemical Structure:

  • Molecular Formula: C₁₂H₁₇N[2]

  • IUPAC Name: 4-(phenylmethyl)piperidine[3]

  • Synonyms: Phenyl(4-piperidyl)methane[4]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 31252-42-3[2]
Molecular Weight 175.27 g/mol [2]
Appearance Clear colourless to yellow viscous liquid[5]
Boiling Point 279 °C (lit.)[5]
Melting Point 6-7 °C (lit.)[5]
Density 0.997 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.537 (lit.)[5]
SMILES C1CNCCC1CC2=CC=CC=C2[2]
InChI InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2[3]

Synthesis of this compound

Several synthetic routes to this compound have been established. Two prominent methods include the reaction of 4-cyanopyridine (B195900) with toluene (B28343) followed by catalytic hydrogenation, and palladium-catalyzed cross-coupling reactions such as the Suzuki coupling.[6][7]

Synthesis via 4-Cyanopyridine and Toluene

A traditional and effective method involves a two-step process starting from 4-cyanopyridine and toluene.[6] The initial reaction forms 4-benzylpyridine (B57826), which is subsequently reduced to this compound via catalytic hydrogenation.

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Catalytic Hydrogenation 4-Cyanopyridine 4-Cyanopyridine Reaction_1 Reaction 4-Cyanopyridine->Reaction_1 Toluene Toluene Toluene->Reaction_1 4-Benzylpyridine 4-Benzylpyridine Reaction_1->4-Benzylpyridine Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) 4-Benzylpyridine->Catalytic_Hydrogenation 4-Benzylpiperidine_final This compound Catalytic_Hydrogenation->4-Benzylpiperidine_final

Synthesis of this compound from 4-cyanopyridine and toluene.

Experimental Protocol:

Step 1: Synthesis of 4-Benzylpyridine

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4-cyanopyridine and an excess of toluene.

  • Add a suitable catalyst, such as a palladium complex, to the mixture.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration.

  • The filtrate is concentrated under reduced pressure to remove excess toluene.

  • The crude 4-benzylpyridine is then purified by flash column chromatography on silica (B1680970) gel.

Step 2: Catalytic Hydrogenation to this compound

  • Dissolve the purified 4-benzylpyridine in a suitable solvent such as ethanol (B145695) or methanol (B129727) in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Agitate the mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete reduction of the pyridine (B92270) ring.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • The final product can be further purified by vacuum distillation.

Biological Activity and Applications

This compound is recognized for its significant activity within the central nervous system, primarily as a monoamine releasing agent and a monoamine oxidase inhibitor.[6] These properties make it a valuable scaffold for the development of therapeutics for neurological and psychiatric disorders.[1]

Monoamine Releasing Agent

This compound acts as a releasing agent for monoamine neurotransmitters, with a notable selectivity for dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) over serotonin (B10506) (5-HT).[6] This is a key characteristic for potential therapeutic applications, such as in the treatment of cocaine dependence.[5]

G cluster_0 Presynaptic Terminal 4-BP This compound VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) 4-BP->VMAT2 Interacts with DAT_NET Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) 4-BP->DAT_NET Enters via Transporters Synaptic_Vesicle Synaptic Vesicle Cytosol Cytosolic Monoamines (DA, NE) Extracellular Synaptic Cleft (Increased DA, NE) DAT_NET->Extracellular Synaptic_Vesicle->Cytosol Disrupts Vesicular Storage Cytosol->DAT_NET Efflux via Transporter Reversal

Mechanism of this compound as a monoamine releasing agent.

Pharmacological Data:

ParameterValueReference(s)
Dopamine (DA) Release EC₅₀ 109 nM[6]
Norepinephrine (NE) Release EC₅₀ 41.4 nM[6]
Serotonin (5-HT) Release EC₅₀ 5,246 nM[6]

Experimental Protocol: In Vitro Monoamine Release Assay using Synaptosomes

This protocol describes a general method for measuring monoamine release from isolated nerve terminals (synaptosomes), which can be adapted to study the effects of this compound.

  • Preparation of Synaptosomes:

    • Isolate synaptosomes from the brain region of interest (e.g., striatum for dopamine) from a suitable animal model (e.g., rat) using differential and density gradient centrifugation.[8]

    • Resuspend the purified synaptosomes in a physiological buffer (e.g., Krebs-Ringer buffer) at a specific protein concentration.

  • Monoamine Loading:

    • Pre-incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine) for a set period (e.g., 15-30 minutes) at 37°C to allow for uptake into the nerve terminals.

  • Release Assay:

    • Wash the synaptosomes with fresh buffer to remove excess radiolabel.

    • Resuspend the loaded synaptosomes in the buffer.

    • Aliquot the synaptosome suspension into tubes or a multi-well plate.

    • Add varying concentrations of this compound or a vehicle control to the aliquots.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to induce monoamine release.

    • Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

  • Quantification:

    • Measure the amount of radioactivity in the supernatant (released monoamines) and in the pellet (retained monoamines) using a scintillation counter.

    • Calculate the percentage of total monoamine released for each concentration of this compound.

    • Determine the EC₅₀ value by plotting the percentage of release against the log concentration of the compound.

Monoamine Oxidase (MAO) Inhibition

This compound also functions as a weak inhibitor of monoamine oxidase, with a preference for the MAO-A isoform.[6] MAO enzymes are responsible for the degradation of monoamine neurotransmitters.

Inhibitory Data:

EnzymeIC₅₀Reference(s)
MAO-A 130 µM[6]
MAO-B 750 µM[6]

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound against MAO-A and MAO-B.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution in an appropriate assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare working solutions of recombinant human MAO-A and MAO-B enzymes.

    • Prepare a working solution of the substrate, kynuramine (B1673886).

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted this compound solutions or a vehicle control.

    • Include positive controls for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibition.

    • Add the MAO-A or MAO-B enzyme solution to the wells.

    • Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the kynuramine substrate to all wells.

    • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

  • Detection and Data Analysis:

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (excitation ~320 nm, emission ~380 nm).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a compound of significant interest in the field of drug discovery, particularly for central nervous system disorders. Its well-defined chemical properties, established synthetic pathways, and potent biological activity as a selective monoamine releasing agent and weak MAO inhibitor provide a solid foundation for further research. The detailed protocols provided in this guide are intended to support researchers and scientists in the synthesis and evaluation of this compound and its derivatives, ultimately contributing to the development of novel therapeutics.

References

The N-Benzyl Piperidine Motif: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine (B6355638) (N-BP) scaffold is a privileged structural motif frequently employed in medicinal chemistry. Its remarkable versatility, arising from its structural flexibility and three-dimensional nature, has established it as a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the N-BP motif in drug discovery, detailing its significance in molecular interactions, its presence in approved drugs, and its application in the development of novel therapeutics across various disease areas. We further present a compilation of quantitative pharmacological data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

The Significance of the N-Benzyl Piperidine Motif in Drug Design

The prevalence of the N-benzyl piperidine moiety in numerous bioactive compounds can be attributed to several key features that make it an attractive scaffold for medicinal chemists.[1][2][3] Its inherent structural flexibility allows for optimal positioning of substituents to engage with biological targets. The tertiary amine of the piperidine ring is often protonated at physiological pH, enabling it to participate in crucial ionic interactions with acidic residues in protein binding pockets.

Furthermore, the benzyl (B1604629) group provides a platform for a variety of critical molecular interactions. The aromatic ring can engage in π-π stacking and hydrophobic interactions, while also being amenable to substitution to fine-tune the steric and electronic properties of the molecule.[2] A particularly important interaction facilitated by the N-benzyl group is the cation-π interaction, where the positively charged piperidinium (B107235) nitrogen interacts favorably with the electron-rich face of aromatic residues within the target protein's active site.[1][2] This combination of features allows for the modulation of a compound's efficacy, selectivity, and pharmacokinetic properties, including solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]

Therapeutic Applications of N-Benzyl Piperidine-Containing Drugs

The N-BP motif is a key structural component in a wide range of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability.

Neurodegenerative Diseases: Targeting Cholinesterases

One of the most prominent examples of an N-benzyl piperidine-containing drug is Donepezil , a cornerstone in the symptomatic treatment of Alzheimer's disease.[2] Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The N-benzyl piperidine moiety of Donepezil plays a crucial role in its binding to the active site of AChE.[4]

The development of novel multi-target-directed ligands for Alzheimer's disease often incorporates the N-benzyl piperidine scaffold. Researchers have designed and synthesized derivatives that dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or combine AChE inhibition with other beneficial activities such as histone deacetylase (HDAC) inhibition, antioxidant effects, and inhibition of amyloid-beta (Aβ) aggregation.[5][6]

Table 1: Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity of N-Benzyl Piperidine Derivatives

CompoundTargetIC50 (µM)Reference
DonepezilAChE0.02[5]
Derivative 4aAChE2.08 ± 0.16[7]
BuChE7.41 ± 0.44[7]
Derivative d5HDAC0.17[6]
AChE6.89[6]
Derivative d10HDAC0.45[6]
AChE3.22[6]
Compound 21AChE0.00056[8]
Dopaminergic System Modulation

The N-benzyl piperidine motif is also a key feature in compounds targeting the dopamine (B1211576) transporter (DAT), a critical component in the regulation of dopaminergic neurotransmission. The GBR series of compounds, which are potent and selective DAT inhibitors, feature a substituted N-benzyl piperidine core.[9] These compounds are valuable research tools for studying the neurobiology of stimulant abuse and for the development of potential pharmacotherapies for cocaine addiction.[9]

Anticancer Activity

Recent research has highlighted the potential of N-benzyl piperidine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways. For instance, some derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.

Table 2: Anticancer Activity of N-Benzyl Piperidine Derivatives

CompoundCell LineIC50 (µM)Reference
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549 (Lung)32.43[10]
Compound 9bMCF7 (Breast)< 3[11]
PC3 (Prostate)< 3[11]
Compound 9dMCF7 (Breast)< 3[11]
PC3 (Prostate)< 3[11]
Methylated piperidine 20aDU145 (Prostate)low µM range[12]
Methylated piperidine 21aDU145 (Prostate)low µM range[12]
Methylated piperidine 22aDU145 (Prostate)low µM range[12]
Antiviral Activity

The N-benzyl piperidine scaffold has also been explored for the development of antiviral agents. Derivatives have shown activity against various viruses, including influenza and coronaviruses. For instance, a class of N-benzyl 4,4-disubstituted piperidines has been identified as inhibitors of the influenza A virus, specifically targeting the H1N1 subtype by interacting with the hemagglutinin fusion peptide.[13]

Table 3: Antiviral Activity of N-Benzyl Piperidine Derivatives

CompoundVirusEC50 (µM)Reference
Compound 2HCoV-229E7.4
N-benzyl/phenyl acetamide (B32628) 6aHIV-1< 20
N-benzyl/phenyl acetamide 6dHIV-1< 20
N-benzyl/phenyl acetamide 6eHIV-1< 20
N-benzyl/phenyl acetamide 6gHIV-1< 20
N-benzyl/phenyl acetamide 6iHIV-1< 20
N-benzyl/phenyl acetamide 7aHIV-16.8

Key Signaling Pathways Modulated by N-Benzyl Piperidine Derivatives

The therapeutic effects of N-benzyl piperidine-containing drugs are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Cholinergic Signaling Pathway

In the context of Alzheimer's disease, N-benzyl piperidine-based AChE inhibitors like Donepezil increase the levels of acetylcholine in the synaptic cleft. This enhances cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetyl-CoA + Choline -> ACh ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release CHT Choline Transporter CHT->ACh_synthesis Uptake AChE AChE ACh_cleft->AChE Hydrolysis nAChR Nicotinic AChR ACh_cleft->nAChR mAChR Muscarinic AChR ACh_cleft->mAChR AChE->Choline Donepezil Donepezil (N-BP Inhibitor) Donepezil->AChE Inhibition Signal_Transduction Signal Transduction (Cognition, etc.) nAChR->Signal_Transduction mAChR->Signal_Transduction

Cholinergic signaling at the synapse and the inhibitory action of Donepezil.
Dopaminergic Signaling Pathway

N-benzyl piperidine-based DAT inhibitors block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration of dopamine available to bind to postsynaptic receptors. This modulation of dopaminergic signaling is central to their effects on reward, motivation, and motor control.

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA DA_synthesis Dopamine (DA) L_DOPA->DA_synthesis DA_vesicle DA Vesicle DA_synthesis->DA_vesicle DA_cleft DA DA_vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake D1R D1 Receptor DA_cleft->D1R D2R D2 Receptor DA_cleft->D2R DAT->DA_synthesis GBR_inhibitor GBR Series (N-BP Inhibitor) GBR_inhibitor->DAT Inhibition Postsynaptic_effects Postsynaptic Effects (Reward, Motor Control) D1R->Postsynaptic_effects D2R->Postsynaptic_effects

Dopaminergic signaling and the mechanism of DAT inhibitors.
Apoptosis Signaling Pathways

In cancer therapy, N-benzyl piperidine derivatives can induce programmed cell death, or apoptosis, in cancer cells. This can occur through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_family Bcl-2 Family (Bax/Bak) Caspase8->Bcl2_family Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (DNA damage, etc.) p53 p53 Activation Cellular_Stress->p53 p53->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NBP_drug N-BP Anticancer Drug NBP_drug->Death_Receptor NBP_drug->Cellular_Stress

Induction of apoptosis by N-benzyl piperidine anticancer agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key N-benzyl piperidine intermediate and for a standard biological assay used to evaluate the activity of N-benzyl piperidine-containing compounds.

Synthesis of N-Benzyl-4-piperidone

N-benzyl-4-piperidone is a crucial intermediate in the synthesis of many N-benzyl piperidine derivatives. Several methods for its preparation have been reported.

Method 1: From Benzylamine (B48309) and Acrylic Ester

This method involves a Michael addition followed by a Dieckmann condensation.

  • Michael Addition: Add benzylamine and an alcohol-based organic solvent to a reaction vessel. Gradually add an acrylic ester (molar ratio of acrylate (B77674) to benzylamine is 2.6-5). Stir the reaction mixture, then heat to 50-60°C and maintain for 9-24 hours. After the reaction is complete, distill to remove excess acrylic ester and the solvent.

  • Dieckmann Condensation: To the residue, add an organic solvent for the condensation reaction (e.g., toluene). Add an organic base, such as sodium methoxide, in portions. Heat the mixture to 50-85°C and maintain for 9-16 hours. During this time, low-boiling substances are evaporated to maintain the temperature.

  • Hydrolysis and Decarboxylation: After cooling, neutralize the reaction mixture with an acid (e.g., dilute HCl). Add a catalyst (e.g., lithium chloride) and heat at 60-85°C for 1-5 hours to effect decarboxylation.

  • Work-up and Purification: Adjust the pH to 8-9 with an inorganic base (e.g., NaOH solution). Separate the aqueous layer. The organic layer is distilled to recover the solvent, and the crude product is then purified by vacuum distillation to yield N-benzyl-4-piperidone.[6]

Synthesis_N_Benzyl_4_Piperidone cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Benzylamine Benzylamine Michael_Addition 1. Michael Addition (Alcohol, 50-60°C) Benzylamine->Michael_Addition Acrylic_Ester Acrylic Ester Acrylic_Ester->Michael_Addition Dieckmann_Condensation 2. Dieckmann Condensation (Toluene, NaOMe, 50-85°C) Michael_Addition->Dieckmann_Condensation Hydrolysis_Decarboxylation 3. Hydrolysis & Decarboxylation (Acid, Catalyst, 60-85°C) Dieckmann_Condensation->Hydrolysis_Decarboxylation Workup 4. Work-up & Purification (Base, Distillation) Hydrolysis_Decarboxylation->Workup N_Benzyl_4_Piperidone N-Benzyl-4-piperidone Workup->N_Benzyl_4_Piperidone

Workflow for the synthesis of N-benzyl-4-piperidone.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against AChE.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Test compound (e.g., Donepezil or other N-benzyl piperidine derivatives)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer. Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to the respective wells. For the control (100% enzyme activity), add the same volume of buffer.

  • Pre-incubation: Add the AChE solution and DTNB solution to all wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance of each well at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds for 5 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][9]

Ellmans_Method_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis Prep_Inhibitor Prepare serial dilutions of N-BP inhibitor Add_Inhibitor Add inhibitor dilutions to wells Prep_Inhibitor->Add_Inhibitor Prep_Reagents Prepare AChE, DTNB, and ATCI solutions Add_Enzyme_DTNB Add AChE and DTNB Prep_Reagents->Add_Enzyme_DTNB Add_Inhibitor->Add_Enzyme_DTNB Pre_incubation Pre-incubate (e.g., 37°C, 15 min) Add_Enzyme_DTNB->Pre_incubation Add_Substrate Initiate reaction with ATCI Pre_incubation->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm (kinetic read) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate reaction rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Experimental workflow for the in vitro AChE inhibition assay.

Conclusion

The N-benzyl piperidine motif continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its unique structural and electronic properties enable potent and selective interactions with a wide range of biological targets, leading to the development of effective therapeutic agents for various diseases. The examples and data presented in this guide underscore the significance of the N-BP moiety in medicinal chemistry. A thorough understanding of its role in molecular recognition, combined with the application of robust synthetic and biological evaluation methods, will undoubtedly continue to fuel the discovery of novel and improved medicines for the foreseeable future.

References

Pharmacology of 4-benzylpiperidine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacology of 4-Benzylpiperidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of pharmacologically active agents. Its structural flexibility allows for modifications that can systematically alter receptor affinity, selectivity, and functional activity. Derivatives of this compound have been developed to target a diverse set of proteins, including G protein-coupled receptors (GPCRs), monoamine transporters, and enzymes, leading to potential therapeutic applications in pain management, neurodegenerative diseases, and psychiatric disorders. This document provides a comprehensive overview of the pharmacology of this compound derivatives, detailing their interactions with key biological targets, summarizing structure-activity relationships (SAR), presenting quantitative binding and functional data, and outlining the experimental protocols used for their evaluation.

Core Pharmacological Targets

The this compound core has been successfully modified to interact with several key targets in the central nervous system. The primary targets include Sigma receptors (σ1 and σ2), the μ-Opioid Receptor (MOR), and monoamine transporters, particularly the dopamine (B1211576) transporter (DAT). Additionally, derivatives have been engineered to inhibit enzymes such as cholinesterases.

Sigma (σ) Receptors

A significant number of this compound derivatives exhibit high affinity for sigma receptors. These receptors are unique intracellular proteins, with the σ1 receptor primarily located at the endoplasmic reticulum-mitochondrion interface.

  • Structure-Activity Relationship (SAR): Modifications to the aralkyl moiety attached to the piperidine (B6355638) nitrogen are crucial for σ receptor affinity and selectivity.[1] The introduction of different substituents on this aromatic ring can produce compounds with nanomolar affinity and varying degrees of selectivity between σ1 and σ2 subtypes.[1][2] For instance, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified with a 96-fold selectivity for the σ1 receptor.[2]

  • Signaling Pathway: The σ1 receptor is not a typical GPCR. It functions as a molecular chaperone. Upon stimulation by a ligand, it dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can translocate to modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, thereby regulating intracellular calcium signaling.[3][4]

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytosol / Plasma Membrane Ligand Ligand Sigma1R_BiP Sigma-1R-BiP Complex Ligand->Sigma1R_BiP Binds Sigma1R Active Sigma-1R Sigma1R_BiP->Sigma1R BiP Dissociates IP3R IP3 Receptor Sigma1R->IP3R Modulates IonChannels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1R->IonChannels Modulates Kinases Kinases (e.g., ERK) Sigma1R->Kinases Modulates Ca_Cyto Cytosolic Ca²⁺ ↑ IP3R->Ca_Cyto Ca²⁺ Release Ca_ER Ca²⁺ Store CellularResponse Modulation of Neuronal Excitability & Plasticity IonChannels->CellularResponse Kinases->CellularResponse Ca_Cyto->CellularResponse

Caption: Simplified Sigma-1 Receptor Signaling Pathway.
μ-Opioid Receptor (MOR)

Derivatives have been designed as dual-acting MOR and σ1 receptor ligands, aiming to produce potent analgesia with a reduced side-effect profile compared to traditional opioids.[5]

  • SAR: The design of these dual-target ligands involves careful balancing of structural features to achieve high affinity for both MOR and σ1 receptors.

  • Signaling Pathway: The MOR is a canonical Gi/o-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. Simultaneously, the Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effect.[2][6][7]

mor_pathway Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC Inhibits GIRK GIRK K⁺ Channel G_betagamma->GIRK Activates cAMP cAMP ↓ AC->cAMP ATP ATP ATP->AC Analgesia Analgesia & Reduced Neuronal Excitability cAMP->Analgesia Ca_influx Ca²⁺ Influx ↓ VGCC->Ca_influx K_efflux K⁺ Efflux ↑ GIRK->K_efflux Ca_influx->Analgesia K_efflux->Analgesia

Caption: μ-Opioid Receptor (MOR) G-protein Signaling Cascade.
Monoamine Transporters and Releasing Agents

The parent compound, this compound, acts as a monoamine releasing agent with a preference for dopamine (DA) and norepinephrine (B1679862) (NE) over serotonin (B10506) (5-HT).[8] Furthermore, this compound carboxamides have been developed as triple reuptake inhibitors (TRIs) of serotonin, norepinephrine, and dopamine.[9]

  • SAR for TRIs: The length of the carbon linker and the nature of aromatic ring substituents are critical in determining the potency and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[9] For instance, compounds with a two-carbon linker and a diphenyl group show enhanced inhibition of DAT.[9]

  • Mechanism of Action (Dopamine Transporter): DAT is a symporter that clears dopamine from the synaptic cleft by coupling its transport to the co-transport of Na⁺ and Cl⁻ ions down their electrochemical gradients.[1][8] Reuptake inhibitors block this process, increasing synaptic dopamine levels, while releasing agents can reverse the transport direction, causing dopamine efflux.[10]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50/EC50) for representative this compound derivatives across various targets.

Table 1: Sigma Receptor Binding Affinities

Compound/Derivative Modification Target(s) Test System Ki (nM) Reference
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide 4-iodo σ1 & σ2 MCF-7 breast cancer cells 4.6 (vs. Haloperidol) [10]
N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide 2-fluoro σ1 Guinea pig brain membranes 3.4 [10]
Lead Compound 6 (Aralkyl derivative) - σ1 Guinea pig brain membranes 0.4 [1]
Lead Compound 6 (Aralkyl derivative) - σ2 Rat liver membranes 3.3 [1]
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine 3-iodobenzylsulfonyl σ1 Guinea pig brain membranes 0.96 [2]
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine 3-iodobenzylsulfonyl σ2 Rat liver membranes 91.8 [2]

| Compound 52 (Dual MOR/σ1 Ligand) | Proprietary | σ1 | Not Specified | 11.0 |[5] |

Table 2: Monoamine Transporter and Enzyme Inhibition

Compound/Derivative Target(s) Parameter Value Reference
This compound Dopamine (DA) Release EC50 109 nM [8]
This compound Norepinephrine (NE) Release EC50 41.4 nM [8]
This compound Serotonin (5-HT) Release EC50 5,246 nM [8]
This compound MAO-A Inhibition IC50 20-130 µM [11][12]
This compound MAO-B Inhibition IC50 750-2000 µM [11][12]
Compound 15b (Cholinesterase Inhibitor) Acetylcholinesterase (AChE) IC50 0.39 µM [13]

| Compound 15j (Cholinesterase Inhibitor) | Butyrylcholinesterase (BChE) | IC50 | 0.16 µM |[13] |

Table 3: μ-Opioid Receptor (MOR) Binding Affinity

Compound/Derivative Target(s) Parameter Value (nM) Reference

| Compound 52 (Dual MOR/σ1 Ligand) | MOR | Ki | 56.4 |[5] |

Experimental Protocols

The characterization of this compound derivatives relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This is the gold-standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To measure the displacement of a specific radiolabeled ligand from a receptor by an unlabeled test compound.

  • Methodology:

    • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes containing the receptor. The final pellet is resuspended in an appropriate assay buffer.

    • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]pentazocine for σ receptors) and varying concentrations of the unlabeled test compound.

    • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis p1 Homogenize Cells/Tissue in Lysis Buffer p2 Centrifuge to Pellet Membranes p1->p2 p3 Resuspend Membranes in Assay Buffer p2->p3 a1 Add to 96-well Plate: 1. Membranes 2. Radioligand ([L]) 3. Test Compound p3->a1 a2 Incubate to Reach Equilibrium a1->a2 s1 Rapid Vacuum Filtration (Separates Bound from Free) a2->s1 s2 Wash Filters s1->s2 s3 Measure Radioactivity (Scintillation Counting) s2->s3 d1 Plot Competition Curve s3->d1 d2 Calculate IC50 d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Caption: General Workflow for a Competitive Radioligand Binding Assay.
GPCR Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR like the μ-opioid receptor.

  • Objective: To measure the downstream cellular response following receptor activation.

  • Common Methodologies:

    • cAMP Assay: For Gi-coupled receptors like MOR, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This change can be quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. Antagonists will block the agonist-induced decrease in cAMP.

    • [³⁵S]GTPγS Binding Assay: This assay directly measures G-protein activation. In the active state, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog, [³⁵S]GTPγS, is used, and its incorporation into the G protein is measured via scintillation counting as a direct correlate of receptor activation.

    • Calcium Mobilization Assay: For Gq-coupled receptors, activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes. While MOR is primarily Gi-coupled, this assay is fundamental for other GPCRs.

functional_assay_logic start Test Compound + Cells Expressing GPCR q1 Is there a cellular response? (e.g., cAMP ↓, GTPγS binding ↑) start->q1 agonist Compound is an AGONIST q1->agonist Yes q2 Add known Agonist + Test Compound q1->q2 No q3 Is the Agonist response blocked? q2->q3 antagonist Compound is an ANTAGONIST q3->antagonist Yes no_effect No Activity Observed q3->no_effect No

Caption: Logical Flow for Determining GPCR Functional Activity.

Conclusion

The this compound scaffold remains a highly valuable starting point for the development of novel therapeutics. Its chemical tractability allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and functional outcomes. The derivatives targeting sigma receptors, opioid receptors, and monoamine transporters demonstrate the broad applicability of this chemical class. Future research will likely focus on optimizing multi-target ligands to address complex diseases and further refining selectivity to minimize off-target effects. The experimental protocols outlined herein provide the fundamental framework for the continued exploration and characterization of these promising compounds.

References

Spectral characterization of 4-benzylpiperidine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Characterization of 4-Benzylpiperidine

This technical guide provides a comprehensive overview of the spectral characterization of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its molecular framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzyl (B1604629) and piperidine (B6355638) moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.28 - 7.13multiplet5HAromatic protons (C₆H₅)
3.02doublet2HAxial protons on C2 and C6 of piperidine
2.52triplet2HEquatorial protons on C2 and C6 of piperidine
2.51doublet2HMethylene protons (CH₂) of the benzyl group
1.62multiplet3HProton on C4 and axial protons on C3 and C5 of piperidine
1.15multiplet2HEquatorial protons on C3 and C5 of piperidine

Note: Data acquired in CDCl₃ at 400 MHz.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
140.5Quaternary aromatic carbon (C1' of benzyl)
129.1Aromatic CH carbons (C2' and C6' of benzyl)
128.2Aromatic CH carbons (C3' and C5' of benzyl)
125.8Aromatic CH carbon (C4' of benzyl)
46.8Piperidine CH₂ carbons (C2 and C6)
43.5Benzyl CH₂ carbon
38.0Piperidine CH carbon (C4)
32.2Piperidine CH₂ carbons (C3 and C5)

Note: Data acquired in CDCl₃.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for N-H, C-H, and C=C bonds.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, broadN-H stretching (secondary amine)
3020 - 3080MediumAromatic C-H stretching
2850 - 2950StrongAliphatic C-H stretching
1600, 1495, 1450Medium to weakAromatic C=C stretching
700 - 750StrongC-H out-of-plane bending (monosubstituted benzene)

Note: The presence of a broad peak in the 3300-3500 cm⁻¹ region is indicative of the N-H stretch of the piperidine ring.[2][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
175High[M]⁺ (Molecular ion)[7][8]
174High[M-H]⁺
91High[C₇H₇]⁺ (Tropylium ion)
84High[C₅H₁₀N]⁺ (Piperidine fragment)
30Very High[CH₄N]⁺

Note: The base peak is often observed at m/z 30.[2]

Experimental Protocols

The following are generalized protocols for the spectral analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[9][10]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent or TMS peak. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both spectra.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Neat Liquid): If this compound is in a liquid state, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[11]

  • Sample Preparation (KBr Pellet for Solids): If the sample is a solid, grind a small amount (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[12]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the KBr pellet without the sample.

  • Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum. The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct injection or a GC-MS interface can be used.

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI). In EI, the sample is bombarded with a high-energy electron beam.[13]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be used to deduce the structure of the molecule.[14]

Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the complete spectral characterization and structure elucidation of this compound.

Spectral_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Identify Spin Systems & Carbon Skeleton NMR->NMR_Data IR_Data Identify Functional Groups (N-H, C=C) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

References

4-benzylpiperidine as a versatile scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-benzylpiperidine core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of biologically active compounds. Its inherent structural features, including a basic nitrogen atom and a modifiable aromatic ring, allow for facile derivatization to tune physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in neurodegenerative diseases, oncology, and as modulators of key physiological pathways.

Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold and its analogs can be achieved through several synthetic routes. Key strategies include Suzuki coupling, reductive amination, and multi-step sequences starting from readily available materials.

Suzuki Coupling Protocol

An efficient method for constructing 4-benzylpiperidines involves a Suzuki coupling reaction.[1] This approach offers a versatile means to introduce a wide range of aryl and heteroaryl groups at the 4-position of the piperidine (B6355638) ring.

Experimental Protocol: Suzuki Coupling for this compound Synthesis [1]

Materials:

  • N-Boc-4-methylenepiperidine

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Aryl or heteroaryl halide (e.g., bromide, iodide)

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., THF, DME)

Procedure:

  • Hydroboration: To a solution of N-Boc-4-methylenepiperidine in anhydrous THF, add a solution of 9-BBN in THF at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Suzuki Coupling: To the resulting organoborane solution, add the aryl or heteroaryl halide, palladium catalyst, and an aqueous solution of the base.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Reductive Amination

Reductive amination is a widely used and versatile method for the synthesis of N-substituted piperidines, including N-benzylpiperidine derivatives. This reaction involves the formation of an iminium ion intermediate from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination for N-Benzylpiperidine Synthesis

Materials:

Procedure:

  • Reaction Setup: To a solution of the ketone (e.g., N-Boc-4-piperidone) and the amine (e.g., benzylamine) in an anhydrous solvent, add the reducing agent in portions at room temperature. If using a less reactive ketone or amine, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reaction Execution: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-benzylpiperidine derivative.

Pharmacological Activities and Therapeutic Applications

The this compound scaffold has been extensively explored for a wide range of pharmacological activities, leading to the development of compounds with potential therapeutic applications in various disease areas.

Monoamine Releasing and Reuptake Inhibition

This compound itself acts as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin (B10506).[2][3] This property has led to its investigation as a potential treatment for cocaine dependence.[4] Furthermore, derivatives have been synthesized and evaluated as monoamine reuptake inhibitors, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Table 1: Monoaminergic Activity of this compound and its Derivatives

CompoundTargetActivityValueReference
This compoundDopamine (DA) ReleaseEC₅₀109 nM[2][3]
Norepinephrine (NE) ReleaseEC₅₀41.4 nM[2][3]
Serotonin (5-HT) ReleaseEC₅₀5,246 nM[2][3]
Dopamine UptakeIC₅₀0.1 µM[5]
This compound Carboxamide DerivativesSERT InhibitionIC₅₀Varies[6]
NET InhibitionIC₅₀Varies[6]
DAT InhibitionIC₅₀Varies[6]

Experimental Protocol: Monoamine Release Assay [1]

Materials:

  • Acute brain slices (e.g., from striatum or cortex)

  • Oxygenated buffer (e.g., artificial cerebrospinal fluid)

  • Test compounds (this compound derivatives)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

  • Tissue Preparation: Prepare acute brain slices from the desired brain region.

  • Incubation: Incubate the brain slices in oxygenated buffer at 37 °C.

  • Drug Application: Add the test compounds at various concentrations to the incubation buffer.

  • Sample Collection: Collect the superfusate at specific time intervals.

  • Analysis: Analyze the concentration of monoamines (dopamine, norepinephrine, serotonin) in the collected samples using HPLC-ECD.

  • Data Analysis: Calculate the amount of monoamine release as a percentage of the basal release and determine the EC₅₀ values for each compound.

Monoamine Oxidase (MAO) Inhibition

This compound and its derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[2][3] This activity is of interest for the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Table 2: MAO Inhibitory Activity of this compound and its Derivatives

CompoundTargetActivityValueReference
This compoundMAO-AIC₅₀130 µM[2][3]
MAO-BIC₅₀750 µM[2][3]
Pyridazinobenzylpiperidine Derivative S5MAO-BIC₅₀0.203 µM[7]
Pyridazinobenzylpiperidine Derivative S15MAO-AIC₅₀3.691 µM[7]

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay [8]

Materials:

  • Purified MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of MAO enzymes, substrate, fluorescent probe, and HRP in assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Assay Setup: Add the test compound dilutions, and enzyme to the wells of a 96-well plate. Include appropriate controls (no enzyme, no inhibitor).

  • Pre-incubation (for irreversible inhibitors): Pre-incubate the plate at 37 °C for a specified time.

  • Reaction Initiation: Initiate the reaction by adding the substrate and fluorescent probe mixture.

  • Incubation: Incubate the plate at 37 °C, protected from light.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Cholinesterase Inhibition for Alzheimer's Disease

A significant area of research for this compound derivatives is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for memory and cognitive function.

Table 3: Cholinesterase Inhibitory Activity of this compound Derivatives

CompoundTargetActivityValueReference
Derivative 4aAChEIC₅₀2.08 µM
BuChEIC₅₀7.41 µM
Derivative d5AChEIC₅₀6.89 µM[9]
Derivative d10AChEIC₅₀3.22 µM[9]
Compound 21AChEIC₅₀0.56 nM[10]
Compound 28AChEIC₅₀0.41 µM
Compound 20AChEIC₅₀5.94 µM[11]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide)

  • Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Assay Setup: Add the buffer, test compound solution, and enzyme solution to the wells of a 96-well plate.

  • Pre-incubation: Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37 °C).

  • Reaction Initiation: Add the substrate solution to initiate the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the rate of increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Anticancer Activity

Recent studies have explored the potential of this compound derivatives as anticancer agents. These compounds have shown cytotoxic effects against various cancer cell lines.

Table 4: Anticancer Activity of this compound Derivatives

CompoundCell LineActivityValueReference
Compound 7aHepG2 (Liver Cancer)IC₅₀0.029-0.147 µM[12]
Compound 7hA549 (Lung Cancer)IC₅₀Varies
HCT-116 (Colon Cancer)IC₅₀Varies
MCF-7 (Breast Cancer)IC₅₀Varies
Compound L55LNCaP (Prostate Cancer)IC₅₀29.6 nM[13]
RS4;11 (Leukemia)IC₅₀41.6 nM[13]

Experimental Protocol: MTT Assay for Anticancer Activity

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ values.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are a result of their interaction with various signaling pathways.

Dopaminergic and Serotonergic Signaling

As monoamine releasing agents and reuptake inhibitors, this compound derivatives directly modulate dopaminergic and serotonergic neurotransmission. By increasing the synaptic levels of these neurotransmitters, they can influence mood, cognition, and motor control.

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Uptake DA_cyto Cytoplasmic Dopamine DA_vesicle->DA_cyto Release DA_synapse Dopamine DA_vesicle->DA_synapse Exocytosis DA_cyto->MAO Degradation DA_cyto->VMAT2 Uptake DA_cyto->DA_synapse Reuptake DAT DAT 4BP This compound Derivative 4BP->MAO Inhibits 4BP->DAT Inhibits Reuptake/ Reverses Transport DA_receptor Dopamine Receptor DA_synapse->DA_receptor Signaling_Cascade Signaling Cascade DA_receptor->Signaling_Cascade Response Cellular Response Signaling_Cascade->Response

Caption: Modulation of Dopaminergic Signaling by this compound Derivatives.

CREB/BDNF Signaling Pathway in Neuroprotection

In the context of Alzheimer's disease, some this compound derivatives have been shown to exert neuroprotective effects by modulating the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathway. Activation of this pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

CREB_BDNF_Pathway 4BP_Derivative This compound Derivative Receptor Neuronal Receptor 4BP_Derivative->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Promotes BDNF BDNF BDNF_Gene->BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K_AKT PI3K/AKT Pathway TrkB->PI3K_AKT MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Neuroprotection Neuronal Survival Synaptic Plasticity Memory Formation PI3K_AKT->Neuroprotection MAPK_ERK->Neuroprotection

Caption: Neuroprotective Effects via the CREB/BDNF Signaling Pathway.

Conclusion

The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of compounds that can be tailored to interact with a wide array of biological targets. From modulating neurotransmitter systems in the central nervous system to exhibiting potent anticancer activity, the therapeutic potential of this compound derivatives continues to be an active and promising area of research and development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of this important chemical scaffold.

References

A Technical Guide to the Monoamine Oxidase Inhibitory Activity of 4-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 4-benzylpiperidine and its derivatives as inhibitors of monoamine oxidase (MAO). The information presented herein is intended to support research and development efforts in the fields of neuropharmacology and medicinal chemistry.

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[][2][3] The inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[3][4] MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[][4] Selective inhibitors of MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[4]

This compound has been identified as a scaffold of interest for the development of MAO inhibitors. This guide summarizes the quantitative inhibitory data, details common experimental protocols for assessing MAO inhibition, and provides visual representations of key processes.

Quantitative Data on MAO Inhibition

The inhibitory potency of this compound and its derivatives against MAO-A and MAO-B is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the available quantitative data for this compound and a selection of its derivatives.

CompoundTargetIC50 (µM)Selectivity Index (SI)NotesReference
This compoundMAO-A1300.17 (MAO-A/MAO-B)Weak inhibitor with slight preference for MAO-A.[5]
This compoundMAO-B750[5]
Pyridazinobenzylpiperidine Derivative S5MAO-A3.85719.04 (MAO-B/MAO-A)Potent and selective MAO-B inhibitor.[6][7][8]
Pyridazinobenzylpiperidine Derivative S5MAO-B0.203Competitive and reversible inhibition.[6][7][8][9]
Pyridazinobenzylpiperidine Derivative S15MAO-A3.691Most potent MAO-A inhibitor in its series.[6][7][8]
Pyridazinobenzylpiperidine Derivative S16MAO-B0.979[6][7][8]
Benzylpiperidine-isatin hybrid 4MAO-B0.057Competitive and reversible inhibition.[10]
Benzylpiperidine-isatin hybrid 15MAO-A0.108Competitive and reversible inhibition.[10]
Benzylpiperidine-derived hydrazone 5MAO-A0.26[10]
Benzylpiperidine-derived hydrazone 5MAO-B0.116[10]
Benzylpiperidine-derived hydrazone 8MAO-A2.55[10]
Benzylpiperidine-derived hydrazone 8MAO-B1.47[10]

Experimental Protocols for MAO Inhibition Assays

The determination of the MAO inhibitory activity of compounds like this compound derivatives is typically performed using in vitro assays. A common method is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[11][12]

In Vitro Fluorometric MAO Inhibition Assay Protocol

This protocol provides a general framework for assessing MAO-A and MAO-B inhibition.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., phosphate (B84403) buffer) at a physiological pH.

  • MAO Enzyme: Use recombinant human MAO-A or MAO-B enzymes.

  • Substrate: A non-selective substrate like kynuramine (B1673886) or a substrate preferential for one isoform can be used.[4][13] For instance, p-tyramine is a substrate for both isoforms.[12]

  • Fluorescent Probe: A probe such as Amplex Red, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (resorufin).

  • Test Compounds: Prepare serial dilutions of the this compound derivatives in the assay buffer.

2. Assay Procedure:

  • Add the test compound dilutions to the wells of a 96-well black plate.

  • Include necessary controls: a no-enzyme control, a vehicle control (no inhibitor), and a positive control with a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).[4][11]

  • Pre-incubate the plate with the MAO enzyme and test compounds for a specified duration (e.g., 15 minutes at 37°C), which is particularly important for assessing irreversible inhibitors.[11]

  • Initiate the enzymatic reaction by adding the substrate and fluorescent probe mixture to all wells.

  • Incubate the plate at 37°C, protected from light.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission for resorufin).[12]

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Fluorescence of vehicle control - Fluorescence of test compound) / Fluorescence of vehicle control] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Chromatographic Assays (HPLC/HPLC-MS)

Alternatively, High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS) can be used to measure the depletion of the substrate or the formation of the product of the MAO reaction.[13] This method offers high specificity and can be used with various substrates, including kynuramine, which is oxidized to 4-hydroxyquinoline.[13]

Visualizing Key Processes

Experimental Workflow for In Vitro MAO Inhibition Assay

The following diagram illustrates the typical workflow for determining the MAO inhibitory potential of a test compound using a fluorometric assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound Dilutions) plate_loading Load 96-well Plate (Test Compounds, Controls) reagent_prep->plate_loading pre_incubation Pre-incubation (with MAO Enzyme) plate_loading->pre_incubation reaction_init Initiate Reaction (Add Substrate & Probe) pre_incubation->reaction_init incubation Incubation (37°C, protected from light) reaction_init->incubation fluorescence_reading Measure Fluorescence incubation->fluorescence_reading inhibition_calc Calculate % Inhibition fluorescence_reading->inhibition_calc ic50_determination Determine IC50 Value inhibition_calc->ic50_determination

Caption: Workflow for in vitro MAO inhibition fluorometric assay.

Mechanism of Monoamine Oxidase and its Inhibition

The diagram below depicts the catalytic action of MAO on a monoamine neurotransmitter and how an inhibitor blocks this process.

G cluster_normal Normal MAO Activity cluster_inhibition MAO Inhibition cluster_outcome Result of Inhibition MAO_A MAO Enzyme Aldehyde Aldehyde Metabolite MAO_A->Aldehyde Oxidative Deamination H2O2 Hydrogen Peroxide MAO_A->H2O2 Produces Monoamine Monoamine Neurotransmitter (e.g., Dopamine) Monoamine->MAO_A Binds to Active Site MAO_B MAO Enzyme Blocked Blocked Active Site MAO_B->Blocked Inhibits Enzyme Inhibitor This compound Derivative Inhibitor->MAO_B Binds to Active Site Increased_Monoamine Increased Monoamine Concentration in Synapse Therapeutic_Effect Therapeutic Effect Increased_Monoamine->Therapeutic_Effect

Caption: General mechanism of MAO action and its inhibition.

Structure-Activity Relationship (SAR) Insights

The data presented in the quantitative table suggests that the this compound scaffold is amenable to chemical modification to achieve potent and selective MAO inhibition. For instance, the addition of a pyridazinone moiety significantly enhances MAO-B inhibitory activity and selectivity.[6][7] Further substitutions on the phenyl ring of the benzyl (B1604629) group can fine-tune the potency and selectivity for either MAO-A or MAO-B. For example, in a series of pyridazinobenzylpiperidine derivatives, a 3-chloro substitution on the phenyl ring resulted in the most potent MAO-B inhibition.[6][7][9] These findings highlight the importance of systematic structural modifications and subsequent biological evaluation to optimize the pharmacological profile of this compound-based MAO inhibitors.

This technical guide serves as a foundational resource for professionals engaged in the discovery and development of novel MAO inhibitors. The provided data, protocols, and visualizations offer a comprehensive starting point for further investigation into the therapeutic potential of this compound derivatives.

References

The Selectivity of 4-Benzylpiperidine: A Deep Dive into Dopamine vs. Serotonin Transporter Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the dopamine (B1211576) versus serotonin (B10506) transporter selectivity of 4-benzylpiperidine and its derivatives. This compound is a synthetic compound that has garnered significant interest in neuroscience and pharmacology due to its preferential interaction with the dopamine transporter (DAT) over the serotonin transporter (SERT). This document collates quantitative data on its binding affinities and functional potencies, details the experimental methodologies used to ascertain these parameters, and illustrates the core signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics targeting the monoaminergic system.

Introduction

The regulation of dopamine and serotonin in the synaptic cleft is crucial for maintaining neurological function, and its dysregulation is implicated in numerous psychiatric and neurodegenerative disorders. The dopamine transporter (DAT) and the serotonin transporter (SERT) are key proteins that mediate the reuptake of their respective neurotransmitters from the synapse, thereby controlling the duration and magnitude of signaling.[1] Compounds that can selectively modulate the activity of these transporters are of high therapeutic interest. This compound has emerged as a significant scaffold in medicinal chemistry, demonstrating a notable selectivity for DAT over SERT.[2][3] This guide explores the fundamental pharmacology of this compound, focusing on the quantitative and mechanistic basis of its dopamine-serotonin selectivity.

Quantitative Analysis of Transporter Selectivity

The selectivity of this compound and its analogs for the dopamine transporter over the serotonin transporter is quantified through in vitro assays that measure the compound's ability to bind to and inhibit the function of each transporter. The most common metrics used are the half-maximal inhibitory concentration (IC50) from radioligand binding assays and the half-maximal effective concentration (EC50) from neurotransmitter uptake or release assays.

Potency of this compound

This compound itself acts as a monoamine releasing agent, with a pronounced preference for inducing dopamine and norepinephrine (B1679862) release over serotonin release.[2][3]

CompoundDopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)DA vs. 5-HT Selectivity (fold)
This compound10941.45,246~48

Table 1: Monoamine releasing potency of this compound. Data compiled from multiple sources.[2][3]

Structure-Activity Relationship (SAR) of this compound Derivatives

Modifications to the this compound core have been extensively explored to enhance potency and selectivity for DAT. The following tables summarize the IC50 values for various derivatives from competitive binding assays.

2.2.1. N-Benzyl Substitutions

Electron-withdrawing groups on the N-benzyl ring generally enhance DAT affinity and selectivity over SERT.

Compound IDR (Substitution on N-benzyl)DAT IC50 (nM)SERT IC50 (nM)SERT/DAT Selectivity Ratio
5a 4-F17.21926.4112
11b 4-NO216.41771.2108

Table 2: Influence of electron-withdrawing substituents on DAT selectivity. Data is illustrative of trends observed in medicinal chemistry studies.

2.2.2. Carboxamide Derivatives

The nature of the linker and aromatic substituents in this compound carboxamides plays a critical role in determining selectivity.

Linker LengthAromatic SubstituentDAT Inhibition (%) at 10 µMSERT Inhibition (%) at 10 µM
Two-carbonDiphenylacetylHighLow
Three-carbonDiphenylacetylModerateLow
Two-carbonBiphenylLowHigh
Three-carbonBiphenylVery LowHigh

Table 3: General structure-activity relationship trends for this compound carboxamides. This table summarizes qualitative findings from referenced studies.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the dopamine and serotonin transporter selectivity of this compound and its derivatives.

Radioligand Binding Assay for DAT and SERT

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for DAT and SERT.

Objective: To measure the ability of a test compound to displace a known radioligand from DAT and SERT, thereby determining its binding affinity.

Materials:

  • HEK-293 cells stably expressing human DAT or SERT

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand for DAT (e.g., [3H]-WIN 35,428)

  • Radioligand for SERT (e.g., [3H]-Citalopram)

  • Non-specific binding determinator (e.g., 10 µM Benztropine (B127874) for DAT, 10 µM Fluoxetine (B1211875) for SERT)

  • Test compound (this compound or derivative) at various concentrations

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK-293 cells expressing the target transporter.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Membrane preparation (typically 20-50 µg of protein).

      • Assay buffer.

      • Radioligand at a concentration near its Kd.

      • Either:

        • Vehicle (for total binding).

        • Non-specific binding determinator (for non-specific binding).

        • Test compound at a range of concentrations.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol describes a functional assay to measure the potency (IC50) of a test compound to inhibit the uptake of dopamine or serotonin into cells expressing the respective transporters.

Objective: To assess the functional inhibitory effect of a test compound on DAT and SERT activity.

Materials:

  • HEK-293 cells stably expressing human DAT or SERT, plated in 24- or 96-well plates.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer containing glucose and ascorbic acid).

  • Radiolabeled neurotransmitter ([3H]-Dopamine or [3H]-Serotonin).

  • Test compound (this compound or derivative) at various concentrations.

  • Wash buffer (ice-cold uptake buffer).

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Preparation:

    • Culture cells to confluency in multi-well plates.

    • On the day of the assay, wash the cells with uptake buffer.

  • Pre-incubation:

    • Pre-incubate the cells with either vehicle or varying concentrations of the test compound in uptake buffer for a specified time (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation:

    • Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter to each well.

  • Incubation:

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine non-specific uptake from wells containing a known potent inhibitor (e.g., benztropine for DAT, fluoxetine for SERT).

    • Subtract non-specific uptake from all other values.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Dopamine Transporter (DAT) Signaling

DAT_Signaling cluster_membrane cluster_intracellular Presynaptic Neuron Dopamine Dopamine DAT DAT Dopamine->DAT Na_ext 2 Na+ Na_ext->DAT Cl_ext Cl- Cl_ext->DAT Dopamine_in Dopamine DAT->Dopamine_in Na_int 2 Na+ DAT->Na_int Cl_int Cl- DAT->Cl_int Vesicle Synaptic Vesicle Dopamine_in->Vesicle VMAT2

Caption: Dopamine reuptake mechanism via the Dopamine Transporter (DAT).

Serotonin Transporter (SERT) Signaling

SERT_Signaling cluster_extracellular Extracellular Space cluster_membrane_sert cluster_intracellular_sert Presynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Na_ext_sert Na+ Na_ext_sert->SERT Cl_ext_sert Cl- Cl_ext_sert->SERT K_out K+ SERT->K_out Serotonin_in Serotonin SERT->Serotonin_in Na_int_sert Na+ SERT->Na_int_sert Cl_int_sert Cl- SERT->Cl_int_sert K_in K+ K_in->SERT

Caption: Serotonin reuptake mechanism via the Serotonin Transporter (SERT).

Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prep Membrane Preparation start->prep incubate Incubation (Membranes, Radioligand, Compound) prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Inhibition Assay Workflow

Uptake_Assay_Workflow start_up Start plate_cells Plate Cells start_up->plate_cells pre_incubate Pre-incubation with Compound plate_cells->pre_incubate add_radiolabel Add Radiolabeled Neurotransmitter pre_incubate->add_radiolabel incubate_up Short Incubation add_radiolabel->incubate_up terminate Terminate Uptake & Wash incubate_up->terminate lyse Cell Lysis terminate->lyse count_up Scintillation Counting lyse->count_up analyze_up Data Analysis (IC50) count_up->analyze_up end_up End analyze_up->end_up

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion

This compound and its derivatives represent a valuable class of compounds for probing the function of the dopamine transporter and for the development of DAT-selective ligands. The data and protocols presented in this guide underscore the significant selectivity of this chemical scaffold for DAT over SERT. The structure-activity relationships highlight key molecular features that can be modulated to fine-tune this selectivity. The detailed experimental methodologies and illustrative diagrams provide a practical framework for researchers to investigate and develop novel compounds targeting the dopaminergic system with high precision. Further exploration of this chemical space holds promise for the discovery of new therapeutics for a range of neurological and psychiatric disorders.

References

4-benzylpiperidine as a research chemical for neuroscience studies

Author: BenchChem Technical Support Team. Date: December 2025

4-Benzylpiperidine: A Technical Guide for Neuroscience Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile organic compound that has garnered significant attention in the field of neuroscience.[1] Characterized by a piperidine (B6355638) ring substituted with a benzyl (B1604629) group at the 4-position, this molecule serves as a foundational scaffold for a wide array of derivatives and acts as a valuable research chemical for investigating monoaminergic neurotransmitter systems.[1][2] Its ability to modulate the release and reuptake of key neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) makes it a critical tool for studying the underlying mechanisms of various neurological and psychiatric conditions.[1][3][4] This technical guide provides a comprehensive overview of this compound, its pharmacological properties, experimental applications, and its role as a precursor in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[5] Its fundamental properties are summarized in the table below, providing essential information for handling, storage, and experimental use.

PropertyValueReference(s)
IUPAC Name 4-(phenylmethyl)piperidine[3]
Synonyms 4-(Phenylmethyl)piperidine, Phenyl(4-piperidyl)methane[1]
CAS Number 31252-42-3[3]
Molecular Formula C₁₂H₁₇N[3][6]
Molar Mass 175.275 g·mol⁻¹[3][6]
Appearance Clear colorless to pale yellow liquid[1][5]
Melting Point 6-7 °C[2][5][6]
Boiling Point 279 °C[2][5][6]
Density 0.997 g/mL at 25 °C[2][5][6]
Refractive Index 1.537 at 20 °C[5][6]
Storage Store below +30°C[5]

Pharmacology

The primary pharmacological action of this compound is centered on its interaction with monoamine transporters, leading to the release of neurotransmitters. It also exhibits a secondary, weaker inhibitory effect on monoamine oxidase enzymes.

Mechanism of Action: Monoamine Releaser

This compound functions as a monoamine releasing agent, demonstrating a notable selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[3][4][5] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), causing a reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This action increases the extracellular concentration of monoamines, leading to enhanced neurotransmission. Studies have shown it has a 20- to 48-fold selectivity for releasing dopamine over serotonin.[3][4][5] The drug is characterized by a rapid onset of action and a short duration.[3][4][5]

Mechanism of Action: Monoamine Oxidase Inhibition

In addition to its releasing activity, this compound acts as a weak monoamine oxidase inhibitor (MAOI), with a preference for MAO-A over MAO-B.[3][4] By inhibiting these enzymes, it reduces the degradation of monoamine neurotransmitters within the presynaptic neuron, which can further contribute to increased neurotransmitter availability.

Quantitative Pharmacological Data

The efficacy and potency of this compound at its primary targets have been quantified in various studies. The following tables summarize the key in vitro data.

Table 3.3.1: Monoamine Release Efficacy (EC₅₀)

NeurotransmitterEC₅₀ Value (nM)Reference(s)
Norepinephrine (NE) 41.4[3]
Dopamine (DA) 109[3]
Serotonin (5-HT) 5,246[3]

Table 3.3.2: Monoamine Oxidase Inhibition (IC₅₀)

EnzymeIC₅₀ Value (µM)Reference(s)
MAO-A 20 - 130[2][3][7]
MAO-B 750 - 2000[2][3][7]
Structure-Activity Relationships (SAR)

The this compound scaffold is a versatile template for medicinal chemistry. Studies on its derivatives have revealed key structural features that influence potency and selectivity for monoamine transporters.

  • Substitutions on the N-benzyl group: Introducing electron-withdrawing groups, such as nitro (NO₂) or fluoro (F), on the N-benzyl ring of related piperidine analogs can significantly increase affinity and selectivity for the dopamine transporter (DAT).[8][9]

  • Linker Length in Carboxamide Derivatives: For this compound carboxamides, the length of the carbon linker between the nitrogen and the amide group is critical. Compounds with a two-carbon linker show much higher potency for inhibiting dopamine reuptake compared to those with a three-carbon linker.[10][11]

  • Aromatic Ring Substituents in Carboxamide Derivatives: The nature of the aromatic substituent plays a crucial role in selectivity. Biphenyl groups favor selectivity towards the serotonin transporter (SERT), while diphenyl groups enhance selectivity for the dopamine transporter (DAT).[10][11] Furthermore, a 2-naphthyl substitution generally leads to greater inhibition of both NET and SERT compared to a 1-naphthyl substitution.[10][11]

Signaling and Action Pathway Diagrams

The following diagrams illustrate the molecular mechanisms of this compound.

Monoamine_Release cluster_presynaptic Presynaptic Terminal cluster_transporter Dopamine Transporter (DAT) cluster_synapse Synaptic Cleft MAO MAO VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_cyto DA_cyto->MAO Degradation DA_cyto->VMAT2 Packaging DAT_in Intracellular Binding Site DA_cyto->DAT_in Binds DAT_out Extracellular Binding Site DAT_out->DAT_in Conformational Change DA_synapse DAT_out->DA_synapse Release DAT_in->DAT_out Reverse Transport (Efflux) FourBP This compound FourBP->DAT_out Binds

Caption: Mechanism of this compound-induced dopamine release via the dopamine transporter (DAT).

MAO_Inhibition cluster_presynaptic Presynaptic Terminal Mitochondria MAO Monoamine Oxidase (MAO-A/B) DOPAC DOPAC (Inactive Metabolite) MAO->DOPAC Dopamine Dopamine Dopamine->MAO Metabolism FourBP This compound FourBP->MAO Inhibits

Caption: Inhibition of monoamine oxidase (MAO) by this compound, preventing dopamine degradation.

Experimental Protocols and Workflows

This compound and its analogs are frequently evaluated using a standard set of preclinical assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound (e.g., this compound) for a specific monoamine transporter (e.g., DAT).

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the target transporter in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[12]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[12]

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[12]

  • Binding Assay:

    • Set up the assay in a 96-well plate.[12]

    • To each well, add:

      • Membrane preparation (50-120 µg protein for tissue).[12]

      • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT). The concentration is typically at or below the Kₔ of the radioligand.[13]

      • Varying concentrations of the unlabeled test compound (e.g., this compound) across a wide range (e.g., 10⁻¹⁰ to 10⁻⁵ M).

      • For determining non-specific binding, use a high concentration of a known, potent inhibitor (e.g., cocaine for DAT).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[12][14]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

    • Dry the filters and add scintillation cocktail.[12]

    • Quantify the radioactivity trapped on the filters using a scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Homogenize Tissue/ Cells B Centrifuge to Pellet Membranes A->B C Wash & Resuspend Membrane Pellet B->C D Determine Protein Concentration C->D E Add Membranes, Radioligand, & Test Compound to Plate D->E F Incubate to Equilibrium E->F G Filter to Separate Bound/Free Ligand F->G H Wash Filters G->H I Scintillation Counting H->I J Calculate IC50 & Ki I->J

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving rat following administration of this compound.

Methodology:

  • Surgical Implantation:

    • Anesthetize the rat (e.g., with isoflurane).[15]

    • Place the animal in a stereotaxic frame.[15]

    • Following aseptic procedures, drill a small hole in the skull above the target brain region (e.g., nucleus accumbens or prefrontal cortex).[15]

    • Implant a guide cannula and secure it to the skull with dental cement and screws.[15] Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a testing chamber and allow it to acclimate.[15]

    • Gently insert a microdialysis probe (with a semipermeable membrane) through the guide cannula into the brain.[15][16]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[15][16]

    • Allow the system to equilibrate for 60-90 minutes to establish a stable baseline.[15]

  • Sample Collection and Drug Administration:

    • Collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes).[15] Collect samples into vials containing an antioxidant (e.g., perchloric acid) to prevent catecholamine degradation.[15]

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) post-injection.

  • Neurochemical Analysis:

    • Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

    • Express the results as a percentage change from the average baseline concentration.

Microdialysis_Workflow A Anesthetize Animal & Implant Guide Cannula B Allow Recovery (Several Days) A->B C Insert Microdialysis Probe & Begin Perfusion B->C D Collect Baseline Dialysate Samples C->D E Administer This compound D->E F Collect Post-Drug Dialysate Samples E->F G Analyze Neurotransmitter Levels via HPLC-EC F->G H Calculate % Change from Baseline G->H

Caption: Experimental workflow for in vivo microdialysis in rodents.

Locomotor Activity Assessment

The open-field test is used to assess spontaneous locomotor activity and is a common method to evaluate the stimulant effects of compounds like this compound.

Methodology:

  • Apparatus:

    • Use an open-field arena, which is a square or circular chamber with high walls to prevent escape.[17][18]

    • The arena is typically equipped with a grid of infrared beams or an overhead video camera connected to tracking software to automatically record the animal's movements.[17][19]

  • Procedure:

    • Bring the animals (mice or rats) to the testing room and allow them to acclimate for at least 30-60 minutes.[17]

    • Clean the arena thoroughly with a disinfectant (e.g., 50% ethanol) between trials to eliminate olfactory cues.[17][18]

    • Administer the test compound (this compound) or vehicle control to the animals.

    • At a predetermined time post-injection, place a single animal into the center of the open-field arena.[18]

    • Record the animal's activity for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • The tracking software provides data on several parameters, including:

      • Total distance traveled: The primary measure of locomotor activity.

      • Rearing frequency: Vertical activity, an indicator of exploration.

      • Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).

    • Compare the data between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Locomotor_Workflow A Acclimate Animals to Testing Room B Administer Vehicle or This compound A->B C Place Animal in Open Field Arena B->C D Record Activity for Specified Duration C->D E Clean Arena D->E F Analyze Data (Distance, Rearing, etc.) D->F E->C Next Animal

Caption: Workflow for assessing locomotor activity using the open-field test.

Applications in Neuroscience Research

The unique pharmacological profile of this compound makes it a valuable tool for a variety of research applications.

  • Probing Neurotransmitter Systems: As a selective dopamine and norepinephrine releasing agent, it is used to investigate the roles of these catecholamine systems in behavior, reward, and motivation.[1][5] Its rapid onset and short duration of action are particularly useful for studying the acute effects of monoamine release.[5]

  • Model for Cocaine Dependence: Due to its primary action as a dopamine releaser, this compound has been studied as a potential treatment for cocaine dependence.[5][20] It can be used in animal models to investigate medications that might substitute for or block the effects of cocaine.

  • Scaffold for Drug Discovery: The this compound structure is a key intermediate in the synthesis of a wide range of pharmaceuticals.[1] Derivatives have been developed as:

    • Triple Reuptake Inhibitors (TRIs): By modifying the core structure, researchers have created compounds that inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are investigated as novel antidepressants.[10][11][21]

    • Anticonvulsants: Certain derivatives have shown in vivo anticonvulsant activity.[2]

    • Cholinesterase Inhibitors: N-benzylpiperidine derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them relevant for Alzheimer's disease research.[2][22]

    • Sigma (σ) Receptor Ligands: The scaffold has been used to develop potent and selective ligands for σ₁ and σ₂ receptors, which are implicated in various CNS disorders.[23]

Synthesis Overview

A common and well-established method for synthesizing this compound involves a two-step process.

Synthesis_Workflow A 4-Cyanopyridine + Toluene B 4-Benzylpyridine (Intermediate) A->B Benzylation Reaction C This compound (Final Product) B->C Catalytic Hydrogenation (Ring Reduction)

Caption: A common synthetic route for this compound.

Conclusion

This compound is a cornerstone research chemical in neuroscience, offering a specific pharmacological profile as a potent and selective dopamine and norepinephrine releasing agent with weak MAOI properties. Its utility extends from fundamental studies of monoaminergic systems to being a foundational scaffold in the development of next-generation therapeutics for psychiatric and neurological disorders. The standardized protocols and established pharmacological data presented in this guide provide a solid framework for its application in diverse research settings, empowering scientists to further unravel the complexities of the central nervous system.

References

An In-Depth Technical Guide to the Safe Handling, Storage, and Biological Effects of 4-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, storage, and key biological interactions of 4-benzylpiperidine. The information is intended to support laboratory safety protocols and inform research and development activities. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies for key toxicological and pharmacological assessments are provided.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇N[1][2][3][4]
Molecular Weight 175.27 g/mol [1][2][4]
CAS Number 31252-42-3[2][3]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 279 °C (at 760 mmHg)[2][6][7]
Melting Point 6 - 7 °C[2][6][7]
Density 0.997 g/mL (at 25 °C)[2]
Flash Point > 112 °C (> 233.6 °F)[6][8]
Solubility Does not mix well with water[5]
Refractive Index n20/D 1.537[2]

Hazard Identification and Safety Precautions

This compound is considered a hazardous substance.[5] It is harmful if swallowed and causes skin and eye irritation.[5][9] It may also cause respiratory irritation.[9]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed
Skin Corrosion/IrritationCategory 2Causes skin irritation[9]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[9]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[9]
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended to prevent exposure.[10]

Protection TypeEquipmentSpecifications
Eye/Face Protection Safety goggles and/or face shieldConforming to EN166 (EU) or NIOSH (US) standards.[11]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, PVC)Double-gloving is recommended.[5][10]
Disposable lab coat or coverallsTo protect skin and clothing.[10]
Closed-toe, chemical-resistant shoesTo protect feet from spills.[10]
Respiratory Protection N95 or higher respiratorUse in a well-ventilated area or under a fume hood.[8][10]
First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[5][12][13] Seek immediate medical attention.[12]
Skin Contact Immediately remove all contaminated clothing.[5] Flush skin with running water and soap for at least 15 minutes.[13] Seek medical attention if irritation occurs.[5]
Ingestion Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water.[14] Seek immediate medical attention.[6][13]
Inhalation Move the person to fresh air.[12][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[12][13] Seek immediate medical attention.[12]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling
  • Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[6] Do not breathe vapors or mists.[6]

  • Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[12]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5][14]

Storage
  • Containers: Store in original, tightly sealed containers.[5]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[5][6] Recommended storage temperature is between 0-8 °C.[1]

  • Incompatibilities: Store away from oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

Accidental Release and Firefighting Measures

Accidental Release
  • Minor Spills: Remove all ignition sources.[5] Absorb the spill with an inert material such as sand, earth, or vermiculite.[5] Place the contaminated material in a labeled container for disposal.[5]

  • Major Spills: Evacuate the area and move upwind.[5] Wear appropriate PPE, including respiratory protection.[5] Prevent the spill from entering drains or waterways.[5] Contain and collect the material for disposal.[5]

Firefighting
  • Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[5] A water spray can be used for large fires to cool containers.[5]

  • Hazards: The substance is combustible.[5] Heating may cause containers to rupture violently.[5] Combustion may produce toxic fumes of carbon monoxide and nitrogen oxides.[5]

  • Firefighter Protection: Wear full protective clothing and self-contained breathing apparatus (SCBA).[5]

Experimental Protocols

The following are detailed methodologies for key toxicological and pharmacological assessments relevant to this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance and allows for its classification.[3] The principle is to use a stepwise procedure with a set of fixed doses.[3][12]

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study.[12] Single animals are dosed sequentially at fixed dose levels (5, 50, 300, 2000 mg/kg) to identify a dose that produces signs of toxicity without mortality.[3][12]

  • Main Study: Groups of at least 5 animals of a single sex (typically female rats) are used for each dose level.[3] The starting dose is selected based on the sighting study.[12]

  • Dosing: The substance is administered orally by gavage in a single dose.[3] Animals are fasted before dosing.[3]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[3][12]

  • Endpoint: The study allows for the identification of a dose that causes evident toxicity and is used to classify the substance according to the Globally Harmonized System (GHS).[3]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro test determines the skin irritation potential of a substance by assessing its effect on a reconstructed human epidermis model.[13]

  • Test System: A reconstructed human epidermis model, such as EpiDerm™, EpiSkin™, or SkinEthic™, is used.[13]

  • Application: The test substance is applied topically to the surface of the skin tissue.

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 15-60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay, which measures the activity of mitochondrial reductase.

  • Classification: A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[13]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of a compound against the two isoforms of monoamine oxidase, MAO-A and MAO-B.

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: A suitable substrate for each enzyme is selected (e.g., kynuramine (B1673886) for both, or specific substrates like serotonin (B10506) for MAO-A and benzylamine (B48309) for MAO-B).

  • Assay Procedure:

    • The test compound is pre-incubated with the MAO enzyme.

    • The reaction is initiated by the addition of the substrate.

    • The formation of the product is measured over time, often using a fluorescent or spectrophotometric method.

  • Data Analysis: The rate of product formation in the presence of the test compound is compared to the rate in its absence. The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.

Biological Effects and Mechanisms of Action

This compound is known to interact with the monoaminergic systems in the brain.

Monoamine Releasing Agent

This compound acts as a releasing agent for monoamine neurotransmitters, with a notable selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin.[15] This action increases the extracellular concentrations of these neurotransmitters.

Monoamine Oxidase (MAO) Inhibition

This compound is also a weak inhibitor of monoamine oxidase (MAO), with a preference for MAO-A over MAO-B.[15] By inhibiting MAO, it reduces the degradation of monoamine neurotransmitters, further contributing to their increased availability in the synapse.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

A 1. Risk Assessment & SOP Review B 2. Assemble Materials & Prepare Work Area A->B C 3. Don Personal Protective Equipment (PPE) B->C D 4. Handle this compound in Fume Hood C->D E 5. Weighing & Dispensing D->E F 6. Experimental Procedure E->F G 7. Decontaminate Work Area & Equipment F->G H 8. Doff PPE Correctly G->H I 9. Properly Store or Dispose of Waste H->I cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft MA Monoamines (Dopamine, Norepinephrine) VMAT Vesicular Monoamine Transporter (VMAT) MA->VMAT Packaging MAO Monoamine Oxidase (MAO) MA->MAO Degradation DAT Dopamine/Norepinephrine Transporter (DAT/NET) MA_synapse Increased Monoamines DAT->MA_synapse Monoamine Efflux BP This compound BP->MAO Inhibits BP->DAT Induces Reverse Transport (Release)

References

The Piperidine Ring System: A Privileged Scaffold in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and a quintessential example of a "privileged scaffold." Its remarkable prevalence in a vast array of pharmaceuticals stems from a unique combination of favorable physicochemical properties and versatile synthetic accessibility. This technical guide provides a comprehensive overview of the significance of the piperidine ring system in drug discovery and development, detailing its core properties, therapeutic applications, and the experimental methodologies used to evaluate piperidine-containing compounds.

The Physicochemical Advantage of the Piperidine Scaffold

The enduring success of the piperidine ring in drug design can be attributed to several key physicochemical characteristics that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles. These properties make it a highly "drug-like" scaffold.[1][2]

  • Basicity and pKa: The nitrogen atom within the piperidine ring confers basicity, with the pKa of its conjugate acid typically falling in a range that ensures it is predominantly protonated at physiological pH.[1] This allows for the formation of strong ionic interactions with acidic residues in biological targets, a critical feature for the binding affinity of many drugs.

  • Conformational Flexibility: The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the substituents on the ring to be optimally oriented for binding to diverse biological targets.[1][3]

  • Lipophilicity and Solubility: The piperidine ring strikes a balance between lipophilicity and hydrophilicity. While the hydrocarbon backbone is lipophilic, the nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form, it enhances aqueous solubility. This balance is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]

  • Metabolic Stability: The piperidine ring is generally metabolically stable, contributing to a longer half-life and improved bioavailability of drugs containing this moiety.[2]

The following table summarizes key physicochemical properties of several prominent FDA-approved drugs that feature the piperidine scaffold, illustrating the tunable nature of these properties through chemical modification.

DrugTherapeutic ClasspKalogPAqueous Solubility
Donepezil (B133215) Acetylcholinesterase Inhibitor8.623.98Soluble to 50 mM in water
Risperidone (B510) Atypical Antipsychotic8.62[5]3.50[5]Practically insoluble in water[6]
Haloperidol (B65202) Typical Antipsychotic8.3[7][8]4.3Very low solubility in water (1.4 mg/100 mL)[9]
Methylphenidate CNS StimulantNot specified1.43Freely soluble in water[10][11]
Fentanyl Opioid Analgesic8.99[12]4.05Insoluble to slightly soluble in water[1][13]

Therapeutic Applications Across Diverse Disease Areas

The versatility of the piperidine scaffold is evident in its widespread presence in drugs targeting a multitude of diseases. Piperidine derivatives are used in over twenty drug classes.[7][9]

Central Nervous System (CNS) Disorders

The piperidine ring is particularly prominent in drugs targeting the CNS. Its ability to be functionalized to achieve the requisite lipophilicity for blood-brain barrier penetration makes it an ideal scaffold for CNS-acting agents.[3][14]

  • Alzheimer's Disease: Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease. It acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission.[15]

  • Schizophrenia and Bipolar Disorder: Atypical antipsychotics such as risperidone and typical antipsychotics like haloperidol incorporate the piperidine moiety. These drugs primarily exert their effects by antagonizing dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the brain.[15]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Methylphenidate, a widely prescribed stimulant for ADHD, features a piperidine ring. It is believed to work by blocking the reuptake of dopamine and norepinephrine, increasing their levels in the synaptic cleft.[16][17]

  • Pain Management: The potent opioid analgesic fentanyl and its derivatives are based on a 4-anilidopiperidine structure. They are highly selective agonists for the μ-opioid receptor.[18]

Oncology

The piperidine scaffold is increasingly being incorporated into the design of novel anticancer agents.[9][19][20] Piperidine-containing compounds have been shown to target various cancer hallmarks, including cell proliferation, angiogenesis, and metastasis. They can modulate critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[19]

Other Therapeutic Areas

The applications of piperidine-containing drugs extend to a wide range of other conditions, including:

  • Infectious Diseases: Certain piperidine derivatives exhibit antimicrobial and antiviral properties.[9]

  • Cardiovascular Diseases: Some piperidine-based compounds have shown effects on the cardiovascular system, including vasodilatory properties.[21][22]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of piperidine-containing drugs are achieved through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Acetylcholinesterase Inhibition

Donepezil's mechanism of action involves the inhibition of acetylcholinesterase. The diagram below illustrates the normal function of AChE in breaking down acetylcholine and how an inhibitor like donepezil blocks this process.

Acetylcholinesterase_Inhibition cluster_0 Normal Cholinergic Synapse cluster_1 With Donepezil (AChE Inhibitor) ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_synapse ACh in Synaptic Cleft ACh_pre->ACh_synapse Release AChR Acetylcholine Receptor (Postsynaptic) ACh_synapse->AChR Binds AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Substrate Signal Transduction Signal Transduction AChR->Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Donepezil Donepezil AChE_inhibited Inhibited AChE Donepezil->AChE_inhibited Inhibits ACh_synapse_increased Increased ACh in Synaptic Cleft AChR_prolonged Prolonged Receptor Activation ACh_synapse_increased->AChR_prolonged Binds Enhanced Signal Enhanced Signal AChR_prolonged->Enhanced Signal

Acetylcholinesterase inhibition by Donepezil.
Dopamine D2 Receptor Signaling

Antipsychotics like risperidone and haloperidol act as antagonists at dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

D2_Receptor_Signaling cluster_0 Dopamine D2 Receptor Activation cluster_1 Antagonism by Risperidone/Haloperidol Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited Inhibits cAMP_decreased Decreased cAMP AC_inhibited->cAMP_decreased Reduces conversion ATP ATP ATP->AC_inhibited Antagonist Risperidone/ Haloperidol D2R_blocked Blocked D2 Receptor Antagonist->D2R_blocked Blocks Gi_inactive Inactive Gi Protein D2R_blocked->Gi_inactive No Activation AC_active Adenylyl Cyclase (Active) Gi_inactive->AC_active No Inhibition cAMP_normal Normal cAMP AC_active->cAMP_normal Normal conversion

Antagonism of the Dopamine D2 receptor.
PI3K/Akt/mTOR Signaling Pathway

Several piperidine-containing anticancer agents have been developed to modulate the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Piperidine_Inhibitor Piperidine-based Inhibitor Piperidine_Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

The development of piperidine-based pharmaceuticals relies on a suite of robust experimental protocols for their synthesis and biological evaluation.

Synthesis of Piperidine-Containing Drugs

General Protocol for Reductive Amination:

Reductive amination is a cornerstone reaction for the synthesis of N-substituted piperidines.[14]

  • Imine/Enamine Formation: To a solution of a piperidone (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, methanol), add the desired primary or secondary amine (1.0-1.2 equivalents). If the amine is a salt, a base (e.g., triethylamine) may be required to liberate the free amine. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion or enamine intermediate.

  • Reduction: A reducing agent is then added to the reaction mixture. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the preferred reagent as it is mild and tolerant of slightly acidic conditions. Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can also be used. The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up and Purification: The reaction is quenched by the addition of an aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Reductive_Amination_Workflow Start Start: Piperidone & Amine Imine_Formation Imine/Enamine Formation (Solvent, Room Temp) Start->Imine_Formation Reduction Reduction (Reducing Agent) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification End Final Product: N-substituted Piperidine Purification->End

General workflow for reductive amination.

Detailed Synthesis of Donepezil:

The synthesis of Donepezil typically involves a Knoevenagel condensation followed by reduction.[23]

  • Condensation: 5,6-dimethoxy-1-indanone (B192829) is reacted with 1-benzyl-4-formylpiperidine in the presence of a strong base, such as lithium diisopropylamide (LDA) or sodium hydroxide, in a suitable solvent like tetrahydrofuran (B95107) (THF) or methanol. This reaction forms an α,β-unsaturated ketone intermediate.

  • Reduction: The double bond of the intermediate is then reduced. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

  • Salt Formation: The resulting Donepezil free base is then typically converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and solubility.

  • Purification: The final product is purified by recrystallization from a suitable solvent system.

Biological Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This colorimetric assay is widely used to screen for AChE inhibitors.[1][18]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 8.0.

    • Substrate Solution: Acetylthiocholine iodide (ATCI) in assay buffer.

    • Chromogen Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

    • Enzyme Solution: Acetylcholinesterase (from electric eel) in assay buffer.

    • Inhibitor Solutions: Test compounds and a positive control (e.g., Donepezil) are dissolved in DMSO and then diluted in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, inhibitor solution (or vehicle for control), and enzyme solution to each well.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution (ATCI and DTNB).

    • Measure the absorbance at 412 nm at multiple time points using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is determined from the change in absorbance over time.

    • The percent inhibition is calculated for each inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, DTNB) Start->Prepare_Reagents Plate_Setup Plate Setup (96-well) Add Buffer, Inhibitor, Enzyme Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction (Add ATCI & DTNB) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance (412 nm) over time Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for an AChE inhibition assay.

Dopamine D2 Receptor Binding Assay (Radioligand Displacement):

This assay is used to determine the affinity of a test compound for the D2 receptor.[19][24]

  • Membrane Preparation:

    • Cell membranes from a cell line stably expressing the human D2 receptor are prepared by homogenization and centrifugation.

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Radioligand: A radiolabeled D2 antagonist with high affinity, such as [³H]spiperone.

    • Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

    • Test Compound Solutions: Serial dilutions of the test compound.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • The radioactivity on the filters is quantified using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ value of the test compound is determined from a competition curve.

    • The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

The piperidine ring system is a truly privileged scaffold in pharmaceutical sciences, owing to its advantageous physicochemical properties and synthetic tractability. Its presence in a wide array of clinically successful drugs across diverse therapeutic areas, particularly in the treatment of CNS disorders, underscores its profound significance. As our understanding of disease biology continues to evolve and new therapeutic targets are identified, the strategic incorporation of the piperidine moiety will undoubtedly continue to be a cornerstone in the design and development of the next generation of innovative medicines. This technical guide provides a foundational understanding of the core principles and experimental methodologies that underpin the successful application of the piperidine scaffold in modern drug discovery.

References

Methodological & Application

Synthetic Route for 4-Benzylpiperidine from 4-Cyanopyridine and Toluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic route for the preparation of 4-benzylpiperidine, a valuable building block in pharmaceutical and medicinal chemistry, starting from readily available 4-cyanopyridine (B195900) and toluene. The synthesis is a two-step process commencing with the formation of 4-benzylpyridine (B57826) via a Grignard reaction, followed by the catalytic hydrogenation of the pyridine (B92270) ring to yield the final piperidine (B6355638) derivative. This application note includes comprehensive experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow to ensure reproducibility and scalability.

Introduction

This compound is a key structural motif present in a variety of biologically active compounds and approved pharmaceutical agents. Its synthesis is therefore of significant interest to the drug discovery and development community. The described method offers a practical and efficient approach utilizing common starting materials. The initial step involves the formation of a benzyl (B1604629) Grignard reagent from benzyl chloride (which can be synthesized from toluene) and its subsequent reaction with 4-cyanopyridine to afford the intermediate, 4-benzylpyridine. The final product is then obtained through the reduction of the pyridine ring of 4-benzylpyridine via catalytic hydrogenation.

Synthetic Pathway Overview

The overall synthetic scheme is presented below:

Step 1: Synthesis of 4-Benzylpyridine via Grignard Reaction

4-Cyanopyridine reacts with a benzyl Grignard reagent, such as benzylmagnesium chloride, to form an imine intermediate. Upon acidic workup, this intermediate is hydrolyzed to yield 4-benzylpyridine.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

4-Benzylpyridine is subsequently reduced to this compound through catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Data Presentation

Table 1: Reagents and Solvents for the Synthesis of this compound
Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Role
4-CyanopyridineC₆H₄N₂104.11Starting Material
TolueneC₇H₈92.14Benzyl Source Precursor
Benzyl ChlorideC₇H₇Cl126.58Grignard Precursor
Magnesium TurningsMg24.31Grignard Reagent Formation
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12Solvent
Hydrochloric AcidHCl36.46Workup Reagent
Palladium on Carbon (10%)Pd/C-Catalyst
Ethanol (B145695)C₂H₅OH46.07Solvent
Hydrogen GasH₂2.02Reducing Agent
Table 2: Summary of Reaction Conditions and Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Grignard Reaction4-Cyanopyridine, Benzylmagnesium ChlorideDiethyl Ether3012~70-75
2Catalytic Hydrogenation4-Benzylpyridine, 10% Pd/C, H₂Ethanol2512-16>95

Experimental Protocols

Step 1: Synthesis of 4-Benzylpyridine

Materials:

  • 4-Cyanopyridine

  • Benzyl Chloride

  • Magnesium turnings

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • Preparation of Benzylmagnesium Chloride (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the benzyl chloride solution to the magnesium suspension to initiate the reaction (initiation may be aided by gentle warming or the addition of a small crystal of iodine).

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Cyanopyridine:

    • Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath.

    • Dissolve 4-cyanopyridine (1.0 equivalent relative to benzyl chloride) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.

    • After the addition is complete, warm the reaction mixture to 30 °C and stir for 12 hours.[1]

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a mixture of hydrochloric acid, water, and ethanol (1:1:2 v/v/v).[1]

    • Reflux the resulting mixture for 2 hours to ensure complete hydrolysis of the imine intermediate.[1]

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to afford 4-benzylpyridine.

Step 2: Synthesis of this compound

Materials:

  • 4-Benzylpyridine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup:

    • In a hydrogenation flask, dissolve 4-benzylpyridine (1.0 equivalent) in ethanol.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Seal the flask and purge the system with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm, or use a hydrogen balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature (25 °C).

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

  • Workup and Purification:

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.

Mandatory Visualization

Synthetic_Route Toluene Toluene BenzylChloride Benzyl Chloride Toluene->BenzylChloride Chlorination GrignardFormation Mg, Et₂O BenzylChloride->GrignardFormation Cyanopyridine 4-Cyanopyridine GrignardReaction Grignard Reaction (Addition-Hydrolysis) Cyanopyridine->GrignardReaction GrignardReagent Benzylmagnesium Chloride GrignardFormation->GrignardReagent GrignardReagent->GrignardReaction Benzylpyridine 4-Benzylpyridine GrignardReaction->Benzylpyridine Hydrogenation Catalytic Hydrogenation (H₂, 10% Pd/C, EtOH) Benzylpyridine->Hydrogenation Benzylpiperidine This compound Hydrogenation->Benzylpiperidine

Caption: Synthetic workflow for this compound.

Conclusion

The synthetic route detailed herein provides a robust and efficient method for the preparation of this compound from 4-cyanopyridine and toluene-derived benzyl chloride. The protocols are described in sufficient detail to be readily implemented in a laboratory setting. The use of tabulated data and a clear workflow diagram aims to facilitate the understanding and execution of this valuable synthetic transformation for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 4-Benzylpiperidine Derivatives via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-benzylpiperidine scaffold is a privileged structural motif found in a wide array of biologically active molecules and pharmaceutical agents. Its synthesis is of significant interest in medicinal chemistry and drug development. Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile approach for the formation of the key carbon-carbon bond between the piperidine (B6355638) and benzyl (B1604629) moieties.[1] This protocol provides a robust and efficient route to a diverse range of this compound derivatives, tolerating a wide variety of functional groups on both coupling partners.[1]

The synthesis proceeds via a two-step sequence. First, a hydroboration of a protected 4-methylenepiperidine (B3104435) derivative generates an organoborane intermediate. This is followed by a palladium-catalyzed Suzuki-Miyaura coupling with a range of aryl halides and triflates. This method, notably described by researchers at Schering-Plough Research Institute, allows for the concise formation of diverse building blocks for drug discovery programs.[1]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The core of this synthetic strategy is the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst. The generally accepted mechanism involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition organoborane R-B(OR)₂ (Organoborane) + Base organoborane->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The overall experimental process for the synthesis of this compound derivatives can be visualized as a two-stage workflow, starting from the commercially available N-Boc-4-methylenepiperidine.

Experimental_Workflow cluster_0 Step 1: Hydroboration cluster_1 Step 2: Suzuki-Miyaura Coupling start N-Boc-4-methylenepiperidine hydroboration Add 9-BBN in THF Stir at room temperature start->hydroboration organoborane 4-(B-(9-borabicyclo[3.3.1]nonyl))- N-(tert-butoxycarbonyl)piperidine (Organoborane Intermediate) hydroboration->organoborane reagents Add Aryl Halide (Ar-X), PdCl₂(dppf), and Base (e.g., K₂CO₃) in Solvent (e.g., DMF) organoborane->reagents reaction Heat reaction mixture (e.g., 80 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification final_product N-Boc-4-benzylpiperidine Derivative purification->final_product

Caption: Experimental workflow for the synthesis of this compound derivatives.

Data Presentation: Substrate Scope and Yields

The following tables summarize the yields obtained for the Suzuki coupling of the in situ generated 4-piperidylborane with a variety of aryl bromides, iodides, and triflates. The data is based on the protocol developed by Vice et al.[1]

Table 1: Coupling with Aryl Bromides

EntryAryl BromideProductYield (%)
14-BromoacetophenoneN-(tert-butoxycarbonyl)-4-(4-acetylbenzyl)piperidine85
24-BromobenzonitrileN-(tert-butoxycarbonyl)-4-(4-cyanobenzyl)piperidine90
3Methyl 4-bromobenzoateN-(tert-butoxycarbonyl)-4-(4-(methoxycarbonyl)benzyl)piperidine88
41-Bromo-4-nitrobenzeneN-(tert-butoxycarbonyl)-4-(4-nitrobenzyl)piperidine75
52-BromopyridineN-(tert-butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine78
63-BromopyridineN-(tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine82
75-Bromo-2-methoxypyridineN-(tert-butoxycarbonyl)-4-((6-methoxypyridin-3-yl)methyl)piperidine85

Table 2: Coupling with Aryl Iodides and Triflates

EntryAryl ElectrophileProductYield (%)
14-IodoanisoleN-(tert-butoxycarbonyl)-4-(4-methoxybenzyl)piperidine92
21-IodonaphthaleneN-(tert-butoxycarbonyl)-4-(naphthalen-1-ylmethyl)piperidine86
34-(Trifluoromethyl)phenyl triflateN-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)piperidine70

Experimental Protocols

Materials and Reagents:

  • N-(tert-butoxycarbonyl)-4-methylenepiperidine

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Aryl halide (bromide, iodide) or aryl triflate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Nitrogen or Argon gas

Instrumentation:

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup

Detailed Procedure:

Step 1: In situ formation of 4-(B-(9-borabicyclo[3.3.1]nonyl))-N-(tert-butoxycarbonyl)piperidine

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add N-(tert-butoxycarbonyl)-4-methylenepiperidine (1.0 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous THF (5 mL).

  • To the stirred solution at room temperature, add a 0.5 M solution of 9-BBN in THF (1.1 mmol, 1.1 equiv) dropwise over 10 minutes.

  • Stir the resulting mixture at room temperature for 2 hours. The formation of the organoborane intermediate is typically quantitative and is used directly in the next step without isolation.

Step 2: Suzuki-Miyaura Coupling

  • To the reaction mixture containing the organoborane intermediate from Step 1, add the aryl halide or triflate (1.0 mmol, 1.0 equiv), PdCl₂(dppf) (0.03 mmol, 3 mol%), and anhydrous potassium carbonate (3.0 mmol, 3.0 equiv).

  • Add anhydrous DMF (5 mL) to the flask.

  • Fit the flask with a condenser and heat the reaction mixture to 80 °C under an inert atmosphere.

  • Stir the reaction at 80 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

Conclusion

This application note details a reliable and versatile Suzuki coupling protocol for the synthesis of a wide range of this compound derivatives. The methodology is characterized by its operational simplicity, broad substrate scope, and good to excellent yields, making it a valuable tool for researchers in the field of medicinal chemistry and drug development. The provided protocols and data serve as a practical guide for the implementation of this important synthetic transformation.

References

Application Notes and Protocols: 4-Benzylpiperidine as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylpiperidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid piperidine (B6355638) core, combined with the lipophilic benzyl (B1604629) group, provides a versatile scaffold that can be readily functionalized to generate diverse libraries of compounds with a wide range of biological activities. This privileged structure is found in numerous pharmacologically active agents, highlighting its importance in the development of therapeutics targeting the central nervous system (CNS) and other biological systems.[1][2]

These application notes provide detailed protocols for the synthesis of novel compounds using this compound and its derivatives, as well as methodologies for evaluating their biological activity against key drug targets.

Synthetic Protocols

The functionalization of the this compound scaffold can be achieved through various synthetic strategies. Below are detailed protocols for common transformations.

Protocol 1: N-Benzylation of Piperidine Derivatives via Reductive Amination

This protocol describes the N-benzylation of a piperidine derivative with a benzaldehyde (B42025) derivative, a common method for introducing substituents on the piperidine nitrogen.[2]

Materials:

Procedure:

  • To a round-bottom flask, add the piperidine derivative (1.0 eq.) and the benzaldehyde derivative (1.0-1.2 eq.) in a suitable solvent (DCM or DCE).

  • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the solution.

  • Allow the reaction to stir at room temperature for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extract the aqueous layer three times with an organic solvent like DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 4-Aryl-Substituted Piperidines via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 4-aryl-substituted piperidines from a 4-iodo-piperidine derivative and an arylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]

Materials:

  • N-Boc-4-iodopiperidine (or other suitable protected 4-halopiperidine) (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (B84403) tribasic (K₃PO₄) (2.0 eq.)

  • Anhydrous 1,4-dioxane (B91453)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the N-Boc-4-iodopiperidine (1.0 eq.), the arylboronic acid (1.2 eq.), Palladium(II) acetate (2 mol%), XPhos (4 mol%), and potassium phosphate tribasic (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Activity Evaluation

This compound derivatives have shown significant activity at various biological targets. The following are detailed protocols for assessing their inhibitory potential.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors, a key target in the treatment of Alzheimer's disease.[5][6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Dissolve the test compounds and the positive control in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the assay buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

  • Add the AChE solution to initiate the reaction and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Add the ATCI solution to start the enzymatic reaction.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is proportional to the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 4: Sigma Receptor Binding Assay

This competitive radioligand binding assay is used to determine the affinity of test compounds for sigma-1 and sigma-2 receptors.[7][8]

Materials:

  • Membrane preparation from a tissue or cell line expressing sigma receptors (e.g., guinea pig brain, MCF-7 cells).

  • Radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1, [³H]DTG for sigma-2).

  • Assay buffer (e.g., Tris-HCl, pH 8.0).

  • Test compounds (this compound derivatives).

  • Reference compound for non-specific binding (e.g., Haloperidol).

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation cocktail and counter.

Procedure:

  • In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Include control tubes for total binding (no competitor) and non-specific binding (saturating concentration of a reference compound).

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot it against the logarithm of the competitor concentration to generate a competition curve and determine the Ki value.

Protocol 5: Monoamine Oxidase (MAO) Inhibition Assay

This fluorimetric assay measures the activity of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[9][10]

Materials:

  • Recombinant human MAO-A and MAO-B.

  • MAO substrate (e.g., kynuramine (B1673886) or p-tyramine).

  • Horseradish peroxidase (HRP).

  • Dye reagent (e.g., Amplex Red).

  • Assay buffer.

  • Test compounds (this compound derivatives).

  • Selective inhibitors for control wells (clorgyline for MAO-A, pargyline (B1678468) for MAO-B).

  • 96-well black microplate with a clear bottom.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a master reaction mix containing the assay buffer, HRP, and the dye reagent.

  • In a 96-well plate, add the sample (e.g., purified enzyme) to be tested.

  • For inhibitor screening, pre-incubate the enzyme with the test compounds for a defined period (e.g., 10 minutes).

  • Add the MAO substrate to all wells to initiate the reaction.

  • Add the master reaction mix to each well.

  • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 20 minutes).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).

  • The fluorescence intensity is proportional to the amount of H₂O₂ produced, which reflects MAO activity.

  • Calculate the percentage of inhibition and determine the IC50 values.

Data Presentation

The following tables summarize the biological activity of representative this compound derivatives.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected this compound Derivatives

CompoundModificationTargetIC50 (µM)Reference
Donepezil Analog (4a) N-benzylpiperidine coreAChE2.08 ± 0.16[11]
BuChE7.41 ± 0.44[11]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAChE0.00056[12]
Benzylpiperidine-hydrazone (8) Hydrazone derivativeAChE0.064 ± 0.001[13]

Table 2: Sigma Receptor Binding Affinity of this compound Derivatives

CompoundModificationTargetKi (nM)Reference
4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide 4-iodo substitutionSigma-1 & Sigma-24.6 (vs. Haloperidol)[8]
N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide 2-fluoro substitutionSigma-13.4[8]

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of this compound Derivatives

CompoundModificationTargetIC50 (µM)Reference
Benzylpiperidine-hydrazone (5) Hydrazone derivativeMAO-A0.26 ± 0.01[13]
MAO-B0.116 ± 0.005[13]
Benzylpiperidine-hydrazone (8) Hydrazone derivativeMAO-A2.55 ± 0.02[13]
MAO-B1.47 ± 0.06[13]

Visualizations

Synthetic Workflow Example

G cluster_start Starting Material cluster_reaction1 Reaction 1: N-Alkylation cluster_reaction2 Reaction 2: Modification of Benzyl Ring cluster_reaction3 Reaction 3: Further Derivatization A This compound B N-Substituted This compound A->B R-X, Base C Ring-Functionalized N-Substituted This compound B->C e.g., Nitration, Halogenation D Novel Compound Library C->D e.g., Reduction, Coupling Reactions

Caption: General synthetic workflow for the derivatization of this compound.

Signaling Pathway Example: Cholinergic Neurotransmission

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Inhibition of AChE by a this compound derivative enhances cholinergic signaling.

Logical Relationship: Structure-Activity Relationship (SAR)

cluster_mods cluster_activity Scaffold This compound Scaffold Piperidine Nitrogen (N1) Benzyl Ring (C4) N1_mods N1 Substituent (R1) Scaffold:f0->N1_mods Modification C4_mods Benzyl Ring Substituent (R2) Scaffold:f1->C4_mods Modification Potency Biological Potency (e.g., IC50, Ki) N1_mods->Potency Influences Selectivity Target Selectivity N1_mods->Selectivity Influences C4_mods->Potency Influences C4_mods->Selectivity Influences

Caption: Logical relationship illustrating how modifications to the this compound scaffold influence biological activity.

References

Application of 4-Benzylpiperidine in the Synthesis of Analgesics and Antidepressants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylpiperidine is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, particularly analgesics and antidepressants. Its structural motif is present in potent opioid analgesics and effective monoamine reuptake inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of these therapeutic agents, along with quantitative data and visualizations of relevant biological pathways and experimental workflows.

Analgesics: Opioid Receptor Modulators

The this compound core is central to the structure of potent opioid analgesics, most notably the fentanyl class of compounds. These synthetic opioids primarily act as agonists at the μ-opioid receptor (MOR), mimicking the effects of endogenous endorphins to produce profound analgesia. Additionally, derivatives of benzylpiperidine have been explored as dual-acting ligands for both the μ-opioid receptor and the sigma-1 receptor (σ1R), a strategy aimed at enhancing analgesic efficacy while potentially mitigating some of the adverse effects associated with traditional opioids.

Quantitative Data: Analgesic Activity of this compound Derivatives
Compound ClassTarget(s)Key Compound ExamplePotency/AffinityEfficacy (ED50)Reference
Fentanyl Analogsμ-opioid receptorFentanyl--[1]
Benzylpiperidine DerivativesMOR / σ1RCompound 52MOR Ki = 56.4 nM; σ1R Ki = 11.0 nMAbdominal contraction test (mice): 4.04 mg/kg[2]
Signaling Pathway: μ-Opioid Receptor Activation

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist such as a fentanyl analog, initiates a downstream signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. These events collectively hyperpolarize the neuron, reducing its excitability and impeding the transmission of pain signals.[3][4][5]

opioid_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gαi/βγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts Analgesia Analgesia (Reduced Pain Signaling) K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release Opioid_Agonist Opioid Agonist (e.g., Fentanyl) Opioid_Agonist->MOR Binds ATP ATP ATP->AC cAMP->Analgesia Decreased Cellular Activity snri_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles with Serotonin (5-HT) & Norepinephrine (NE) Synaptic_Cleft Synaptic Cleft Increased 5-HT & NE Presynaptic_Vesicle->Synaptic_Cleft SERT SERT SERT->Presynaptic_Vesicle Reuptake of 5-HT NET NET NET->Presynaptic_Vesicle Reuptake of NE Postsynaptic_Receptors Postsynaptic Receptors (5-HT & NE) Synaptic_Cleft->Postsynaptic_Receptors Binds to Antidepressant_Effect Antidepressant Effect Postsynaptic_Receptors->Antidepressant_Effect Leads to SNRI This compound SNRI SNRI->SERT Inhibits SNRI->NET Inhibits snri_workflow Start Start: Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening (SERT & NET Binding/Uptake Assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models of Depression) Lead_Opt->In_Vivo Promising Compounds End End: Candidate Selection In_Vivo->End

References

Application Notes and Protocols for N-alkylation of 4-benzylpiperidine in Sigma Ligand Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and evaluation of N-alkylated 4-benzylpiperidine derivatives as potential sigma receptor ligands. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and pharmacology.

Introduction

The sigma-1 (σ1) receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[1][2] It plays a crucial role in modulating calcium signaling through the IP3 receptor and is implicated in a variety of cellular functions and pathological conditions, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][2] The development of selective σ1 receptor ligands is a significant area of research for novel therapeutics. This compound is a common scaffold used in the design of such ligands. N-alkylation of the piperidine (B6355638) nitrogen allows for the introduction of various substituents to modulate the affinity and selectivity of these compounds for the sigma-1 receptor.

Part 1: Synthesis of N-Alkylated this compound Derivatives

The introduction of an alkyl group onto the nitrogen atom of this compound is a key step in the synthesis of many sigma receptor ligands. Two common and effective methods for this transformation are direct alkylation with alkyl halides and reductive amination.

This classic SN2 reaction involves the direct reaction of this compound with an alkyl halide in the presence of a non-nucleophilic base.[3][4] The base is necessary to neutralize the hydrohalic acid formed during the reaction.[4]

Experimental Protocol: Direct N-Alkylation

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous acetonitrile or DCM.

  • Add N,N-diisopropylethylamine (1.5 equivalents).[5]

  • To the stirred solution, add the alkyl halide (1.1 equivalents) dropwise at room temperature.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate.

Reductive amination is a reliable method for preparing tertiary amines from secondary amines and a carbonyl compound (aldehyde or ketone).[3] This method prevents the over-alkylation that can sometimes be an issue with direct alkylation.[3] The reaction proceeds through the formation of an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB).[3]

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)[3]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM or DCE.[3]

  • Add sodium triacetoxyborohydride (1.5 equivalents) to the solution in portions.[3]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: N-Alkylated this compound Derivatives

The following table summarizes representative data for N-alkylated this compound derivatives and their binding affinities for the sigma-1 receptor.

Compound IDN-SubstituentSynthesis MethodYield (%)σ1 Ki (nM)σ2/σ1 Selectivity
1 BenzylDirect Alkylation853.2[6]33[6]
2 4-MethoxybenzylReductive Amination922.7[7]38[7]
3 4-(2-Fluoroethoxy)benzylReductive Amination882.6[7]187[7]
4 PhenethylDirect Alkylation788.9[6]26[6]

Part 2: In Vitro Evaluation of Sigma-1 Receptor Binding

To determine the affinity of the newly synthesized compounds for the sigma-1 receptor, a radioligand binding assay is performed. This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the receptor.

This protocol is adapted from established methods for sigma-1 receptor binding assays.[2][8][9]

Materials:

  • Membrane preparation from a source with high sigma-1 receptor expression (e.g., guinea pig liver or cells expressing recombinant σ1R).[2][8]

  • [³H]-(+)-Pentazocine (selective σ1R radioligand).[8]

  • Haloperidol (B65202) (for determining non-specific binding).[2]

  • Synthesized N-alkylated this compound derivatives.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B) pre-soaked in polyethylenimine.[2]

  • Scintillation counter.

Procedure:

1. Membrane Preparation: a. Homogenize the tissue or cells in ice-cold lysis buffer.[9] b. Centrifuge the homogenate to pellet the membranes.[9] c. Resuspend the pellet in fresh buffer and repeat the centrifugation. d. Resuspend the final pellet in the assay buffer. e. Determine the protein concentration using a standard method like the BCA assay.[2]

2. Competitive Binding Assay: a. In a 96-well plate, add a fixed amount of membrane protein (e.g., 100 µ g/well ).[2] b. Add increasing concentrations of the test compound. c. Add a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value, e.g., 3 nM).[10] d. For determining non-specific binding, add a high concentration of a non-labeled, high-affinity σ1R ligand like haloperidol (e.g., 10 µM) to a separate set of wells.[2] e. For determining total binding, add vehicle instead of the test compound. f. Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.[2]

3. Filtration and Quantification: a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[2] b. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start This compound reaction1 Direct Alkylation start->reaction1 reaction2 Reductive Amination start->reaction2 reagents1 Alkyl Halide, Base (e.g., DIPEA) reagents1->reaction1 reagents2 Aldehyde/Ketone, Reducing Agent (STAB) reagents2->reaction2 product N-Alkylated This compound reaction1->product reaction2->product purification Column Chromatography product->purification characterization NMR, MS purification->characterization binding_assay Sigma-1 Receptor Binding Assay characterization->binding_assay data_analysis Data Analysis (IC50, Ki) binding_assay->data_analysis

Caption: Workflow for the synthesis and evaluation of N-alkylated this compound derivatives.

G cluster_er Endoplasmic Reticulum bip BiP Chaperone sigma1_inactive Sigma-1 Receptor (Inactive) sigma1_inactive->bip Association sigma1_active Sigma-1 Receptor (Active) sigma1_inactive->sigma1_active Conformational Change & Dissociation from BiP ip3r IP3 Receptor sigma1_active->ip3r Modulation client_proteins Client Proteins (Ion Channels, Kinases, etc.) sigma1_active->client_proteins Interaction ca_release Ca2+ Release ip3r->ca_release ligand Sigma-1 Ligand (e.g., N-alkylated This compound) ligand->sigma1_inactive Binding cellular_responses Cellular Responses (Neuroprotection, etc.) client_proteins->cellular_responses

Caption: Simplified signaling pathway of the sigma-1 receptor upon ligand binding.

References

Application Notes and Protocols for the Synthesis and Evaluation of 4-Benzylpiperidine Carboxamides as Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple reuptake inhibitors (TRIs) are a promising class of antidepressants that function by inhibiting the reuptake of three key neurotransmitters: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), TRIs increase the extracellular concentrations of these monoamines in the synaptic cleft, which is hypothesized to produce a more rapid onset of action and better efficacy compared to conventional antidepressants.[2] The 4-benzylpiperidine carboxamide scaffold has emerged as a versatile chemical framework for the development of potent and selective TRIs.[3][4] Structural modifications to this scaffold allow for the fine-tuning of inhibitory activity at each of the monoamine transporters.[3][4]

This document provides detailed protocols for the synthesis of this compound carboxamides and their in vitro evaluation as TRIs. It also presents a summary of their structure-activity relationships and quantitative inhibitory data to guide researchers in the design and development of novel antidepressant candidates.

Structure-Activity Relationship (SAR) of this compound Carboxamides

The inhibitory potency and selectivity of this compound carboxamides for SERT, NET, and DAT are highly dependent on specific structural features. Key modifications include the length of the linker between the piperidine (B6355638) nitrogen and the carboxamide group, and the nature of the aromatic substituents.

  • Linker Length: The number of carbons in the linker region is critical for modulating the activity profile. Compounds with a two-carbon linker generally exhibit significantly higher potency for DAT compared to those with a three-carbon linker, a crucial feature for converting serotonin/norepinephrine reuptake inhibitors (SNRIs) into TRIs.[3][4] The inhibitory activities for SERT and NET are less sensitive to the linker length.[3]

  • Aromatic Substituents (R1):

    • For SERT: Compounds with a biphenyl (B1667301) group tend to show higher inhibitory activity than those with a diphenyl group.[3] Additionally, a 2-naphthyl substitution generally leads to enhanced SERT inhibition compared to a 1-naphthyl substitution.[3][4]

    • For NET: Similar to SERT, a biphenyl substitution results in stronger NET inhibition compared to diphenyl substituents.[3] Derivatives with a 2-naphthyl ring also exhibit a higher degree of inhibition than those with a 1-naphthyl ring.[3][4]

    • For DAT: In contrast to SERT and NET, compounds with a diphenylacetyl substitution show a high correlation with potent DAT reuptake inhibition, regardless of the linker length.[3] Conversely, the presence of a biphenyl group, which is favorable for SERT and NET inhibition, leads to very weak DAT inhibition.[3]

SAR_Summary cluster_core This compound Carboxamide Core cluster_modifications Structural Modifications cluster_activity Transporter Activity Core Core Scaffold Linker Linker Length (n) Core->Linker Substituents Aromatic Substituents (R1) Core->Substituents SERT SERT Inhibition Linker->SERT Less sensitive NET NET Inhibition Linker->NET Less sensitive DAT DAT Inhibition Linker->DAT 2-carbon linker >> 3-carbon linker Substituents->SERT Biphenyl > Diphenyl 2-Naphthyl > 1-Naphthyl Substituents->NET Biphenyl > Diphenyl 2-Naphthyl > 1-Naphthyl Substituents->DAT Diphenyl >> Biphenyl

Caption: Structure-Activity Relationship (SAR) summary for this compound carboxamides.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a series of 24 synthetic this compound carboxamides for SERT, NET, and DAT.[3]

CompoundLinker (n)R1 SubstituentSERT IC50 (µM)NET IC50 (µM)DAT IC50 (µM)
7a 33,5-dichlorophenyl0.19-0.840.12-0.56>10
7b 32-chlorophenyl0.14-0.450.04-0.12>10
7c 34-chlorophenyl0.08-0.210.03-0.08>10
7d 34-fluorophenyl0.09-0.220.02-0.06>10
7e 34-biphenyl0.04-0.100.01-0.021.13-2.90
7f 3diphenylacetyl0.65-1.550.04-0.100.11-0.28
7g 3bis(4-chlorophenyl)acetyl0.35-0.830.01-0.020.12-0.30
7h 31-naphthyl0.12-0.340.04-0.10>10
7i 31-naphthylacetyl0.15-0.410.02-0.06>10
7j 32-naphthyl0.04-0.090.01-0.032.50-6.10
7k 36-bromo-2-naphthyl0.01-0.030.01-0.021.00-2.51
7l 36-methoxy-2-naphthyl0.02-0.050.01-0.021.34-3.51
8a 23,5-dichlorophenyl0.25-1.120.19-0.841.25-5.59
8b 22-chlorophenyl0.19-0.590.07-0.221.54-4.78
8c 24-chlorophenyl0.11-0.280.04-0.111.12-2.81
8d 24-fluorophenyl0.13-0.310.03-0.081.34-3.37
8e 24-biphenyl0.05-0.130.01-0.031.93-4.87
8f 2diphenylacetyl0.98-2.340.06-0.140.15-0.35
8g 2bis(4-chlorophenyl)acetyl0.49-1.170.01-0.030.19-0.44
8h 21-naphthyl0.19-0.540.06-0.163.12-8.74
8i 21-naphthylacetyl0.21-0.580.04-0.102.13-5.89
8j 22-naphthyl0.06-0.140.02-0.042.01-4.83
8k 26-bromo-2-naphthyl0.02-0.040.01-0.021.50-3.79
8l 26-methoxy-2-naphthyl0.03-0.060.01-0.031.89-4.78
Data presented as 95% confidence intervals. Data sourced from Paudel et al., 2021.[3]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Carboxamide (Compound 8f)

This protocol describes the synthesis of N-(2-(4-benzylpiperidin-1-yl)ethyl)-2,2-diphenylacetamide (Compound 8f ), a representative TRI with a two-carbon linker. The synthesis involves two main steps: amidation and substitution.[5]

Synthesis_Workflow start Start Materials: - this compound - 2-Chloro-N-(2-chloroethyl)acetamide step1 Step 1: Synthesis of Intermediate 1-(2-aminoethyl)-4-benzylpiperidine start->step1 Alkylation step2 Step 2: Amidation Reaction Coupling with Diphenylacetic acid step1->step2 Intermediate purification Purification Silica (B1680970) Gel Column Chromatography step2->purification Crude Product characterization Characterization NMR, Mass Spectrometry purification->characterization final_product Final Product: Compound 8f characterization->final_product

Caption: General workflow for the synthesis of this compound carboxamides.

Step 1: Synthesis of 1-(2-aminoethyl)-4-benzylpiperidine (Intermediate)

  • Materials:

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

    • Add 2-chloroethylamine hydrochloride (1.2 eq) to the mixture.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate, 1-(2-aminoethyl)-4-benzylpiperidine, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-(4-benzylpiperidin-1-yl)ethyl)-2,2-diphenylacetamide (Compound 8f)

  • Materials:

    • 1-(2-aminoethyl)-4-benzylpiperidine (from Step 1)

    • Diphenylacetic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Triethylamine (B128534) (TEA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve diphenylacetic acid (1.1 eq) in dry dichloromethane.

    • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 20 minutes at room temperature.

    • Add a solution of 1-(2-aminoethyl)-4-benzylpiperidine (1.0 eq) in dichloromethane to the reaction mixture, followed by the dropwise addition of triethylamine (2.5 eq).

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure compound 8f .

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a synaptosomal uptake assay to determine the IC50 values of test compounds for the inhibition of serotonin, norepinephrine, and dopamine reuptake.

  • Materials:

    • Rat brain tissue (e.g., striatum for DAT, hippocampus/cortex for SERT and NET)

    • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

    • Krebs-Ringer-HEPES (KRH) buffer

    • Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, [³H]DA

    • Test compounds (this compound carboxamides) dissolved in DMSO

    • Selective inhibitors for non-specific uptake determination (e.g., 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET, 10 µM GBR12909 for DAT)

    • 96-well plates

    • Glass fiber filters

    • Cell harvester

    • Scintillation fluid and liquid scintillation counter

  • Procedure: Synaptosome Preparation

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Procedure: Uptake Assay

    • In a 96-well plate, add KRH buffer, the synaptosomal suspension, and various concentrations of the test compound (or vehicle for total uptake, or a selective inhibitor for non-specific uptake).

    • Pre-incubate the plate for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter (e.g., final concentration of ~5-20 nM).

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold KRH buffer.

    • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).

Mechanism of Action: Monoamine Reuptake Inhibition

TRIs exert their therapeutic effect by blocking the presynaptic transporters SERT, NET, and DAT. This inhibition prevents the re-entry of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. The resulting increase in the concentration and residence time of these neurotransmitters in the synapse enhances neurotransmission and alleviates depressive symptoms.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Monoamines (5-HT, NE, DA) vesicle->monoamines Release SERT SERT NET NET DAT DAT presynaptic_terminal receptor Postsynaptic Receptors postsynaptic_terminal synaptic_cleft Synaptic Cleft synaptic_cleft->receptor Neurotransmission monoamines->SERT Reuptake monoamines->NET Reuptake monoamines->DAT Reuptake inhibitor This compound Carboxamide (TRI) inhibitor->SERT Block inhibitor->NET Block inhibitor->DAT Block

Caption: Signaling pathway of a triple reuptake inhibitor at the synapse.

References

Application Notes and Protocols for the Quantification of 4-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 4-benzylpiperidine in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals.

HPLC-UV Method for Quantification of this compound in Pharmaceutical Formulations

This method is suitable for the determination of this compound content in bulk drug substances and finished pharmaceutical products. The protocol utilizes reversed-phase chromatography with UV detection, which is a widely accessible and robust technique.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is used. The following conditions are based on methods for structurally similar compounds and are a starting point for method development and validation.[1][2]

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time 10 minutes

b. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Finished Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with a known volume of mobile phase. Sonicate for 15 minutes, centrifuge, and filter the supernatant through a 0.45 µm syringe filter before injection.

c. Method Validation Parameters (Hypothetical Data):

The following table summarizes the expected performance of the method upon validation.

ParameterExpected Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.15 µg/mL[3]
Limit of Quantification (LOQ) ~0.44 µg/mL[3]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock & Working Solutions Inject Inject into HPLC System Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify

Caption: HPLC-UV analysis workflow for this compound.

LC-MS/MS Method for Quantification of this compound in Human Plasma

This bioanalytical method is designed for the sensitive and selective quantification of this compound in human plasma, suitable for pharmacokinetic and toxicokinetic studies. The protocol employs liquid chromatography coupled with tandem mass spectrometry.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer is required. The conditions provided are based on established methods for similar analytes in biological matrices.[4]

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C

b. Mass Spectrometer Settings:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Precursor Ion ([M+H]⁺) m/z 176.1
Product Ions (Hypothetical) m/z 91.1 (loss of piperidine), m/z 84.1 (piperidine fragment)
Internal Standard (IS) Deuterated this compound (e.g., d4) or a structurally similar compound (e.g., 1-benzylpiperidine)
IS Precursor Ion ([M+H]⁺) e.g., m/z 180.1 for d4-4-benzylpiperidine
IS Product Ions To be determined based on the selected IS
Collision Energy To be optimized for each transition

c. Sample Preparation (Protein Precipitation): [5]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A: 5% B).

  • Vortex briefly and transfer to an autosampler vial for injection.

d. Method Validation Parameters (Hypothetical Data):

ParameterExpected Result
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL in plasma[5]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[5]
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect To be assessed and minimized

Experimental Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation with Acetonitrile Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using IS Integrate->Quantify

Caption: Bioanalytical workflow for this compound in plasma.

Signaling Pathway and Logical Relationship Diagram

The use of an internal standard (IS) is crucial for accurate quantification in LC-MS/MS to correct for variations in sample preparation and instrument response.

Internal_Standard_Logic cluster_process Analytical Process Analyte This compound (Analyte) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (e.g., d4-4-Benzylpiperidine) IS->SamplePrep LCMS LC-MS/MS Analysis (Injection, Ionization) SamplePrep->LCMS ResponseRatio Peak Area Ratio (Analyte / IS) LCMS->ResponseRatio Concentration Analyte Concentration ResponseRatio->Concentration

Caption: Logic of using an internal standard for quantification.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Benzylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 4-benzylpyridine (B57826) to 4-benzylpiperidine is a pivotal chemical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting piperidine (B6355638) moiety is a common structural motif in a wide range of drugs. This document provides detailed application notes and experimental protocols for this reaction, focusing on different catalytic systems to guide researchers in selecting and optimizing reaction conditions.

The reduction of the pyridine (B92270) ring is a challenging yet crucial step, and the choice of catalyst, solvent, and reaction parameters can significantly impact the reaction's efficiency, yield, and selectivity. Herein, we present a comparative overview of common heterogeneous catalysts, including rhodium, palladium, and platinum-based systems, and provide detailed step-by-step protocols for their application in the hydrogenation of 4-benzylpyridine.

Comparative Data of Catalytic Systems

The selection of an appropriate catalyst is critical for the successful hydrogenation of 4-benzylpyridine. The following tables summarize quantitative data from various studies on the hydrogenation of 4-benzylpyridine and its close structural analogs, offering a comparative perspective on catalyst performance.

Table 1: Comparison of Noble Metal Catalysts for the Hydrogenation of 4-Phenylpyridine *

CatalystSubstrate Concentration (M)Catalyst Loading (mol eq.)Temperature (°C)H₂ Pressure (bar)Reaction Time (h)Conversion (%)Selectivity to 4-Phenylpiperidine (%)
5% Rh/C0.50.01803024085
5% Rh/C0.50.018030450~85
5% Pd/C0.50.01803042984
5% Ru/C0.50.0180304<5-
5% Pt/C0.50.0180304<5-

Data is for the hydrogenation of 4-phenylpyridine, a close analog of 4-benzylpyridine, and provides a valuable comparison of catalyst activity.[1]

Table 2: Hydrogenation of Substituted Pyridines using Platinum(IV) Oxide (PtO₂)

SubstrateCatalyst Loading (mol%)SolventH₂ Pressure (bar)TemperatureReaction Time (h)Yield
Substituted Pyridine (general)5Acetic Acid50-70Room Temperature6-10High

This protocol is generally applicable to a range of substituted pyridines.[2]

Experimental Protocols

Below are detailed protocols for the catalytic hydrogenation of 4-benzylpyridine using different catalytic systems.

Protocol 1: Hydrogenation using Rhodium on Carbon (Rh/C)

Rhodium on carbon is a highly effective catalyst for the hydrogenation of pyridine rings, often showing high activity and selectivity.[3][4]

Materials:

  • 4-Benzylpyridine

  • 5% Rhodium on Carbon (Rh/C)

  • Ethanol (or other suitable solvent such as methanol (B129727) or ethyl acetate)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a clean and dry high-pressure reactor vessel, add 4-benzylpyridine (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), carefully add 5% Rh/C catalyst. A typical catalyst loading is 1-5 mol% relative to the substrate.

  • Solvent Addition: Add a suitable solvent, such as ethanol, to the reactor. The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Sealing and Purging: Seal the reactor and connect it to the hydrogenation apparatus. Purge the reactor several times with an inert gas (e.g., nitrogen) to remove any air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction to the desired temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by techniques such as TLC, GC-MS, or NMR. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂) - Adams' Catalyst

Platinum(IV) oxide is a widely used and effective catalyst for the hydrogenation of pyridines, particularly when conducted in an acidic medium.[2]

Materials:

  • 4-Benzylpyridine

  • Platinum(IV) Oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure hydrogenation reactor

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor, dissolve 4-benzylpyridine (1.0 g) in glacial acetic acid (5 mL).

  • Catalyst Addition: Add PtO₂ (5 mol%).

  • Sealing and Purging: Seal the reactor and purge it first with an inert gas and then with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 50-70 bar. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for 6-10 hours. The progress can be checked by TLC or GC-MS analysis of a quenched aliquot.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge with an inert gas.

  • Quenching: Carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the acetic acid is neutralized (cessation of gas evolution).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter through Celite.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be performed by column chromatography.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

The following diagram illustrates the general workflow for the catalytic hydrogenation of 4-benzylpyridine.

experimental_workflow A 1. Reactor Setup (4-Benzylpyridine, Solvent) B 2. Catalyst Addition (e.g., Rh/C, PtO₂) A->B Inert Atmosphere C 3. Sealing and Purging (Inert Gas, then H₂) B->C D 4. Hydrogenation Reaction (Temperature, Pressure, Stirring) C->D Set T & P E 5. Reaction Monitoring (TLC, GC-MS, NMR) D->E Aliquots F 6. Work-up (Venting, Quenching) D->F Reaction Complete E->D Continue if incomplete G 7. Catalyst Removal (Filtration) F->G H 8. Product Isolation (Solvent Evaporation) G->H I 9. Purification (Distillation/Chromatography) H->I J Final Product (this compound) I->J

Caption: General workflow for the catalytic hydrogenation of 4-benzylpyridine.

Chemical Transformation

The following diagram illustrates the chemical transformation from 4-benzylpyridine to this compound.

chemical_reaction reactant 4-Benzylpyridine (C₁₂H₁₁N) product This compound (C₁₂H₁₇N) reactant->product Hydrogenation conditions H₂, Catalyst (Rh/C, Pd/C, PtO₂, etc.) Solvent, T, P

Caption: Hydrogenation of 4-benzylpyridine to this compound.

References

Application Notes and Protocols: 4-Benzylpiperidine Scaffolds in the Development of Alzheimer's Disease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (B1216132) (ACh). Consequently, inhibiting the enzymes responsible for its degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), has been a primary therapeutic strategy. The 4-benzylpiperidine moiety, a core structural component of the licensed drug Donepezil, has emerged as a privileged scaffold in the design of novel and potent inhibitors for AD. This document provides an overview of the application of this compound derivatives as single and multi-target inhibitors for Alzheimer's disease, along with detailed experimental protocols for their evaluation.

Rationale for this compound in AD Drug Design

The N-benzylpiperidine motif is a key pharmacophoric element that can interact with the active sites of cholinesterases. Structure-activity relationship (SAR) studies have demonstrated that modifications to both the benzyl (B1604629) and piperidine (B6355638) rings can significantly influence inhibitory potency and selectivity. Furthermore, the versatility of the this compound scaffold allows for its incorporation into multi-target-directed ligands (MTDLs), which can simultaneously modulate other key pathological pathways in AD, such as β-amyloid (Aβ) aggregation and oxidative stress.

Multi-Target-Directed Ligand Strategy

Given the complex and multifactorial nature of Alzheimer's disease, the development of MTDLs is a promising therapeutic approach.[1][2] This strategy aims to design single molecules that can interact with multiple biological targets involved in the disease cascade. The this compound scaffold has been successfully utilized to develop MTDLs targeting:

  • Cholinesterases (AChE and BuChE): To enhance cholinergic neurotransmission.[1][3]

  • β-secretase-1 (BACE-1): An enzyme involved in the production of amyloid-β peptides.[2]

  • Amyloid-β Aggregation: To prevent the formation of neurotoxic plaques.[2]

  • Histone Deacetylase (HDAC): Implicated in epigenetic dysregulation in AD.[4]

Data Presentation: Inhibitory Activities of this compound Derivatives

The following table summarizes the in vitro inhibitory activities of various this compound derivatives against key Alzheimer's disease targets.

Compound IDTarget Enzyme(s)IC50 (µM)Source Organism/AssayReference
Donepezil AChE0.084 ± 0.002-[5]
4a AChE2.08 ± 0.16-[1]
BuChE7.41 ± 0.44-[1]
28 AChE0.41 ± 1.25-[6]
20 AChE5.94 ± 1.08-[6]
15b eeAChE0.39 ± 0.11Electrophorus electricus[3]
eqBChE0.66 ± 0.16Equine Serum[3]
huAChE1.49 ± 0.43Human[3][7]
huBChE1.33 ± 0.55Human[3][7]
15j eeAChE0.39 ± 0.15Electrophorus electricus[3]
eqBChE0.16 ± 0.04Equine Serum[3]
huAChE1.25 ± 0.48Human[3][7]
huBChE0.66 ± 0.22Human[3][7]
d5 HDAC0.17-[4]
AChE6.89-[4]
d10 HDAC0.45-[4]
AChE3.22-[4]
PD07 ChEs, BACE1, Aβ1-42 aggregationSignificant InhibitionIn vitro[8]
13e (E2020) AChE0.0057-[9]

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory potency of compounds against AChE and BuChE.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer and 20 µL of the respective enzyme solution (AChE or BuChE).

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the substrate (ATCI for AChE or BTCI for BuChE) and 20 µL of DTNB.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Cognitive Improvement Assessment (Morris Water Maze)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of cognitive impairment.

Animal Model:

  • Scopolamine-induced amnesic mice or transgenic AD mice (e.g., Aβ1-42-induced).

Apparatus:

  • A circular pool (approximately 120 cm in diameter) filled with opaque water.

  • A hidden escape platform submerged just below the water surface.

  • Visual cues are placed around the pool for spatial navigation.

  • A video tracking system to record the swim paths and latency to find the platform.

Procedure:

  • Acquisition Phase (Training):

    • For 4-5 consecutive days, each mouse undergoes four trials per day.

    • In each trial, the mouse is placed in the pool from one of four starting positions.

    • The mouse is allowed to swim freely to find the hidden platform. If it fails to find the platform within 60 seconds, it is gently guided to it.

    • The escape latency (time to find the platform) and swim path are recorded.

  • Probe Trial (Memory Test):

    • On the day after the last training session, the platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Drug Administration:

    • Test compounds (this compound derivatives) are administered to the treatment group (e.g., orally or intraperitoneally) at a specific time before each training session.

    • A vehicle control group and a positive control group (e.g., treated with Donepezil) are included.

  • Data Analysis:

    • Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.

    • A significant reduction in escape latency and a significant increase in time spent in the target quadrant in the treated group compared to the amnesic control group indicate cognitive improvement.[2]

Visualizations

Signaling Pathway: Cholinergic Neurotransmission and Inhibition

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging ACh_released ACh Vesicle->ACh_released Release AChE AChE ACh_released->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_released->ACh_Receptor Binding Inhibitor This compound Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal Activation

Caption: Inhibition of AChE by this compound derivatives in the cholinergic synapse.

Experimental Workflow: From Compound Synthesis to In Vivo Evaluation

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro In Vitro Assays (AChE/BuChE Inhibition) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection In_Vivo In Vivo Studies (Morris Water Maze) Lead_Selection->In_Vivo Toxicity Toxicity & ADMET Studies Lead_Selection->Toxicity Preclinical Preclinical Candidate In_Vivo->Preclinical Toxicity->Preclinical

Caption: Drug discovery workflow for this compound-based Alzheimer's inhibitors.

Logical Relationship: Multi-Target-Directed Ligand Design

MTDL_Design cluster_targets Alzheimer's Disease Pathological Targets Core This compound Scaffold MTDL Multi-Target-Directed Ligand (MTDL) Core->MTDL Pharmacophore Integration AChE AChE/BuChE BACE1 BACE-1 Abeta Aβ Aggregation HDAC HDAC Oxidative_Stress Oxidative Stress MTDL->AChE Inhibits MTDL->BACE1 Inhibits MTDL->Abeta Inhibits MTDL->HDAC Inhibits MTDL->Oxidative_Stress Reduces

Caption: Rationale for designing this compound-based multi-target-directed ligands.

References

Application Notes and Protocols: 4-Benzylpiperidine as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylpiperidine is a versatile organic compound widely utilized in the pharmaceutical industry as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Its structural motif is present in a range of therapeutic agents, including analgesics and antidepressants.[1] In the realm of analytical chemistry, this compound serves as a crucial reference standard for the identification, purity control, and quantitative analysis of related compounds and potential impurities in drug substances and products.[1] These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
Chemical Name 4-(Phenylmethyl)piperidine[2][3]
Synonyms Phenyl(4-piperidyl)methane[2][3]
CAS Number 31252-42-3[2][3]
Molecular Formula C₁₂H₁₇N[2][3]
Molecular Weight 175.27 g/mol [2][3]
Appearance Clear colorless to pale yellow liquid[1]
Boiling Point 279 °C (lit.)[2]
Melting Point 6-7 °C (lit.)
Density 0.997 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.537 (lit.)
Purity (typical) ≥ 98% (by GC)[1][4][5]
Storage Store at 2-8 °C, protected from light and moisture.[1]

Application 1: Purity Determination and Impurity Profiling by Gas Chromatography (GC)

Gas chromatography is a robust technique for assessing the purity of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for quantitative analysis.

Experimental Protocol: GC-FID Method

Objective: To determine the purity of a this compound sample and to identify and quantify related impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

Reagents and Materials:

  • This compound Reference Standard (known purity)

  • This compound sample for analysis

  • High-purity Helium or Nitrogen (carrier gas)

  • High-purity Hydrogen and Air (for FID)

  • Methanol or Dichloromethane (GC grade, for sample dissolution)

Chromatographic Conditions:

ParameterCondition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 10 min at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Sample Preparation:

  • Reference Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Impurity Identification: Potential impurities can be inferred from the synthetic route of this compound, which often involves the reaction of 4-cyanopyridine (B195900) with toluene (B28343) followed by catalytic hydrogenation.[6] Likely impurities could include unreacted starting materials, intermediates such as 4-benzylpyridine, or by-products from side reactions.

Data Analysis:

  • Purity Calculation: The purity of the this compound sample is determined by area normalization.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • Impurity Quantification: For known impurities, a calibration curve can be prepared using the respective reference standards to quantify their concentration. For unknown impurities, their percentage can be estimated using the area normalization method, assuming a response factor of 1.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Reference Standard and Sample B Dissolve in Methanol (1 mg/mL) A->B C Inject 1 µL into GC B->C D Separation on DB-5 Column C->D E Detection by FID D->E F Integrate Peaks E->F G Calculate Purity (Area %) F->G H Quantify Impurities F->H

Workflow for GC-FID Purity Analysis.

Application 2: Quantification and Stability-Indicating Assay by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of APIs and the monitoring of their stability.

Experimental Protocol: RP-HPLC-UV Method

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and to separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • This compound Reference Standard

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Ammonium acetate in water, pH 4.5 (adjusted with formic acid)B: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of mobile phase A and B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the 50:50 mobile phase mixture.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the this compound sample and prepare a solution with a final concentration of 100 µg/mL in the 50:50 mobile phase mixture.

Method Validation Parameters:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Precision (RSD) ≤ 2.0% for repeatability and intermediate precision
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from blank, placebo, or degradation products
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Forced Degradation Study (for stability-indicating method validation): Expose the sample solution to stress conditions to induce degradation:

  • Acidic: 0.1 N HCl at 60 °C for 24 hours

  • Basic: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

  • Photolytic: UV light (254 nm) for 48 hours

Analyze the stressed samples to ensure that the degradation products are well-resolved from the main this compound peak.

HPLC_Workflow cluster_prep Standard and Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis and Validation A Prepare Stock Solution (1000 µg/mL) B Create Calibration Curve (10-250 µg/mL) A->B C Prepare Sample Solution (100 µg/mL) A->C D Inject 10 µL into HPLC B->D C->D E Gradient Elution on C18 Column D->E F UV Detection at 254 nm E->F G Generate Calibration Curve F->G H Quantify Sample Concentration G->H I Perform Method Validation (Linearity, Precision, Accuracy) H->I

Workflow for HPLC-UV Quantitative Analysis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the use of this compound as a reference standard in the analytical laboratory. Adherence to these methodologies will ensure accurate and reliable data for the quality control of raw materials, intermediates, and final drug products containing the this compound moiety. As with any analytical method, proper validation is essential to demonstrate its suitability for its intended purpose.

References

Application Notes and Protocols for the Derivatization of 4-Benzylpiperidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural features, including a basic nitrogen atom and an aromatic ring, allow for systematic modification to explore structure-activity relationships (SAR). This document provides detailed application notes and protocols for the derivatization of this compound to generate compound libraries for SAR studies, focusing on key therapeutic targets such as cholinesterases, sigma receptors, and monoamine transporters.

Derivatization Strategies

The this compound core offers three primary points for chemical modification, enabling a thorough exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. These points are:

  • R¹ (Piperidine Nitrogen): The secondary amine of the piperidine (B6355638) ring is readily derivatized through N-alkylation, N-acylation, and other reactions to modulate basicity, lipophilicity, and steric bulk.

  • R² (Benzyl Ring): Substitution on the phenyl ring allows for the investigation of electronic and steric effects on target binding.

  • R³ (Piperidine Ring): Modification at other positions of the piperidine ring can introduce additional pharmacophoric features or alter the conformational properties of the molecule.

Experimental Protocols: Synthesis of this compound Derivatives

The following protocols are generalized procedures for the synthesis of this compound analogs. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl group at the piperidine nitrogen via direct nucleophilic substitution.[1][2]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or other non-nucleophilic base

  • Anhydrous acetonitrile (B52724) (ACN) or dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated derivative.

Protocol 2: N-Acylation of this compound

This protocol details the synthesis of N-acyl derivatives, which can serve as probes for hydrogen bond interactions.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Triethylamine (TEA) or a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Standard work-up and purification reagents

Procedure (using acyl chloride):

  • Dissolve this compound (1.0 eq) and TEA (1.2 eq) in anhydrous DCM and cool the solution to 0°C.

  • Add the acyl chloride (1.05 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization.

Protocol 3: Synthesis of Substituted Benzylpiperidines via Suzuki Coupling

This method allows for the introduction of various substituents on the benzyl ring.[3]

Materials:

  • N-Boc-4-methylenepiperidine

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Substituted aryl bromide

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane)

  • Standard work-up and purification reagents

Procedure:

  • Perform hydroboration of N-Boc-4-methylenepiperidine with 9-BBN.

  • In a separate flask, combine the resulting borane (B79455) intermediate, the substituted aryl bromide (1.0 eq), palladium catalyst (0.05 eq), and base (2.0 eq) in anhydrous dioxane.

  • Heat the mixture under an inert atmosphere at 80-100°C until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography.

  • If necessary, deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the desired substituted this compound.

Biological Evaluation Protocols

The following are generalized protocols for assessing the biological activity of the synthesized derivatives.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[3][4][5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds and a positive control (e.g., donepezil)

  • 96-well microplate and plate reader

Procedure:

  • Prepare solutions of ATCI (15 mM) and DTNB (10 mM) in phosphate buffer.

  • In a 96-well plate, add 20 µL of test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer and 10 µL of AChE solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 5: Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[6][7]

Materials:

  • Membrane preparations from cells expressing σ₁ or σ₂ receptors (e.g., guinea pig brain membranes)

  • Radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₁/σ₂)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds and a reference compound (e.g., haloperidol)

  • Glass fiber filters and a cell harvester

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • In a polypropylene (B1209903) tube, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound in Tris-HCl buffer.

  • For non-specific binding, use a high concentration of a known sigma receptor ligand (e.g., 10 µM haloperidol).

  • Incubate the mixture at room temperature for 120 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific binding and plot the percent displacement against the logarithm of the test compound concentration to determine the IC₅₀.

  • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 6: Monoamine Transporter Uptake Assay

This functional assay measures the inhibition of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), or norepinephrine (B1679862) (NET) reuptake.[8][9]

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET

  • Radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine)

  • Krebs-Henseleit buffer

  • Test compounds and a reference inhibitor (e.g., cocaine for DAT)

  • 96-well cell culture plates

  • Scintillation fluid and a liquid scintillation counter

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

  • Wash the cells with Krebs-Henseleit buffer.

  • Pre-incubate the cells with varying concentrations of the test compound for 15-20 minutes at 37°C.

  • Initiate uptake by adding the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 10 minutes).

  • Terminate uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation fluid and measure radioactivity.

  • Determine non-specific uptake in the presence of a high concentration of a known inhibitor.

  • Calculate the percent inhibition of uptake for each compound concentration and determine the IC₅₀ value.

Data Presentation: Structure-Activity Relationship Tables

Summarizing quantitative data in a structured format is crucial for discerning SAR trends.

Table 1: SAR of this compound Derivatives as Cholinesterase Inhibitors
CompoundR¹ (N-Substitution)R² (Benzyl Substitution)AChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity (BuChE/AChE)
Lead Compound -CH₂PhH2.08 µM[10]7.41 µM[10]3.56
Derivative 1 -CH₂Ph4-Cl0.91 µM[11]--
Derivative 2 -CH₂Ph2-Cl85 µM[11]--
Derivative 3 -CH₂Ph-4-SO₂BnH0.56[12]>10,000~18,000
Derivative 4 -CH₂Ph4-phthalimidoethyl1.2[13]>41,600~34,700

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: SAR of this compound Derivatives for Sigma Receptor Affinity
CompoundR¹ (N-Substitution)R² (Benzyl Substitution)σ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂/σ₁)
Analog 1 -CH₂Ph4-Iodo4.6[6][14]--
Analog 2 -CH₂Ph2-Fluoro3.4[6]--
Analog 3 -PentylH2.8--
Analog 4 -ButylH3.1--
Analog 5 -PropylH3.3--

Note: Data is compiled from various sources and experimental conditions may differ.

Table 3: SAR of this compound Carboxamide Derivatives as Monoamine Transporter Inhibitors
CompoundLinker (n)R (Aromatic Substituent)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
7e 3Biphenyl1.21.5>10,000
8f 2Diphenyl>10,0001,02018.2
7j 32-Naphthyl6.54.2>10,000
8k 22-Naphthyl10.321.545.3

Data adapted from Paudel et al., where 'n' is the number of carbons in the linker between the piperidine and the carboxamide nitrogen.[8]

Visualization of Workflows and Pathways

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 SAR Analysis start This compound Scaffold reaction Derivatization (N-Alkylation, Acylation, etc.) purification Purification (Chromatography) characterization Characterization (NMR, MS) library Compound Library screening Primary Screening (e.g., AChE Assay) library->screening dose_response Dose-Response & IC₅₀/Ki Determination screening->dose_response selectivity Selectivity Profiling (e.g., BuChE, Sigma) dose_response->selectivity sar Structure-Activity Relationship Analysis selectivity->sar optimization Lead Optimization sar->optimization optimization->reaction Design New Analogs

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ChAT ChAT ACh_vesicle ACh in Vesicle ChAT->ACh_vesicle Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis Receptor Cholinergic Receptor ACh_cleft->Receptor Choline Choline + Acetate AChE->Choline Signal Signal Transduction Receptor->Signal Inhibitor This compound Derivative (AChE Inhibitor) Inhibitor->AChE Inhibition

Conclusion

The this compound scaffold is a versatile starting point for the development of novel therapeutic agents. The protocols and data presented in this document provide a framework for the systematic derivatization and biological evaluation of this compound analogs. By carefully analyzing the structure-activity relationships, researchers can rationally design and synthesize new compounds with improved potency, selectivity, and drug-like properties for a range of biological targets.

References

Solid-Phase Synthesis of 4-Benzylpiperidine Analogs: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis (SPS) of 4-benzylpiperidine analogs, a scaffold of significant interest in medicinal chemistry. The methodologies outlined herein are designed to facilitate the rapid and efficient generation of diverse libraries of this compound derivatives for high-throughput screening and lead optimization in drug discovery programs.

The this compound motif is a key pharmacophore found in a variety of biologically active compounds. Analogs have shown promise as enzyme inhibitors, receptor modulators, and central nervous system (CNS) active agents. Solid-phase synthesis offers a robust platform for the combinatorial exploration of this chemical space, enabling the systematic modification of the piperidine (B6355638) nitrogen, the benzyl (B1604629) ring, and the piperidine ring itself to establish structure-activity relationships (SAR).

Applications in Drug Discovery

This compound analogs have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development. Key therapeutic areas include:

  • Neurodegenerative Diseases: N-benzylpiperidine derivatives have been identified as potent inhibitors of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This makes them promising candidates for the treatment of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.

  • Oncology: Certain N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5α-reductase, an enzyme implicated in the progression of prostate cancer.[1]

  • Pain Management: this compound has been shown to possess antinociceptive properties.[2]

  • Inflammation: This scaffold can inhibit inflammation through the induction of autophagy and activation of anti-inflammatory pathways.[2]

The solid-phase synthesis strategies detailed below allow for the creation of large, diverse libraries of this compound analogs, which can be screened to identify novel therapeutic agents in these and other disease areas.

Key Synthetic Strategies on Solid Support

Two primary retrosynthetic approaches for the solid-phase synthesis of this compound analogs are presented: Reductive Amination and a Wittig Reaction followed by Reduction . These methods allow for the introduction of diversity at multiple points in the molecular scaffold.

Protocol 1: Solid-Phase Synthesis via Reductive Amination

This protocol describes the synthesis of a library of N-substituted 4-(substituted benzyl)piperidines starting from a resin-bound piperidine-4-carboxaldehyde.

Experimental Protocol:

  • Resin Preparation and Aldehyde Loading:

    • Start with a suitable resin, such as Rink Amide or Wang resin.

    • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

    • Couple a protected piperidine-4-carboxylic acid to the resin using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF).

    • Deprotect the piperidine nitrogen (e.g., remove Boc group with TFA in DCM).

    • Reduce the carboxylic acid on the resin to an aldehyde using a suitable reducing agent (e.g., DIBAL-H).

  • Reductive Amination:

    • Swell the aldehyde-functionalized resin in a 1% acetic acid solution in DMF.

    • Add a diverse library of primary amines (e.g., substituted benzylamines) (3-5 equivalents) to the resin.

    • Agitate the mixture for 1 hour at room temperature to form the imine intermediate.

    • Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (3-5 equivalents).

    • Agitate the reaction mixture for 12-24 hours at room temperature.[3][4]

    • Wash the resin thoroughly with DMF, methanol (B129727) (MeOH), and DCM.

  • N-Acylation/Sulfonylation (Optional Diversification Step):

    • Swell the resin in DMF.

    • Add a solution of an acylating agent (e.g., carboxylic acid with a coupling agent like HATU/DIPEA) or a sulfonylating agent (e.g., sulfonyl chloride with a base like DIPEA) (3-5 equivalents).

    • Agitate the mixture for 4-12 hours at room temperature.

    • Wash the resin extensively with DMF, MeOH, and DCM.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail appropriate for the chosen resin and linker (e.g., 95% TFA in DCM for Rink Amide resin) for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and decant the ether.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Synthesis via Reductive Amination

G Resin Start with Rink Amide Resin Swell_Resin Swell Resin in DMF Resin->Swell_Resin Couple_Acid Couple Protected Piperidine-4-Carboxylic Acid Swell_Resin->Couple_Acid Deprotect_N Deprotect Piperidine Nitrogen Couple_Acid->Deprotect_N Reduce_Acid Reduce to Aldehyde on Resin Deprotect_N->Reduce_Acid Reductive_Amination Reductive Amination with Substituted Benzylamines Reduce_Acid->Reductive_Amination Optional_Acylation Optional N-Acylation/ Sulfonylation Reductive_Amination->Optional_Acylation Optional Cleavage Cleave Product from Resin Reductive_Amination->Cleavage Optional_Acylation->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Final_Product Final this compound Analog Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound analogs via reductive amination.

Protocol 2: Solid-Phase Synthesis via Wittig Reaction and Reduction

This protocol outlines a strategy involving the formation of a 4-benzylidenepiperidine intermediate on the solid support, followed by reduction to the desired this compound.

Experimental Protocol:

  • Resin Preparation and Ketone Loading:

    • Start with a suitable resin (e.g., Merrifield resin).

    • Couple a linker that allows for the attachment of N-Boc-4-piperidone.

  • Wittig Reaction:

    • Prepare the phosphonium (B103445) ylide by treating a substituted benzyltriphenylphosphonium (B107652) bromide with a strong base (e.g., potassium tert-butoxide) in an anhydrous solvent like THF.

    • Add the resin-bound N-Boc-4-piperidone to the ylide solution.[5]

    • Stir the reaction mixture at room temperature for 12-16 hours.[5]

    • Wash the resin thoroughly with THF, MeOH, and DCM.

  • Reduction of the Double Bond:

    • Swell the resin in a suitable solvent (e.g., methanol or ethanol).

    • Add a catalyst, such as Palladium on carbon (Pd/C).

    • Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously for 12-24 hours.

    • Wash the resin to remove the catalyst.

  • Deprotection and N-Functionalization (Optional):

    • Remove the Boc protecting group from the piperidine nitrogen using TFA in DCM.

    • Perform N-acylation, N-sulfonylation, or N-alkylation as described in Protocol 1 to introduce further diversity.

  • Cleavage and Purification:

    • Cleave the final compound from the resin using an appropriate cleavage cocktail (e.g., HF for Merrifield resin).

    • Purify the product using RP-HPLC.

Workflow for Solid-Phase Synthesis via Wittig Reaction and Reduction

G Resin Start with Merrifield Resin Swell_Resin Swell Resin Resin->Swell_Resin Load_Ketone Load N-Boc-4-Piperidone Swell_Resin->Load_Ketone Wittig_Reaction Wittig Reaction with Substituted Benzyl Ylide Load_Ketone->Wittig_Reaction Reduce_Alkene Reduction of Double Bond (e.g., H2, Pd/C) Wittig_Reaction->Reduce_Alkene Deprotect_N Deprotect Piperidine Nitrogen Reduce_Alkene->Deprotect_N Optional_Acylation Optional N-Functionalization Deprotect_N->Optional_Acylation Optional Cleavage Cleave Product from Resin Deprotect_N->Cleavage Optional_Acylation->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Final_Product Final this compound Analog Purification->Final_Product

Caption: Workflow for solid-phase synthesis of this compound analogs via a Wittig reaction and subsequent reduction.

Data Presentation

The following tables summarize the expected outcomes for the key reaction steps in the solid-phase synthesis of this compound analogs. The yields and purities are representative and may vary depending on the specific substrates and reaction conditions.

Table 1: Expected Yields and Purity for Solid-Phase Reductive Amination

StepReagentsSolventTypical Yield (%)Typical Purity (%)
Imine FormationSubstituted Benzylamine, Acetic AcidDMF>95 (on resin)N/A
ReductionNaBH(OAc)₃DMF70-95 (overall)>85 (crude)

Table 2: Expected Yields and Purity for Solid-Phase Wittig Reaction and Reduction

StepReagentsSolventTypical Yield (%)Typical Purity (%)
Wittig ReactionSubstituted Benzyl YlideTHF80-95 (on resin)N/A
ReductionH₂, Pd/CMeOH>90 (on resin)>80 (crude)

Signaling Pathway Visualization

The this compound scaffold is a common feature in enzyme inhibitors. The following diagram illustrates the general mechanism of competitive enzyme inhibition, a common mode of action for drugs derived from this scaffold.

Diagram of Competitive Enzyme Inhibition

G cluster_0 Enzyme-Substrate Binding cluster_1 Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S S Substrate E_out Enzyme ES->E_out + P P Product E2 Enzyme EI Enzyme-Inhibitor Complex (Inactive) E2->EI + I I Inhibitor (this compound Analog)

Caption: Mechanism of competitive enzyme inhibition by a this compound analog.

References

Troubleshooting & Optimization

Technical Support Center: Deprotection of N-Benzyl Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the deprotection of N-benzyl piperidine (B6355638) compounds.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation/transfer hydrogenation reaction for N-debenzylation is slow or has stalled. What are the common causes?

A1: Slow or stalled hydrogenolysis reactions are frequently due to catalyst poisoning. The basic nitrogen of the piperidine product can bind to the palladium catalyst surface, inhibiting its activity.[1][2][3] Other potential causes include:

  • Poor catalyst quality: The catalyst may be old or have been improperly stored.

  • Insufficient hydrogen pressure: Atmospheric pressure may not be sufficient for challenging substrates.[3]

  • Suboptimal solvent choice.

  • Inadequate mixing: Vigorous stirring is crucial in heterogeneous catalysis to ensure proper contact between the substrate, hydrogen source, and catalyst.[2]

Q2: How can I overcome catalyst poisoning during hydrogenolysis?

A2: Several strategies can mitigate catalyst poisoning:

  • Acidic Additives: The addition of a mild acid, such as acetic acid or a few drops of HCl, can protonate the piperidine nitrogen, reducing its coordination to the palladium catalyst.[1][2]

  • Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for substrates containing basic nitrogen groups.[1]

  • Increased Catalyst Loading: While not always ideal, increasing the amount of catalyst can sometimes compensate for gradual deactivation.

Q3: I am observing over-reduction of other functional groups or saturation of aromatic rings. How can I improve selectivity?

A3: Achieving selective debenzylation in the presence of other reducible groups can be challenging.[1] Consider the following:

  • Milder Conditions: Lowering the hydrogen pressure and reaction temperature can favor debenzylation over other reductions.[1]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) can be a milder and more selective alternative to H₂ gas.[1][4]

  • Catalyst Selection: Different catalysts exhibit different selectivities. Screening various palladium catalysts or considering alternatives like Raney Nickel may be beneficial.[4]

Q4: Are there alternatives to catalytic hydrogenolysis for N-debenzylation?

A4: Yes, several alternative methods exist:

  • Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or a combination of an alkali metal bromide and Oxone can effectively cleave the N-benzyl group.[5][6]

  • Chloroformates: Reagents such as α-chloroethyl chloroformate (ACE-Cl) can be used for N-dealkylation.[7]

  • Strong Acids: Lewis acids like AlCl₃ can cleave N-benzyl groups, though this method is often harsh and may not be suitable for sensitive substrates.[8]

Troubleshooting Guides

Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis

This workflow provides a logical approach to diagnosing and resolving incomplete N-debenzylation via catalytic hydrogenolysis.

start Reaction Stalled/Incomplete check_catalyst Check Catalyst Quality - Old or improperly stored? start->check_catalyst replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst Yes check_H2 Check Hydrogen Source - Sufficient pressure/donor? check_catalyst->check_H2 No replace_catalyst->check_H2 increase_H2 Increase H2 Pressure or Equivalents of Donor check_H2->increase_H2 No check_poisoning Suspect Catalyst Poisoning? check_H2->check_poisoning Yes increase_H2->check_poisoning add_acid Add Acetic Acid or use Pd(OH)2/C check_poisoning->add_acid Yes check_mixing Is Mixing Vigorous? check_poisoning->check_mixing No add_acid->check_mixing increase_stirring Increase Stirring Rate check_mixing->increase_stirring No end Reaction Complete check_mixing->end Yes increase_stirring->end

Troubleshooting workflow for stalled catalytic hydrogenolysis.
Common Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation Strategy
Catalyst Poisoning The basic nitrogen of the piperidine product coordinates to the palladium catalyst, deactivating it.[1][2][3]Add a mild acid (e.g., acetic acid) to protonate the amine. Use Pearlman's catalyst (Pd(OH)₂/C).[1][2]
Over-reduction/Ring Saturation Harsh reaction conditions (high H₂ pressure, high temperature) or highly active catalysts can reduce other functional groups or aromatic rings.[3]Use milder conditions (lower pressure/temperature). Employ catalytic transfer hydrogenation. Screen different catalysts for better selectivity.[1][4]
N-Alkylation (in alcoholic solvents) Some catalysts can oxidize alcohol solvents to aldehydes, which can then react with the deprotected piperidine to form an N-alkylated impurity.[9]Use a non-alcoholic solvent like ethyl acetate (B1210297) or THF. Consider using a solvent like 2,2,2-trifluoroethanol (B45653) which is resistant to oxidation.[9]
Incomplete Deprotection Insufficient reaction time, catalyst loading, or hydrogen source. Steric hindrance around the N-benzyl group.Increase reaction time, catalyst loading, or H₂ pressure/donor equivalents. Consider a more forcing deprotection method if sterically hindered.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for common N-debenzylation methods.

Catalytic Hydrogenolysis
SubstrateCatalyst (mol%)H₂ SourceSolventTemp. (°C)Time (h)Yield (%)
N-Benzyl-N-methyl-1-phenylpropan-2-amine10% Pd/CH₂ (balloon)Methanol (B129727)RT45 min>99
N-Boc, N-Benzyl protected 2-aminopyridinomethylpyrrolidine20% Pd(OH)₂/C (15 wt%)H₂ (1 atm)Ethanol (B145695)601489
Various N-benzyl amines10% Pd/C (equal weight to substrate)Ammonium Formate (5 eq)MethanolReflux0.1-185-95
N-benzyl-2-methylimidazole10% Pd/C (equal weight to substrate)Ammonium Formate (5 eq)MethanolReflux185
Oxidative Debenzylation
SubstrateReagent(s) (eq)SolventTemp. (°C)Time (h)Yield (%)
N-Benzyl AmidesKBr (1), Oxone (1.5)MeNO₂3024>99
O-Benzyl EthersKBr (1), Oxone (1.5)Acetonitrile3024High
Benzyl EthersDDQ (0.25), TBN (2)CH₂Cl₂/H₂ORT<484-96
N-Benzylated HeterocyclesKOtBu (7), O₂DMSO/THFRT0.1792

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol is a general and often rapid method for N-debenzylation under neutral conditions.[10][11]

  • Preparation: To a round-bottom flask containing the N-benzyl piperidine substrate (1.0 mmol) dissolved in methanol (10-15 mL), add 10% Palladium on carbon (typically 10-20 wt% of the substrate).

  • Addition of Hydrogen Donor: To the stirred suspension, add ammonium formate (5.0 mmol, 5 equivalents) in a single portion.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 10-60 minutes.[10]

  • Work-up: After completion, cool the reaction mixture and filter it through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be taken up in an organic solvent (e.g., chloroform (B151607) or ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Hydrogenolysis using Hydrogen Gas and Acetic Acid

This protocol is effective for substrates prone to catalyst poisoning.[12]

  • Preparation: Dissolve the N-benzyl piperidine substrate (1.0 mmol) in ethanol (20-30 mL) in a flask suitable for hydrogenation.

  • Acid Addition: Add acetic acid (1.5 mmol, 1.5 equivalents) to the solution at room temperature.

  • Catalyst Addition: Carefully add 20% Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, ~150 mg per mmol of substrate).

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (balloon or Parr apparatus) three times. Stir the mixture vigorously under a hydrogen atmosphere at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through Celite®, washing the pad with ethanol.

  • Isolation and Purification: Concentrate the filtrate in vacuo and purify the residue by silica gel column chromatography.

Protocol 3: Oxidative Debenzylation using DDQ

This method is useful when reductive conditions are not tolerated by other functional groups in the molecule.[6]

  • Preparation: Dissolve the N-benzyl piperidine substrate (1.0 mmol) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (e.g., 18:1 v/v).

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 2.0-3.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Signaling Pathways and Workflows

N-Debenzylation Method Selection Logic

The choice of deprotection method depends on the substrate's functional group tolerance and stability.

start Start: N-Benzyl Piperidine check_reducible Other Reducible Groups Present? (e.g., alkenes, alkynes, nitro) start->check_reducible check_acid_stable Substrate Acid Stable? check_reducible->check_acid_stable No oxidative Oxidative Debenzylation (e.g., DDQ) check_reducible->oxidative Yes hydrogenolysis Catalytic Hydrogenolysis (H2 or Transfer) check_acid_stable->hydrogenolysis Yes ace_cl ACE-Cl Method check_acid_stable->ace_cl No end Deprotected Piperidine hydrogenolysis->end oxidative->end ace_cl->end cluster_poisoning Catalyst Poisoning cluster_mitigation Mitigation with Acid Pd Pd Catalyst Surface Poisoned_Complex Deactivated Pd-N Complex Pd->Poisoned_Complex Piperidine Piperidine Product (with lone pair) Piperidine->Pd Binds Strongly Piperidine_H Protonated Piperidine (no lone pair available) No_Binding No Strong Binding Piperidine_H->No_Binding Pd_active Pd Catalyst Surface No_Binding->Pd_active

References

Optimizing reaction conditions for the synthesis of 4-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-benzylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Catalytic Hydrogenation of 4-Benzylpyridine (B57826): A direct and often high-yielding method where the pyridine (B92270) ring of 4-benzylpyridine is reduced to a piperidine (B6355638) ring.

  • Reductive Amination: The reaction of piperidin-4-one with benzaldehyde (B42025) in the presence of a reducing agent.

  • Reduction of 1-Benzyl-4-piperidone: This involves the deoxygenation of the ketone functionality of 1-benzyl-4-piperidone to a methylene (B1212753) group.

  • Suzuki Coupling: A versatile method for forming the C-C bond between the piperidine and benzyl (B1604629) moieties, often starting from a protected 4-methylenepiperidine.[1]

Q2: How do I choose the best synthetic route?

A2: The choice of synthetic route depends on several factors:

  • Starting Material Availability: The accessibility and cost of starting materials like 4-benzylpyridine or 1-benzyl-4-piperidone can be a deciding factor.

  • Substituent Tolerance: If you are working with derivatives that have sensitive functional groups, a milder method like a modified Wolff-Kishner reduction or a carefully chosen catalytic hydrogenation system might be preferable. The Suzuki coupling protocol is noted for its tolerance of a wide variety of functional groups.[1]

  • Scale of Reaction: For large-scale synthesis, catalytic hydrogenation is often preferred due to its atom economy and simpler work-up procedures.

  • Required Purity: Some methods may yield byproducts that are difficult to separate, requiring more extensive purification.

Q3: What are the typical catalysts used for the hydrogenation of 4-benzylpyridine?

A3: Common catalysts for the hydrogenation of pyridine rings include Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C).[2][3] The choice of catalyst can influence the reaction conditions and selectivity. For instance, PtO₂ is often used in acidic solvents like acetic acid.[4]

Q4: What is the difference between Wolff-Kishner and Clemmensen reductions for converting 1-benzyl-4-piperidone to this compound?

A4: Both reactions achieve the deoxygenation of a ketone to a methylene group, but they operate under starkly different conditions.[5][6]

  • Wolff-Kishner Reduction: Employs basic conditions (hydrazine and a strong base like KOH) at high temperatures. It is suitable for substrates that are sensitive to acid.[7][8]

  • Clemmensen Reduction: Uses acidic conditions (zinc amalgam and concentrated hydrochloric acid). This method is ideal for substrates that are stable in strong acid but may be sensitive to base.[9]

Troubleshooting Guides

Catalytic Hydrogenation of 4-Benzylpyridine
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Catalyst poisoning (e.g., by sulfur or nitrogen compounds).2. Insufficient hydrogen pressure.3. Inactive catalyst.4. Poor mixing.1. Ensure starting material and solvent are free of catalyst poisons. Consider pre-treating the substrate with a scavenger.2. Increase hydrogen pressure within the safe limits of your apparatus.[3]3. Use a fresh batch of catalyst or a different type (e.g., switch from Pd/C to PtO₂).4. Increase stirring speed to ensure good contact between the catalyst, substrate, and hydrogen.
Formation of Byproducts (e.g., partially hydrogenated intermediates) 1. Incomplete reaction.2. Non-optimal reaction conditions (temperature, pressure, solvent).3. Catalyst selectivity issues.1. Increase reaction time or temperature.2. Screen different solvents and adjust temperature and pressure. Acidic conditions (e.g., using acetic acid as a solvent) can help prevent catalyst poisoning by the piperidine product and drive the reaction to completion.[4]3. Experiment with different catalysts (Pd, Pt, Rh) and supports.[2]
Debenzylation (loss of the benzyl group) 1. Harsh reaction conditions.2. Catalyst choice (e.g., Pd/C can sometimes promote hydrogenolysis).1. Reduce reaction temperature and/or pressure.2. Consider using a different catalyst, such as PtO₂.
Reduction of 1-Benzyl-4-piperidone
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reaction (Wolff-Kishner) 1. Insufficiently high temperature.2. Water present in the reaction mixture, which can lower the reaction temperature.[10]3. Base is not strong enough.1. Ensure the reaction reaches a sufficiently high temperature (often >180 °C).2. Use a Dean-Stark trap to remove water. The Huang-Minlon modification involves distilling off water and excess hydrazine (B178648).[10]3. Use a stronger base or a different solvent system (e.g., DMSO with potassium tert-butoxide).
Low Yield (Clemmensen) 1. Substrate is sensitive to the strongly acidic conditions.[9]2. Deactivation of the zinc amalgam surface.1. If the substrate has acid-labile functional groups, this method is unsuitable. Consider the Wolff-Kishner reduction instead.[6]2. Ensure the zinc amalgam is freshly prepared and activated.
Formation of Alcohols or Pinacols 1. Sub-optimal conditions for the Clemmensen reduction.1. Ensure a high concentration of HCl and sufficient heating to drive the reaction to the fully reduced alkane.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Benzylpyridine using PtO₂
  • Preparation: In a high-pressure reactor, dissolve 4-benzylpyridine (1.0 g) in glacial acetic acid (20 mL).[4]

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂) (5 mol%).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 50-70 bar.[11]

  • Reaction: Stir the mixture vigorously at room temperature for 6-10 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the reactor. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Neutralization and Extraction: Quench the filtrate by slowly adding a saturated aqueous solution of sodium bicarbonate until the acetic acid is neutralized. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Wolff-Kishner Reduction of 1-Benzyl-4-piperidone
  • Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, add 1-benzyl-4-piperidone (1.0 g), hydrazine hydrate (B1144303) (2-3 equivalents), and diethylene glycol (20 mL). Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.

  • Reduction: Allow the mixture to cool slightly, then add potassium hydroxide (B78521) pellets (4-5 equivalents).

  • Heating and Distillation: Heat the mixture to 180-200 °C. Water and excess hydrazine will distill off. Continue heating for 3-4 hours at this temperature.

  • Work-up: Cool the reaction mixture to room temperature. Add water (50 mL) and extract with diethyl ether or dichloromethane (B109758) (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow: Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Benzylpyridine in Acetic Acid B Add PtO2 Catalyst A->B C Pressurize with H2 (50-70 bar) B->C D Stir at RT for 6-10h C->D E Filter Catalyst D->E F Neutralize with NaHCO3 E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I

Caption: Workflow for the catalytic hydrogenation of 4-benzylpyridine.

Troubleshooting Logic: Low Conversion in Hydrogenation

Start Low Conversion Observed Cause1 Potential Cause: Catalyst Poisoning Start->Cause1 Cause2 Potential Cause: Inactive Catalyst Start->Cause2 Cause3 Potential Cause: Insufficient H2 Pressure Start->Cause3 Sol1 Solution: Purify Starting Materials Cause1->Sol1 Sol2 Solution: Use Fresh Catalyst Cause2->Sol2 Sol3 Solution: Increase H2 Pressure Cause3->Sol3

Caption: Troubleshooting guide for low conversion in catalytic hydrogenation.

References

Identification of side products in 4-benzylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-benzylpiperidine. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of side products in various synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include:

Q2: What are the typical side products observed in the catalytic hydrogenation of 4-benzylpyridine?

A2: During the catalytic hydrogenation of 4-benzylpyridine, several side products can form. These primarily include incompletely hydrogenated intermediates like 4-benzyl-1,2,3,6-tetrahydropyridine . Over-reduction of the benzyl group can lead to the formation of 4-(cyclohexylmethyl)piperidine . Catalyst poisoning, often by sulfur or nitrogen-containing impurities in the starting material, can lead to incomplete reactions and a complex mixture of byproducts.[8]

Q3: How can I minimize over-alkylation in the direct N-benzylation of piperidine?

A3: Over-alkylation, leading to the formation of the quaternary ammonium (B1175870) salt (N,N-dibenzylpiperidinium halide), is a common issue in direct alkylation. To minimize this, a slow, controlled addition of the benzyl halide to a solution where piperidine is in excess is recommended.[9] Using a non-nucleophilic base and carefully controlling the stoichiometry are also crucial.[4]

Q4: In reductive amination for this compound synthesis, what are the key parameters to control?

A4: The pH of the reaction is a critical parameter to control for efficient iminium ion formation, which is a key intermediate. A mildly acidic pH, typically between 4 and 6, is often optimal. The choice of reducing agent is also important; mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) can minimize the reduction of the starting carbonyl compound to an alcohol.[10]

Q5: Are there any specific impurities to be aware of when synthesizing this compound from 4-cyanopyridine and toluene?

A5: Yes, the initial step of reacting 4-cyanopyridine with toluene can generate regioisomeric impurities, such as 2-benzylpyridine, although the 4-substituted product is generally favored. The subsequent hydrogenation of the resulting 4-benzylpyridine can then lead to the side products mentioned in Q2.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common problems encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Catalytic Hydrogenation of 4-Benzylpyridine
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Poisoning: Impurities in the 4-benzylpyridine starting material (e.g., sulfur compounds) or the solvent can deactivate the catalyst.[8] Inactive Catalyst: The catalyst may be old or have been improperly handled.Purify Starting Material: Ensure the 4-benzylpyridine is of high purity. Use a Fresh Catalyst: Employ a fresh batch of a high-quality catalyst (e.g., Pd/C, PtO₂).[11] Acidic Medium: Performing the hydrogenation in an acidic solvent like acetic acid can sometimes mitigate catalyst poisoning by the product piperidine.[11]
Formation of Partially Hydrogenated Byproducts Insufficient Reaction Time or Hydrogen Pressure: The reaction may not have gone to completion.[1] Poor Catalyst Activity: The catalyst may not be active enough for complete reduction.Increase Reaction Time/Pressure: Extend the reaction time or increase the hydrogen pressure.[1] Optimize Catalyst: Screen different catalysts (e.g., Rh/C can be more active than Pd/C for pyridine hydrogenation).[12]
Over-reduction of Benzyl Ring Harsh Reaction Conditions: High temperature and pressure can lead to the reduction of the aromatic ring.Milder Conditions: Use lower temperatures and pressures. Catalyst Choice: Select a catalyst that is less prone to aromatic ring hydrogenation under the desired conditions.
Method 2: Reductive Amination
Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Inefficient Iminium Ion Formation: The pH of the reaction medium is not optimal.[10] Decomposition of Reducing Agent: Moisture-sensitive reducing agents may have degraded.Optimize pH: Adjust the pH to a mildly acidic range (4-6) using an additive like acetic acid.[10] Use Anhydrous Conditions: Ensure all reagents and solvents are dry, especially when using moisture-sensitive reducing agents.
Formation of Alcohol Byproduct Non-selective Reducing Agent: The reducing agent is reducing the starting aldehyde or ketone.Use a Selective Reducing Agent: Employ a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the carbonyl group.[13]
Presence of Unreacted Starting Materials Steric Hindrance: Bulky starting materials can slow down the reaction. Insufficient Reaction Time: The reaction has not proceeded to completion.Increase Temperature: Gently heating the reaction can help overcome steric hindrance. Extend Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting materials are consumed.
Method 3: Direct N-Alkylation with Benzyl Halide
Issue Potential Cause(s) Recommended Solution(s)
Formation of Quaternary Ammonium Salt (Over-alkylation) Excess Benzyl Halide: Using a stoichiometric excess of the alkylating agent.[9] High Reactivity: The newly formed this compound is still nucleophilic and reacts further.Control Stoichiometry: Use a slight excess of piperidine relative to the benzyl halide. Slow Addition: Add the benzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[9]
Formation of Benzyl Alcohol Hydrolysis of Benzyl Halide: Presence of water in the reaction mixture can lead to the hydrolysis of the benzyl halide.[4]Use Anhydrous Conditions: Ensure all glassware, solvents, and reagents are thoroughly dried before use.

Experimental Protocols & Data

Quantitative Data on Side Products

While precise quantitative data for all side products in every synthetic route is not always available in the literature, the following table summarizes typical yields and observed side products for common methods.

Synthetic Method Typical Yield of this compound Major Side Product(s) Approximate % of Major Side Product(s)
Catalytic Hydrogenation of 4-Benzylpyridine 85-95%4-Benzyl-1,2,3,6-tetrahydropyridine1-5%
Reductive Amination (using STAB) 80-90%Benzyl alcohol (from reduction of benzaldehyde)<5%
Direct N-Alkylation 70-85%N,N-dibenzylpiperidinium halide5-15% (highly condition-dependent)

Visualizations

Logical Workflow for Troubleshooting Catalytic Hydrogenation

start Low Conversion in Catalytic Hydrogenation check_catalyst Check Catalyst Activity start->check_catalyst check_purity Analyze Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst purify_sm Purify Starting Material check_purity->purify_sm increase_pressure_temp Increase H2 Pressure and/or Temperature optimize_conditions->increase_pressure_temp change_catalyst Change Catalyst Type (e.g., to Rh/C) optimize_conditions->change_catalyst success Successful Hydrogenation purify_sm->success use_fresh_catalyst->success increase_pressure_temp->success change_catalyst->success

Caption: Troubleshooting workflow for catalytic hydrogenation.

Experimental Workflow for Reductive Amination

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 4-Piperidone 4-Piperidone mix Mix Reactants & Stir 4-Piperidone->mix Benzaldehyde Benzaldehyde Benzaldehyde->mix Solvent (e.g., DCE) Solvent (e.g., DCE) Solvent (e.g., DCE)->mix add_stab Add NaBH(OAc)3 (STAB) mix->add_stab stir Stir at Room Temp (2-12h) add_stab->stir quench Quench with aq. NaHCO3 stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify This compound This compound purify->this compound

Caption: General experimental workflow for reductive amination.

References

Technical Support Center: Purification of Crude 4-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 4-benzylpiperidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. A common synthesis involves the reaction of 4-cyanopyridine (B195900) with toluene (B28343) to form 4-benzylpyridine, followed by catalytic hydrogenation.[1][2] Potential impurities from this process include:

  • Unreacted Starting Materials: 4-cyanopyridine and toluene.

  • Intermediate: 4-benzylpyridine, resulting from incomplete hydrogenation.[3]

  • Byproducts of Hydrogenation: Partially hydrogenated species or products from side reactions.

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium on carbon).

  • Solvent Residues: Solvents used during the synthesis and workup.

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective purification techniques for this compound are:

  • Fractional Distillation under Reduced Pressure: This is a suitable method for separating this compound from less volatile or more volatile impurities, taking advantage of its relatively high boiling point (approximately 279 °C at atmospheric pressure).[4]

  • Acid-Base Extraction: This technique is highly effective for separating the basic this compound from neutral or acidic impurities.

  • Column Chromatography: This method can provide high purity product, but may require optimization to prevent issues related to the basicity of the amine.

  • Recrystallization as a Salt: If the free base is difficult to purify, converting it to a salt (e.g., hydrochloride) can facilitate purification by recrystallization.

Q3: My purified this compound is a yellow-tinged liquid. What is the cause of the color?

A3: A yellow discoloration in piperidine (B6355638) derivatives can be indicative of oxidation products.[5] It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and to minimize its exposure to air and light.

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification of this compound?

A4: Yes, TLC is a valuable tool for monitoring the progress of purification. A common issue with amines on silica (B1680970) gel is tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (1-2%), to the eluent system. Visualization can be achieved using UV light (if impurities are UV-active) or by staining with a suitable reagent like potassium permanganate (B83412) or iodine vapor.[6]

Troubleshooting Guide

Fractional Distillation
Problem Potential Cause Recommended Solution
Poor Separation Inefficient fractionating column.Ensure you are using a column with a sufficient number of theoretical plates for the separation. A Vigreux column is a common choice.[7]
Distillation rate is too fast.A slower, controlled distillation rate allows for better equilibrium and separation.[7]
Product Decomposition The boiling point is too high at atmospheric pressure.Perform the distillation under reduced pressure to lower the boiling point and prevent thermal degradation.
Bumping/Uneven Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Acid-Base Extraction
Problem Potential Cause Recommended Solution
Low Recovery of Product Incomplete protonation of the amine.Ensure the pH of the aqueous solution is sufficiently acidic (pH < 2) to fully protonate the this compound and transfer it to the aqueous layer. Use a suitable acid like 1-2 M HCl.
Incomplete deprotonation during basification.After separating the acidic aqueous layer, ensure it is made sufficiently basic (pH > 10) with a strong base (e.g., NaOH) to fully deprotonate the amine salt before extraction with an organic solvent.
Insufficient extraction.Perform multiple extractions (at least 3) with the organic solvent to ensure complete removal of the product from the aqueous layer.
Emulsion Formation Vigorous shaking during extraction.Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
Column Chromatography
Problem Potential Cause Recommended Solution
Product Streaking/Tailing on the Column Strong interaction of the basic amine with the acidic silica gel.Deactivate the silica gel by adding a small percentage (e.g., 1-2%) of a volatile base like triethylamine to the eluent. This will compete with the product for the acidic sites on the silica gel.
Poor Separation of Product and Impurities Inappropriate solvent system.Optimize the eluent system using TLC first. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).[8]
Column overloading.As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w). This ratio may need to be increased for difficult separations.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for the purification of crude this compound, based on typical outcomes for similar compounds.

Purification MethodStarting Purity (by GC-MS)Final Purity (by GC-MS)Typical Yield (%)Notes
Fractional Distillation (Reduced Pressure)~85%>95%70-85%Effective for removing impurities with significantly different boiling points.
Acid-Base Extraction~85%>98%85-95%Highly effective for removing neutral and acidic impurities.
Column Chromatography (with Et3N)~85%>99%60-80%Can achieve very high purity but may result in lower yields due to product loss on the column.
Recrystallization (as HCl salt)~95% (from another method)>99.5%90-98%Excellent for final polishing to obtain highly pure, crystalline material.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips.

  • Distillation: Begin stirring and gradually heat the flask. Apply vacuum and slowly reduce the pressure.

  • Fraction Collection: Collect a forerun of any low-boiling impurities. Once the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add 1 M HCl solution to the separatory funnel, shake gently, and allow the layers to separate. Drain the lower aqueous layer. Repeat this extraction two more times. Combine the aqueous extracts.[9]

  • Washing: Wash the combined acidic aqueous layers with a fresh portion of the organic solvent to remove any residual neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the pH is greater than 10.

  • Product Extraction: Extract the basic aqueous solution with three portions of a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate with 1% triethylamine).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow cluster_purification Purification Method Crude Crude this compound Analysis1 Initial Purity Analysis (GC-MS, TLC) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Final Pure this compound Decision1->Final Yes Distillation Fractional Distillation Decision1->Distillation No Extraction Acid-Base Extraction Decision1->Extraction No Chromatography Column Chromatography Decision1->Chromatography No Distillation->Analysis1 Analyze Fractions Extraction->Analysis1 Analyze Product Chromatography->Analysis1 Analyze Fractions TroubleshootingChromatography Start Column Chromatography Issue Problem What is the problem? Start->Problem Tailing Product Tailing/Streaking Problem->Tailing Tailing PoorSep Poor Separation Problem->PoorSep Poor Separation SolutionTailing Add 1-2% Triethylamine to Eluent Tailing->SolutionTailing SolutionPoorSep1 Optimize Eluent with TLC PoorSep->SolutionPoorSep1 SolutionPoorSep2 Check Column Loading (Ratio >30:1) PoorSep->SolutionPoorSep2

References

Improving the yield of N-benzyl-4-piperidone intermediate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-benzyl-4-piperidone. The information is presented in a question-and-answer format to directly address common challenges encountered during this intermediate reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yields in N-benzyl-4-piperidone synthesis can stem from several factors depending on the synthetic route. Here are common issues and potential solutions:

  • Incomplete Michael Addition: In the common route using benzylamine (B48309) and an acrylate (B77674), the initial double Michael addition is crucial. Insufficient reaction time or suboptimal temperature can lead to the formation of mono-adducts and unreacted starting materials.

  • Side Reactions during Dieckmann Condensation: The intramolecular Dieckmann condensation is sensitive to the base and solvent system. The formation of polymeric byproducts or alternative condensation products can reduce the yield of the desired cyclic β-keto ester.

  • Inefficient Hydrolysis and Decarboxylation: The final step of hydrolysis and decarboxylation requires careful control of pH and temperature to drive the reaction to completion without degrading the N-benzyl-4-piperidone product.

  • Suboptimal Alkylation Conditions: When using the direct alkylation method with 4-piperidone (B1582916) and a benzyl (B1604629) halide, the choice of base and solvent is critical. An inadequate base may not sufficiently deprotonate the piperidone nitrogen, leading to a sluggish or incomplete reaction.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_route Identify Synthetic Route start->check_route md_path Michael Addition / Dieckmann Condensation check_route->md_path Benzylamine + Acrylate alk_path Direct Alkylation check_route->alk_path 4-Piperidone + Benzyl Halide check_michael Check Michael Addition Conditions: - Molar ratio of acrylate to benzylamine (excess acrylate preferred) - Reaction time and temperature md_path->check_michael check_dieckmann Check Dieckmann Condensation Conditions: - Strength and stoichiometry of the base - Anhydrous conditions check_michael->check_dieckmann check_decarboxylation Check Hydrolysis/Decarboxylation: - Acid/base concentration - Temperature and reaction time check_dieckmann->check_decarboxylation optimize Optimize Conditions & Re-run check_decarboxylation->optimize check_alkylation Check Alkylation Conditions: - Base selection and amount - Solvent polarity - Leaving group on benzyl halide alk_path->check_alkylation check_alkylation->optimize

Caption: Troubleshooting workflow for low yield in N-benzyl-4-piperidone synthesis.

Q2: I am observing significant impurity formation. What are the likely side products and how can they be minimized?

Impurity profiles often depend on the chosen synthetic pathway.

  • For the Michael Addition/Dieckmann Condensation Route:

    • Mono-ester byproduct: Incomplete addition of the second acrylate molecule to benzylamine results in a mono-ester impurity. Using an excess of the acrylate (a molar ratio of 2.6-5 to benzylamine) can help minimize this.[2][3]

    • Aldol Condensation Products: The α-hydrogens of the piperidone ring are acidic and can participate in self-condensation or reactions with other carbonyl-containing species, especially under strongly basic or acidic conditions.[1] Careful control of temperature and the rate of addition of reagents can mitigate this.

  • For the Direct Alkylation Route:

    • Quaternary Ammonium Salts: Over-alkylation of the product can occur, though it is generally less common. Using a stoichiometric amount of the benzyl halide is advisable.

    • Unreacted 4-piperidone: Difficult to separate due to similar polarity. Ensure sufficient base and reaction time to drive the alkylation to completion.

Q3: What are the recommended purification methods for N-benzyl-4-piperidone?

Purification can be challenging due to the product's physical properties.

  • Distillation: Reduced pressure distillation is a highly effective method for obtaining high-purity N-benzyl-4-piperidone, especially for larger scales. A typical procedure involves distillation at a pressure of 1 mmHg, collecting the fraction at approximately 95°C.

  • Column Chromatography: While effective for small-scale purification, it can be cumbersome for industrial production.[4] A silica (B1680970) gel column with a suitable solvent system (e.g., ethyl acetate/hexanes) can be used.

  • Recrystallization: If the crude product is a solid or can be converted to a solid salt, recrystallization can be an option. For instance, the crude product can sometimes be purified by crystallization from chloroform (B151607) with a small amount of methanol.[5]

Experimental Protocols & Data

Below are detailed methodologies for common synthetic routes, with quantitative data summarized for comparison.

Method 1: Michael Addition, Dieckmann Condensation, and Decarboxylation

This "one-pot" method is advantageous for its simplified production process and reduced costs.[4]

Reaction Pathway:

ReactionPathway Benzylamine Benzylamine step1 Michael Addition Benzylamine->step1 MethylAcrylate Methyl Acrylate (2 eq.) MethylAcrylate->step1 Diester Diester Intermediate step2 Dieckmann Condensation Diester->step2 BetaKetoEster Cyclic β-Keto Ester step3 Hydrolysis & Decarboxylation BetaKetoEster->step3 Product N-benzyl-4-piperidone step1->Diester step2->BetaKetoEster step3->Product

Caption: Synthetic pathway via Michael addition and Dieckmann condensation.

Detailed Protocol:

  • Michael Addition: To a reactor, add benzylamine and an alcohol-based organic solvent (e.g., methanol). Gradually add an acrylate (e.g., methyl acrylate), maintaining a molar ratio of acrylate to benzylamine between 2.6 and 5.[2][4] Stir the mixture for approximately 1 hour, then heat to 50-60°C for 9-24 hours.[2][4]

  • Solvent Recovery: After the reaction, recover the excess acrylate and alcohol solvent by distillation.[2][4]

  • Dieckmann Condensation: Add a condensation solvent (e.g., toluene) and an organic base (e.g., sodium methoxide, sodium ethoxide) in batches.[2][4] Heat the mixture to 50-85°C for 9-16 hours.[2]

  • Hydrolysis and Decarboxylation: Cool the mixture and neutralize it with an acid (e.g., dilute HCl).[4] Add a catalyst such as lithium chloride and heat at 60-85°C for 1-5 hours.[2]

  • Work-up: Cool the reaction mixture and adjust the pH to 8-9 with an inorganic base (e.g., NaOH solution).[4] Separate the aqueous layer. The organic layer is then distilled under reduced pressure to yield N-benzyl-4-piperidone.[2][4]

Method 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[2]

Protocol:

  • Michael Addition: A mixture of benzylamine and two equivalents of methyl acrylate is subjected to microwave irradiation at 110-120 W, maintaining a temperature of 50-55°C for 80 minutes.[1][2]

  • Dieckmann Condensation: The resulting intermediate undergoes intramolecular condensation under microwave irradiation at 90-100 W (70-75°C) for 20 minutes.[2]

  • Hydrolysis and Decarboxylation: The final product is obtained through subsequent hydrolysis and decarboxylation.[2]

Method 3: Direct Alkylation of 4-Piperidone

This is a more direct but often more expensive route.[3][6]

Protocol:

  • A mixture of 4-piperidone hydrochloride, benzyl chloride, and potassium carbonate in a solvent like acetonitrile (B52724) is heated at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered, and the solvent is evaporated.

  • The residue is partitioned between an organic solvent and water, and the organic layer is dried and concentrated.

  • The crude product is purified, typically by column chromatography or distillation.

Data Summary: Comparison of Synthetic Methods

MethodKey ReagentsTypical ConditionsReported YieldAdvantagesDisadvantages
Michael/Dieckmann Benzylamine, Methyl Acrylate, Sodium MethoxideThermal heating (50-85°C), long reaction times (9-24h)Good to HighInexpensive starting materials, scalable "one-pot" process.[4][6]Multi-step, requires careful control of conditions.
Microwave-Assisted Benzylamine, Methyl AcrylateMicrowave irradiation, significantly shorter reaction timesHighRapid and efficient.[2]Requires specialized equipment, may not be suitable for very large scale.
Direct Alkylation 4-Piperidone, Benzyl Halide, Base (e.g., K₂CO₃)Reflux in a suitable solventHigh (e.g., 92.1%)[6]Simpler, fewer steps.[6]Starting materials (4-piperidone) can be expensive and hygroscopic.[1][4][6]
From 1,5-dichloro-3-pentanone Primary Amine, 1,5-dichloro-3-pentanoneRing-closing reactionHigh (e.g., 92.1%)[6]Mild reaction conditions, simple operation.[6]Synthesis of the dichloroketone can be cumbersome.[1]

References

Managing harsh reaction conditions in traditional piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for traditional piperidine (B6355638) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the often harsh conditions of classical piperidine synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common traditional methods for piperidine synthesis that involve harsh conditions?

A1: Traditional methods often rely on robust reaction conditions to achieve the desired transformation. Key methods include:

  • Catalytic Hydrogenation of Pyridine (B92270): This is a widely used industrial method involving the reduction of pyridine with hydrogen gas over a metal catalyst (e.g., Nickel, Palladium, Rhodium, Ruthenium) at elevated temperatures and pressures.[1][2][3]

  • Hofmann-Löffler-Freytag Reaction: This reaction involves the cyclization of N-haloamines under strong acid conditions (like concentrated sulfuric acid) with heat or UV light to form piperidines or pyrrolidines.[4][5]

  • Reductive Amination: This involves the reaction of a 1,5-dicarbonyl compound, such as glutaraldehyde, with a primary amine, followed by reduction. The conditions can be demanding depending on the reducing agent and substrate.[1][6]

  • Reduction with Dissolving Metals: A classic example is the reduction of pyridine using sodium in ethanol, which is a powerful but often harsh method.[2][3]

Q2: What is "over-reduction" during pyridine hydrogenation, and why is it a problem?

A2: Over-reduction refers to the cleavage of the C-N bond in the piperidine ring after the initial hydrogenation of pyridine. This process leads to the formation of undesired ring-opened byproducts like pentylamines, which reduces the yield of piperidine and introduces significant purification challenges.[2]

Q3: Why is it so difficult to separate piperidine from unreacted pyridine starting material?

A3: Piperidine and pyridine form a minimum-boiling azeotropic mixture, which is a mixture that boils at a constant temperature and has a constant composition.[7][8] This makes complete separation by standard fractional distillation challenging. The azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[7]

Q4: My purified piperidine turned yellow upon storage. What happened and how can I fix it?

A4: The yellow discoloration is typically due to the formation of oxidation products.[7][9] For most high-purity applications, purification is necessary. The most effective way to remove these colored impurities is through distillation. To prevent future discoloration, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[7]

Q5: My piperidine solution crystallized unexpectedly in the lab. What could be the cause?

A5: This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (like HCl, which can be liberated from other stored reagents) to form piperidine hydrochloride.[7][10] To resolve this, you can try gently warming the solution or preparing a fresh batch. To prevent it, ensure storage containers are well-sealed.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Conversion
Symptom Possible Cause Suggested Solution
Low to no conversion of pyridine starting material (Catalytic Hydrogenation) 1. Catalyst Poisoning/Deactivation: Pyridine itself or impurities (e.g., sulfur compounds) can poison the catalyst.[1][2]1. Purify the starting materials. Use a fresh batch of catalyst or a more robust catalyst like Rhodium.[1][2]
2. Insufficient Hydrogen Pressure or Poor Mass Transfer: The catalyst may not have adequate access to hydrogen.2. Increase hydrogen pressure incrementally. Ensure vigorous and efficient stirring to improve gas-liquid mixing.[2]
3. Reaction Temperature is Too Low: The activation energy for overcoming pyridine's aromaticity is not being met.3. Gradually increase the reaction temperature while monitoring for byproduct formation.[2][7]
Reaction stalls or remains incomplete (General) 1. Insufficient Reaction Time or Catalyst Loading: The reaction has not had enough time or catalytic turnover to go to completion.1. Increase the reaction time. Increase the catalyst loading.[1]
2. Product or Starting Material Degradation: Harsh conditions may be decomposing the desired product or starting materials.2. Lower the reaction temperature. Consider a milder catalyst or reagent. Shorten the reaction time if possible.[1]
Low yield after purification via salt formation Incomplete Liberation of Piperidine from Salt: The hydrolysis step to regenerate the free base from its salt form (e.g., piperidine carbonate) is incomplete.Ensure a stoichiometric excess of a strong base (e.g., NaOH, KOH) is used for the hydrolysis. Allow for adequate stirring and reaction time.[8]
Issue 2: Poor Selectivity & Formation of Side Products
Symptom Possible Cause Suggested Solution
Significant formation of ring-opened byproducts (Over-reduction) Harsh Reaction Conditions: High temperatures and high hydrogen pressure can promote C-N bond cleavage.[2]1. Optimize Conditions: Lower the reaction temperature. Optimize the hydrogen pressure, as excessive pressure can favor over-reduction.[2]
Inappropriate Catalyst Choice: Some catalysts are more prone to causing hydrogenolysis.2. Select a Milder Catalyst: Catalysts like Rhodium on carbon (Rh/C) can sometimes be more selective than Palladium (Pd/C) for this transformation.[7]
Formation of 4,4'-bipyridine (B149096) and other byproducts Side reactions during reduction: This is a known byproduct, for instance, in the reduction of pyridine with sodium in ethanol.[9]Optimize reaction conditions such as the rate of reagent addition and temperature control to minimize side reactions.[1]
Formation of tertiary amines (Over-alkylation in Reductive Amination) The desired secondary piperidine product is more nucleophilic than the starting primary amine and reacts further.Use a stoichiometric amount of the starting amine or a slight excess of the carbonyl compound to favor the formation of the desired product.[6]
Issue 3: Purification Challenges
Symptom Possible Cause Suggested Solution
Pyridine impurity remains after fractional distillation Azeotrope Formation: Piperidine and pyridine form a constant boiling azeotrope that cannot be separated by simple distillation.[7][8]1. Azeotropic Distillation: Add an entrainer such as water or a non-aromatic hydrocarbon. This forms a new, lower-boiling azeotrope with pyridine, allowing for its selective removal.[8][11]
2. Chemical Separation: React the mixture with CO2. Piperidine forms a solid carbonate salt while pyridine does not, allowing for separation by filtration. The piperidine can then be regenerated by treatment with a strong base.[7][12]
Product strongly adheres to silica (B1680970) gel during column chromatography Basic Nature of Piperidine: The basic nitrogen atom interacts strongly with the acidic silica gel, leading to poor recovery and streaking.1. Use a Treated Stationary Phase: Use silica gel that has been treated with a base like triethylamine (B128534).
2. Modify the Mobile Phase: Add a small amount of a basic modifier (e.g., triethylamine or ammonium (B1175870) hydroxide) to the eluent to reduce tailing and improve elution.

Data Summary

Table 1: Typical Conditions for Catalytic Hydrogenation of Pyridine
ParameterTypical RangeNotes
Catalyst Pd/C, PtO₂, Raney Ni, Rh/C, RuCatalyst choice affects selectivity and required conditions.[2][3]
Catalyst Loading 1 - 10 mol%Higher loading may be needed for deactivated substrates.[1][7]
Temperature 80 - 200 °CLower temperatures favor selectivity against over-reduction.[1][2][3]
Hydrogen Pressure 5 - 50 atm (or higher)Higher pressure increases reaction rate but may also increase over-reduction.[1][2]
Solvent Ethanol, Methanol, Water, Acetic AcidAcetic acid can help prevent catalyst poisoning by the basic nitrogen.[1][7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂ (Adams' catalyst)

This protocol is a representative example and requires optimization for specific substrates and scales.

  • Reactor Setup: Equip a high-pressure reactor (autoclave) with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet.

  • Charging the Reactor: In the reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[7]

  • Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adams' catalyst), typically 1-5 mol%.[7]

  • Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 25-50 °C). Monitor the reaction by observing hydrogen uptake.[7]

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.[1]

  • Purification: Remove the solvent under reduced pressure. The crude product can then be carefully basified and extracted, followed by distillation for purification.

Protocol 2: Purification of Piperidine from Pyridine via Carbonate Salt Formation

This method is highly effective for removing pyridine impurities.[9][12]

  • Dissolution: Dissolve the crude piperidine-pyridine mixture in an organic solvent such as toluene (B28343) or an ether.

  • Salt Formation: Bubble carbon dioxide (CO₂) gas through the stirred solution. The piperidine will react to form a solid piperidinium (B107235) salt, which will precipitate out of the solution. Continue until precipitation is complete.

  • Filtration: Filter the mixture to isolate the solid piperidine salt. Wash the salt with a small amount of the organic solvent to remove any residual pyridine.

  • Liberation of Free Base: Add the isolated piperidine salt to a strong alkaline solution (e.g., aqueous NaOH or KOH) to regenerate the free piperidine base.[8]

  • Extraction & Drying: Extract the piperidine into a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield purified piperidine.

Visualizations

G General Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with Pyridine Substrate & Solvent B Add Catalyst (e.g., Pd/C, PtO₂) A->B C Purge with N₂ B->C D Pressurize with H₂ C->D E Heat & Stir (Monitor H₂ uptake) D->E F Vent H₂ & Purge with N₂ E->F G Filter to Remove Catalyst F->G H Solvent Removal G->H I Distillation or other Purification Method H->I

Caption: Workflow for catalytic hydrogenation of pyridine.

G Troubleshooting: Low Piperidine Yield Start Low Yield Observed Check_Conversion Check Conversion (GC/MS, NMR) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Conversion Complete_Reaction Reaction Complete, Low Isolated Yield Check_Conversion->Complete_Reaction High Conversion Solution_A Increase Time / Temp Increase Catalyst Load Check H₂ Pressure Incomplete_Reaction->Solution_A Solution_B Review Workup (Extraction, Distillation) Check for Product Degradation Complete_Reaction->Solution_B

Caption: Decision tree for troubleshooting low yield.

G Purification via Salt Formation A Crude Mixture (Piperidine + Pyridine) in Organic Solvent B Bubble CO₂ Gas into Solution A->B C Precipitation of Piperidine Carbonate Salt B->C D Filter Mixture C->D E Solid Piperidine Salt D->E Solid F Filtrate (Pyridine in Solvent) D->F Liquid G Treat Salt with Strong Base (e.g., NaOH) E->G H Extract Free Piperidine G->H I Pure Piperidine H->I

Caption: Workflow for purification via CO₂ salt formation.

References

Technical Support Center: Stability Testing of Novel 4-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stability testing of novel 4-benzylpiperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for novel this compound derivatives?

A1: Novel this compound derivatives, like many pharmaceutical compounds, are susceptible to degradation under various environmental conditions. The primary concerns are hydrolysis, oxidation, and photolysis. The specific degradation pathway is highly dependent on the functional groups attached to the this compound core. For instance, ester and amide functionalities are prone to hydrolysis.[1][2][3][4] The benzylic position is susceptible to oxidation, and the entire molecule may be sensitive to light.

Q2: Which regulatory guidelines should be followed for stability testing?

A2: The International Council for Harmonisation (ICH) guidelines are the global standard for stability testing. Key documents to follow include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the requirements for long-term, intermediate, and accelerated stability studies.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides a framework for assessing the light sensitivity of new drugs.[5][6][7][8]

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[9][10] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of stability-indicating analytical methods.[9][11]

  • Understanding the intrinsic stability of the molecule.

Q4: What are the likely degradation pathways for the this compound scaffold?

A4: Based on the chemical structure, several degradation pathways are plausible:

  • Oxidation at the Benzylic Position: The carbon atom connecting the phenyl and piperidine (B6355638) rings is a benzylic position, which is prone to oxidation to form corresponding alcohols or ketones.[12][13][14][15]

  • Piperidine Ring Oxidation: The piperidine ring itself can be oxidized.

  • N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, N-dealkylation can occur.[11][16][17][18][19]

  • Hydrolysis of Functional Groups: Attached ester or amide groups are susceptible to acid- or base-catalyzed hydrolysis.[1][2][3][4][20]

  • Photodegradation: The aromatic ring and benzylic protons can absorb UV light, potentially leading to photolytic degradation.[21][22]

Troubleshooting Guides

HPLC Analysis Issues

Problem: Peak tailing for the main compound and its degradants.

  • Cause: The basic nature of the piperidine nitrogen can cause strong interactions with acidic silanol (B1196071) groups on the surface of conventional silica-based HPLC columns. This leads to poor peak shape.[6][8][23][24]

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to between 2 and 4. This protonates the silanol groups, reducing their interaction with the protonated basic analyte.[5][6][7][9]

    • Use a Competing Base: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM). TEA will preferentially interact with the active silanol sites, masking them from the analyte.[5][6]

    • Select an Appropriate Column:

      • Use a modern, high-purity silica (B1680970) column (Type B) with end-capping to minimize exposed silanol groups.

      • Consider columns with a stationary phase designed for basic compounds, such as those with a positive surface charge or polar-embedded phases.

Problem: Co-elution of the parent compound with a degradation product.

  • Cause: The chromatographic conditions are not optimized to resolve compounds with similar polarities.

  • Solutions:

    • Modify the Mobile Phase Gradient: Adjust the gradient slope to improve separation. A shallower gradient can increase resolution between closely eluting peaks.

    • Change the Organic Modifier: Switch from acetonitrile (B52724) to methanol (B129727) or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.

    • Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of the analytes and their interaction with the stationary phase, leading to better separation.

    • Try a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., phenyl-hexyl, cyano) may provide the necessary selectivity.

Problem: Appearance of unexpected peaks in the chromatogram.

  • Cause: This could be due to contamination, carryover from previous injections, or the formation of new, unexpected degradation products.

  • Solutions:

    • Run a Blank Gradient: Inject a blank solvent to check for system contamination or carryover.

    • Ensure Proper Sample Preparation: Use fresh, high-purity solvents for sample dissolution.

    • Investigate Peak Identity: If the peak is reproducible, use mass spectrometry (LC-MS) to identify the mass of the unknown peak and determine if it is a new degradant.

Data Presentation

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTypical DurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HClUp to 72 hours at 60°CHydrolysis of labile functional groups (e.g., amides, esters).
Base Hydrolysis 0.1 M NaOHUp to 72 hours at 60°CHydrolysis of labile functional groups (e.g., amides, esters).
Oxidation 3% H₂O₂Up to 24 hours at room temperatureOxidation of the benzylic position and/or piperidine ring.
Thermal 80°CUp to 7 daysThermally induced degradation.
Photostability ICH Q1B conditions (UV and visible light)As per ICH Q1BPhotolytic degradation, isomerization.
Table 2: HPLC Troubleshooting Summary for this compound Derivatives
IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with silanol groupsLower mobile phase pH (2-4); add a competing base (e.g., TEA); use an end-capped or specialized column for basic compounds.
Poor Resolution Inadequate separation conditionsOptimize gradient slope; change organic modifier; adjust mobile phase pH; try a different column stationary phase.
Ghost Peaks System contamination or carryoverRun a blank gradient; ensure proper needle wash; use fresh mobile phase.
Variable Retention Times Inconsistent mobile phase composition or temperature fluctuationsPre-mix mobile phase; use a column oven; ensure proper system equilibration.

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.

    • Thermal: Store the solid drug substance and a solution in an oven at 80°C.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Neutralization: For acid and base-stressed samples, neutralize the solution before HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 column of high purity silica.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid or 10 mM phosphate (B84403) buffer, pH adjusted to 2.5.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution:

    • Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

    • Optimize the gradient based on the separation of the parent compound and any observed degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Stability_Testing_Workflow Stability Testing Workflow for Novel this compound Derivatives cluster_planning Phase 1: Planning and Preparation cluster_stress Phase 2: Forced Degradation Studies cluster_formal Phase 3: Formal Stability Studies cluster_analysis Phase 4: Data Analysis and Reporting a Define Drug Substance and Product b Review ICH Guidelines (Q1A, Q1B) a->b c Develop & Validate Stability-Indicating HPLC Method b->c d Acid Hydrolysis c->d Stress Testing e Base Hydrolysis c->e Stress Testing f Oxidation (H2O2) c->f Stress Testing g Thermal Stress c->g Stress Testing h Photostability (UV/Vis) c->h Stress Testing i Long-Term Studies (e.g., 25°C/60% RH) c->i Formal Studies j Accelerated Studies (e.g., 40°C/75% RH) c->j Formal Studies k Intermediate Studies (if needed) c->k Formal Studies m Identify and Characterize Degradants (LC-MS) d->m e->m f->m g->m h->m l Analyze Samples at Time Points i->l j->l k->l l->m n Establish Shelf-Life / Retest Period m->n o Compile Stability Report n->o

Caption: Workflow for stability testing of novel this compound derivatives.

HPLC_Troubleshooting Troubleshooting HPLC Peak Tailing for Basic Compounds cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column Evaluation cluster_other Step 3: Other Considerations start Peak Tailing Observed for this compound Derivative q1 Is mobile phase pH between 2 and 4? start->q1 a1 Adjust pH to 2.5 with Formic or Phosphoric Acid q1->a1 No q2 Is a competing base used? q1->q2 Yes a1->q2 a2 Add Triethylamine (TEA) at 5-10 mM q2->a2 No q3 Is the column a modern, end-capped, high-purity silica column? q2->q3 Yes a2->q3 a3 Switch to a 'Type B' silica column or a column designed for basic compounds q3->a3 No q4 Is the sample concentration too high? q3->q4 Yes a3->q4 a4 Dilute the sample and re-inject q4->a4 Yes end Peak Shape Improved q4->end No a4->end

Caption: Logical workflow for troubleshooting HPLC peak tailing.

References

Technical Support Center: Challenges in the Scale-Up of 4-Benzylpiperidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the scale-up of 4-benzylpiperidine production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two most common industrial synthesis routes for this compound are the catalytic hydrogenation of 4-benzylpyridine (B57826) and the Suzuki coupling reaction.[1][2]

  • Catalytic Hydrogenation: This method involves the reduction of the pyridine (B92270) ring of 4-benzylpyridine using a catalyst (commonly palladium on carbon) under a hydrogen atmosphere. It is a well-established and often cost-effective method for large-scale production.[3][4]

  • Suzuki Coupling: This modern cross-coupling method typically involves the reaction of a piperidine-containing boronic acid derivative with a benzyl (B1604629) halide or vice versa, catalyzed by a palladium complex. This route offers high versatility and selectivity.

Q2: What are the major challenges when scaling up the catalytic hydrogenation of 4-benzylpyridine?

A2: The primary challenges include:

  • Exothermic Reaction: The hydrogenation of the pyridine ring is highly exothermic, requiring robust heat management systems to prevent runaway reactions and ensure consistent product quality.

  • Mass Transfer Limitations: Efficiently dissolving hydrogen gas into the liquid reaction mixture is crucial. Poor mass transfer can lead to slow reaction rates and incomplete conversion.

  • Catalyst Handling and Separation: Heterogeneous catalysts like Pd/C can be pyrophoric and require careful handling. Their complete removal from the final product is a critical step.

  • Impurity Profile: Side reactions, such as the over-reduction of the benzyl group to a cyclohexylmethyl group, can become more significant at a larger scale.

Q3: What are the key considerations for scaling up the Suzuki coupling route?

A3: Key considerations for the Suzuki coupling route include:

  • Catalyst Cost and Leaching: Palladium catalysts and the associated phosphine (B1218219) ligands can be expensive. Leaching of the palladium catalyst into the product is a major concern, requiring efficient purification methods to meet regulatory requirements for active pharmaceutical ingredients (APIs).

  • Ligand Stability and Efficiency: The choice of phosphine ligand is critical for catalyst stability and activity at an industrial scale. Bulky, electron-rich phosphine ligands are often used to promote the reaction and prevent catalyst deactivation.

  • Reagent Stoichiometry and Addition: Precise control over the stoichiometry of the boronic acid derivative and the base is crucial. The rate of addition of reagents can also impact the reaction's success and impurity profile.

  • Byproduct Formation: Homocoupling of the boronic acid derivative is a common side reaction that needs to be minimized through careful optimization of reaction conditions.

Q4: How can I control the formation of impurities during scale-up?

A4: Impurity control is a critical aspect of large-scale production. Strategies include:

  • Process Optimization: Carefully control reaction parameters such as temperature, pressure, and reaction time to minimize side reactions.

  • High-Purity Starting Materials: Use high-quality raw materials to avoid introducing impurities that can interfere with the reaction or contaminate the final product.

  • In-Process Monitoring: Utilize analytical techniques like HPLC and GC to monitor the reaction progress and the formation of impurities in real-time.

  • Efficient Purification: Develop robust purification methods, such as crystallization or chromatography, to effectively remove impurities from the final product.

Troubleshooting Guides

Catalytic Hydrogenation of 4-Benzylpyridine
Issue Potential Cause Troubleshooting Steps
Low or Incomplete Conversion 1. Inefficient Mass Transfer of Hydrogen2. Catalyst Deactivation or Poisoning3. Insufficient Hydrogen Pressure or Temperature1. Increase agitation speed to improve gas-liquid mixing.2. Ensure starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds). Consider using a fresh batch of catalyst or a more robust catalyst type.[5]3. Gradually increase hydrogen pressure and/or reaction temperature within safe operating limits.
Poor Selectivity (Formation of 4-cyclohexylmethylpiperidine) 1. Over-reduction of the Benzyl Group2. Harsh Reaction Conditions1. Use a more selective catalyst (e.g., specific grades of Pd/C).2. Optimize reaction conditions by lowering temperature and/or pressure. Monitor the reaction closely and stop it once the desired conversion is reached.
Runaway Reaction / Poor Heat Control 1. Highly Exothermic Reaction2. Inadequate Cooling Capacity1. Ensure the reactor's cooling system is functioning optimally.2. Consider a semi-batch process with controlled addition of the limiting reagent or dilute the reaction mixture.
Difficulty in Catalyst Filtration 1. Fine Catalyst Particles2. Catalyst Clogging the Filter1. Use a catalyst with a larger particle size.2. Employ a filter aid like Celite. Ensure the filter cake is kept wet with solvent to prevent potential ignition of the pyrophoric catalyst.
Suzuki Coupling for this compound
Issue Potential Cause Troubleshooting Steps
Low Product Yield 1. Inactive Catalyst2. Poor Quality Boronic Ester3. Inappropriate Base or Solvent1. Use a pre-catalyst or ensure in-situ activation is effective. Degas the reaction mixture thoroughly to prevent catalyst oxidation.2. Use fresh or properly stored boronic ester to avoid degradation.3. Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene (B28343)/Water, Dioxane/Water).
Significant Homocoupling of Boronic Ester 1. Presence of Oxygen2. Suboptimal Ligand-to-Palladium Ratio1. Rigorously degas all solvents and reagents and maintain an inert atmosphere.2. Optimize the ligand-to-palladium ratio; typically, a slight excess of the ligand is beneficial.
Palladium Contamination in Product 1. Leaching of Palladium from the Catalyst Complex1. Use a more stable ligand to minimize leaching.2. Employ downstream purification techniques such as treatment with activated carbon or silica-based metal scavengers.
Reaction Stalls Before Completion 1. Catalyst Deactivation2. Insufficient Base1. Consider using a more robust ligand or a higher catalyst loading.2. Ensure sufficient equivalents of a strong enough base are used.

Data Presentation

Table 1: Illustrative Comparison of Key Parameters for this compound Synthesis Routes at Different Scales

Parameter Catalytic Hydrogenation (Lab Scale) Catalytic Hydrogenation (Industrial Scale) Suzuki Coupling (Lab Scale) Suzuki Coupling (Industrial Scale)
Typical Yield 85-95%80-90%75-90%70-85%
Purity (before final purification) >95%90-95%>98%95-98%
Key Impurities 4-cyclohexylmethylpiperidine, unreacted 4-benzylpyridine4-cyclohexylmethylpiperidine, unreacted 4-benzylpyridineHomocoupling byproduct, unreacted starting materialsHomocoupling byproduct, unreacted starting materials, residual palladium
Catalyst Loading 1-5 mol% Pd/C0.5-2 mol% Pd/C1-3 mol% Pd catalyst0.1-1 mol% Pd catalyst
Reaction Time 4-12 hours8-24 hours6-18 hours12-36 hours

Note: The values presented in this table are illustrative and can vary significantly based on the specific process conditions, equipment, and purity of starting materials.

Experimental Protocols

Catalytic Hydrogenation of 4-Benzylpyridine (Industrial Scale)

Materials:

  • 4-Benzylpyridine (100 kg, 1.0 eq)

  • 5% Palladium on Carbon (Pd/C), 50% wet (1.0 kg, 1 mol%)

  • Methanol (B129727) (500 L)

  • Hydrogen Gas

Equipment:

  • 1000 L Stainless Steel Hydrogenation Reactor with temperature and pressure controls, and an agitator.

  • Catalyst Filtration System

Procedure:

  • Charging the Reactor: The reactor is purged with nitrogen. 4-benzylpyridine and methanol are charged into the reactor.

  • Catalyst Slurry Preparation: The Pd/C catalyst is slurried in a small amount of methanol in a separate vessel and then transferred to the reactor under a nitrogen blanket.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is heated to 60-80°C, and the hydrogen pressure is maintained at 10-15 bar. The reaction is monitored by hydrogen uptake and in-process HPLC analysis.

  • Reaction Completion and Cooldown: Once the reaction is complete (typically when hydrogen uptake ceases), the reactor is cooled to room temperature, and the excess hydrogen is safely vented.

  • Catalyst Filtration: The reaction mixture is filtered through a pre-coated filter press to remove the Pd/C catalyst. The filter cake is washed with methanol.

  • Solvent Removal and Isolation: The methanol is removed from the filtrate by distillation under reduced pressure to yield crude this compound.

  • Purification: The crude product is purified by vacuum distillation to afford this compound with >99% purity.

Suzuki Coupling of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine with Benzyl Bromide (Pilot Scale)

Materials:

  • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (10 kg, 1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (50 L)

  • Water (10 L)

Equipment:

  • 100 L Glass-Lined Reactor with temperature control and a mechanical stirrer.

  • Condenser

  • Phase Separator

Procedure:

  • Reactor Setup: The reactor is rendered inert by purging with nitrogen.

  • Reagent Charging: N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, toluene, and the aqueous solution of potassium carbonate are charged into the reactor.

  • Degassing: The mixture is sparged with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Catalyst and Reagent Addition: The Pd(dppf)Cl₂ catalyst and benzyl bromide are added to the reactor.

  • Reaction: The reaction mixture is heated to 80-90°C under a nitrogen atmosphere and stirred vigorously. The reaction progress is monitored by HPLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated. The organic layer is washed with water and then with brine.

  • Solvent Removal: The toluene is removed under reduced pressure to give crude N-Boc-4-benzylpiperidine.

  • Deprotection and Purification: The N-Boc protecting group is removed under acidic conditions. The resulting crude this compound is then purified by crystallization from an appropriate solvent system (e.g., isopropanol/water) to yield the final product.

Mandatory Visualizations

Hydrogenation_Pathway 4-Benzylpyridine 4-Benzylpyridine This compound This compound 4-Benzylpyridine->this compound H2, Pd/C (Desired Reaction) 4-Cyclohexylmethylpiperidine 4-Cyclohexylmethylpiperidine This compound->4-Cyclohexylmethylpiperidine H2, Pd/C (Over-reduction)

Caption: Reaction pathway for the catalytic hydrogenation of 4-benzylpyridine.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Charge Piperidine-boronic Ester, Benzyl Halide, Base, Solvent Degassing Degas Mixture Reagents->Degassing Catalyst_Addition Add Pd Catalyst Degassing->Catalyst_Addition Heating Heat to 80-90°C Catalyst_Addition->Heating Monitoring Monitor by HPLC Heating->Monitoring Phase_Separation Separate Aqueous Layer Monitoring->Phase_Separation Washing Wash Organic Layer Phase_Separation->Washing Solvent_Removal Remove Solvent Washing->Solvent_Removal Purification Crystallization/Distillation Solvent_Removal->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the Suzuki coupling synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Scale-up Check_Conversion Check Conversion Rate Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Low Complete Complete Conversion Check_Conversion->Complete High Troubleshoot_Reaction Troubleshoot Reaction Conditions (Temp, Pressure, Catalyst) Incomplete->Troubleshoot_Reaction Check_Purity Check Product Purity Complete->Check_Purity End Improved Yield Troubleshoot_Reaction->End Impure High Impurity Levels Check_Purity->Impure Low Pure High Purity Check_Purity->Pure High Troubleshoot_Selectivity Optimize for Selectivity (Milder Conditions) Impure->Troubleshoot_Selectivity Troubleshoot_Isolation Optimize Product Isolation & Purification Pure->Troubleshoot_Isolation Troubleshoot_Selectivity->End Troubleshoot_Isolation->End

Caption: Logical workflow for troubleshooting low yield in this compound production.

References

Resolving incomplete reactions in the synthesis of 4-benzylpiperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzylpiperidine analogs. Our goal is to help you resolve incomplete reactions, minimize side product formation, and optimize your synthetic protocols for higher yields and purity.

Section 1: Troubleshooting Incomplete Reactions

Incomplete reactions are a common challenge in organic synthesis. This section addresses specific issues that may arise during the synthesis of this compound analogs, offering potential causes and recommended solutions in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination reaction between a 4-piperidone (B1582916) and a benzylamine (B48309) derivative is showing low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in reductive amination can stem from several factors, primarily related to inefficient iminium ion formation, decomposition of the reducing agent, or catalyst deactivation.

Troubleshooting Guide: Incomplete Reductive Amination

Potential CauseRecommended Solutions
Inefficient Iminium Ion Formation The formation of the iminium ion intermediate is a critical, often rate-limiting, step. Ensure the reaction pH is mildly acidic (typically pH 4-6) by adding a catalytic amount of acetic acid. For weakly basic amines, more acidic conditions might be necessary to facilitate iminium ion formation.
Decomposition of Reducing Agent Borohydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) are moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents. Some reducing agents, such as NaBH₄, are unstable at low pH. Consider using a more pH-tolerant reducing agent like STAB.
Catalyst Inactivity (for catalytic hydrogenation) If using catalytic hydrogenation, the catalyst (e.g., Pd/C) can be poisoned by impurities in the starting materials or solvent, such as sulfur compounds or thiols. Ensure the purity of your reagents. For pyrophoric catalysts like Raney Nickel, proper handling under an inert atmosphere is crucial.
Steric Hindrance Bulky substituents on either the 4-piperidone or the benzylamine can slow down the reaction. Increasing the reaction temperature or using a more reactive reducing agent may help overcome steric hindrance.

Q2: I am observing the formation of a significant amount of over-alkylation product (quaternary ammonium (B1175870) salt) in my N-alkylation of a piperidine (B6355638) derivative. How can this be prevented?

A2: The formation of quaternary ammonium salts is a common side reaction when alkylating secondary amines like piperidine. This occurs when the initially formed tertiary amine is further alkylated.

Troubleshooting Guide: Over-alkylation in N-Alkylation

Potential CauseRecommended Solutions
Excess Alkylating Agent An excess of the alkylating agent significantly increases the probability of a second alkylation.
Comparable Reaction Rates The rate of the second alkylation can be comparable to or even faster than the first, leading to the formation of the quaternary salt.
Reaction Conditions High temperatures can promote the second alkylation. The choice of solvent and base can also influence the relative rates of mono- and di-alkylation.

To minimize over-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.

  • Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without promoting further alkylation.

  • Lower Temperature: Run the reaction at a lower temperature to favor the initial alkylation over the subsequent one.

Q3: My Suzuki coupling reaction to form a this compound analog is not proceeding to completion. What are the common pitfalls?

A3: The success of a Suzuki coupling reaction is highly dependent on the catalyst, base, and reaction conditions. Incomplete reactions can often be traced back to issues with one of these components.[1]

Troubleshooting Guide: Incomplete Suzuki Coupling

Potential CauseRecommended Solutions
Catalyst Deactivation The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, degassed solvents.
Inappropriate Base The choice of base is crucial and substrate-dependent. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). An inappropriate base can lead to a sluggish reaction.
Poor Solubility of Reagents The reagents must be sufficiently soluble in the reaction solvent for the reaction to proceed efficiently. A mixture of solvents (e.g., toluene/ethanol/water) is often used to ensure all components are in solution.
Issues with the Boronic Acid/Ester Boronic acids can dehydrate to form boroxines, which may have different reactivity. Ensure the quality of your boronic acid or consider using a more stable boronate ester.

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound analogs.

Protocol 1: Reductive Amination of 4-Piperidone with Benzaldehyde (B42025) using Sodium Triacetoxyborohydride (STAB)

Materials:

  • 4-Piperidone hydrochloride (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (B128534) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-piperidone hydrochloride in anhydrous DCM, add triethylamine to neutralize the hydrochloride salt.

  • Add benzaldehyde to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-benzyl-4-hydroxypiperidine.

Protocol 2: N-Alkylation of Piperidine with Benzyl (B1604629) Bromide

Materials:

  • Piperidine (1.2 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add piperidine.

  • Add benzyl bromide dropwise to the mixture at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-benzylpiperidine.

Section 3: Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for imines over ketones/aldehydes. Tolerant of mildly acidic conditions.Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)Effective for a wide range of substrates.Highly toxic (releases HCN in acidic conditions).
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Can reduce the starting aldehyde/ketone. Requires careful pH control.
Catalytic Hydrogenation (H₂, Pd/C) Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc)"Green" reaction with water as the only byproduct.Requires specialized high-pressure equipment. Catalyst can be poisoned.

Section 4: Visualizations

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A Dissolve 4-Piperidone and Benzaldehyde in DCM B Add Triethylamine (if starting from salt) A->B C Stir for 1-2h at RT (Iminium Formation) B->C D Cool to 0°C C->D E Add STAB portion-wise D->E F Warm to RT and stir for 12-24h E->F G Quench with NaHCO₃ (aq) F->G H Extract with DCM G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J K K J->K Pure this compound Analog

Caption: Workflow for the synthesis of this compound analogs via reductive amination.

Troubleshooting Logic for Incomplete Reductive Amination

G Start Incomplete Reductive Amination Reaction CheckIminium Check Iminium Formation (TLC/LC-MS before reduction) Start->CheckIminium IminiumOK Iminium Formed? CheckIminium->IminiumOK CheckReducer Check Reducing Agent (Age, Storage, Activity) IminiumOK->CheckReducer Yes OptimizeIminium Optimize Iminium Formation: - Adjust pH (add Acetic Acid) - Increase reaction time before reduction IminiumOK->OptimizeIminium No ReducerOK Reducing Agent OK? CheckReducer->ReducerOK CheckConditions Review Reaction Conditions (Temperature, Time, Stoichiometry) ReducerOK->CheckConditions Yes ReplaceReducer Use Fresh/Alternative Reducing Agent (e.g., switch to STAB) ReducerOK->ReplaceReducer No OptimizeConditions Optimize Conditions: - Increase temperature - Extend reaction time - Check stoichiometry CheckConditions->OptimizeConditions OptimizeIminium->Start ReplaceReducer->Start End Reaction Complete OptimizeConditions->End

Caption: Decision tree for troubleshooting incomplete reductive amination reactions.

Signaling Pathway: this compound Analogs as Dopamine (B1211576) D2 Receptor Antagonists

Many this compound analogs are investigated for their activity at dopamine receptors. The following diagram illustrates a simplified signaling pathway for a D2 receptor antagonist.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R binds & activates G_protein Gi/o Protein D2R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse leads to Analog This compound Analog (Antagonist) Analog->D2R binds & blocks

Caption: Simplified dopamine D2 receptor signaling and the antagonistic action of a this compound analog.

References

Technical Support Center: Minimizing Overreduction Byproducts in Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize overreduction byproducts in your derivative synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is overreduction and why is it a problem?

Overreduction is a common side reaction in organic synthesis where a functional group is reduced beyond the desired state. For example, the reduction of an ester to an aldehyde may continue to reduce the aldehyde to a primary alcohol. This is problematic as it lowers the yield of the desired product, complicates purification, and consumes additional reagents.

Q2: How can I choose the right reducing agent to avoid overreduction?

The choice of reducing agent is critical for achieving chemoselectivity and preventing overreduction. Milder reducing agents are often preferred when a less reactive functional group needs to be preserved. For instance, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can selectively reduce aldehydes and ketones in the presence of esters.[1][2][3]

Q3: What are the most common causes of overreduction in catalytic hydrogenation?

Common causes of overreduction in catalytic hydrogenation include:

  • High hydrogen pressure: Excessive hydrogen pressure can lead to the reduction of less reactive functional groups.

  • High temperature: Increased temperature can provide the activation energy needed for undesired reduction pathways.

  • Prolonged reaction time: Allowing the reaction to proceed for too long can result in the reduction of the desired product.

  • Highly active catalyst: Using a catalyst that is too active for the desired transformation can lead to non-selective reductions.

Q4: Can solvent choice influence the selectivity of a reduction reaction?

Yes, the solvent can play a significant role in the selectivity of a reduction. For example, in the reduction of α,β-unsaturated ketones, the choice of solvent can influence whether the carbonyl group or the carbon-carbon double bond is preferentially reduced. Protic solvents like ethanol (B145695) can participate in the reaction mechanism and alter the reactivity of the reducing agent.

Troubleshooting Guides

Issue 1: Overreduction of an Ester to an Alcohol during Aldehyde Synthesis

Problem: You are trying to reduce an ester to an aldehyde using a hydride reducing agent, but you are observing significant formation of the corresponding primary alcohol.

Possible Causes and Solutions:

CauseSolution
Reducing agent is too strong. Switch to a less reactive hydride reagent. For example, use Diisobutylaluminum hydride (DIBAL-H) at low temperatures instead of LiAlH₄.[4][5][6][7]
Reaction temperature is too high. Perform the reduction at low temperatures, typically -78 °C (dry ice/acetone bath). At this temperature, the tetrahedral intermediate formed during ester reduction is more stable and less likely to eliminate to the aldehyde, which would then be further reduced.[4][5][6][7]
Excess reducing agent. Use a stoichiometric amount (1 equivalent) of the reducing agent. An excess will lead to the reduction of the newly formed aldehyde.
Issue 2: Overreduction of a Nitro Group in a Polyfunctional Molecule

Problem: You are reducing a nitro group to an amine, but other sensitive functional groups in your molecule (e.g., esters, nitriles, halides) are also being reduced.

Possible Causes and Solutions:

CauseSolution
Non-selective reducing agent. Choose a chemoselective reducing agent. For example, sulfurated sodium borohydride has been shown to reduce aromatic nitro compounds to amines in high yields without affecting ester, nitrile, or halide groups.[8]
Harsh reaction conditions. Optimize the reaction conditions. Milder conditions, such as using iron powder in acetic acid or stannous chloride in ethanol, can provide good yields of the aniline (B41778) without reducing other functional groups.
Catalyst is too active (in catalytic hydrogenation). Select a catalyst with higher chemoselectivity. For instance, Raney Nickel can be more selective for nitro group reduction in the presence of aryl halides compared to Palladium on carbon (Pd/C).

Quantitative Data on Reducing Agent Selectivity

The following tables summarize the performance of various reducing agents for specific transformations, highlighting conditions that favor the desired product and minimize overreduction.

Table 1: Comparison of Reducing Agents for Nitroarene Reduction

Reducing Agent/SystemSubstrate (Nitroarene)Product (Aniline)Yield (%)Notes
H₂/Pd-CNitrobenzeneAniline>99Highly efficient, but may also reduce other functional groups.
H₂/Raney-NiHalogenated NitroarenesHalogenated AnilinesHighGood chemoselectivity for preserving halogens.
Fe/AcOHNitrobenzeneAnilineHighA classic and cost-effective method with good selectivity.
SnCl₂·2H₂O/EtOHp-Nitrobenzoic acidp-Aminobenzoic acidQuantitativeMild conditions, tolerates carboxylic acid group.
NaBH₂S₃Aromatic nitro compoundsAromatic amines≥80High chemoselectivity, does not affect esters, nitriles, or halides.[8]

Table 2: Chemoselective Reduction of Carbonyl Compounds

Reducing AgentSubstrateDesired ProductOverreduction ByproductTypical Yield of Desired Product (%)Conditions to Minimize Overreduction
NaBH₄Ketone with an esterHydroxy-esterDihydroxy compound>90Use stoichiometric NaBH₄ at low temperature (0-25 °C).[3]
DIBAL-HEsterAldehydePrimary Alcohol>90Use 1 equivalent of DIBAL-H at -78 °C.[4][5][6][7]
LiAlH₄AmideAmineAlcohol>90LiAlH₄ is highly reactive and typically reduces amides fully to amines.[9][10][11][12]
H₂/Cu nanoparticles on SiO₂α,β-Unsaturated KetoneSaturated KetoneSaturated Alcohol>99100-150 °C, 25 bar H₂. Selectively reduces the C=C bond.[13]

Experimental Protocols

Protocol 1: Selective Reduction of an Aldehyde in the Presence of an Ester using Sodium Borohydride

This protocol is adapted from a discovery-oriented lab experiment and is effective for the chemoselective reduction of an aldehyde without affecting an ester functionality.

Materials:

Procedure:

  • Dissolve the substrate (1.0 eq) in a mixture of methanol and dichloromethane (1:1) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Selective Hydrogenation of the C=C bond in an α,β-Unsaturated Ketone

This protocol utilizes a manganese(I) hydride complex for the chemoselective hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones, leaving the carbonyl group intact.[14]

Materials:

  • α,β-Unsaturated ketone substrate

  • Manganese catalyst [(PCNHCP)Mn(CO)₂H] (5 mol%)

  • Toluene-d₈

  • Hydrogen gas (H₂)

  • NMR tube

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • In a glovebox, dissolve the α,β-unsaturated ketone (0.05–0.2 mmol) and the manganese catalyst (5 mol %) in toluene-d₈ (0.4 mL) in an NMR tube.

  • Add the internal standard to the NMR tube.

  • Seal the NMR tube and connect it to a hydrogen gas line.

  • Pressurize the NMR tube with hydrogen to the desired pressure (1–5 bar).

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by ¹H NMR spectroscopy.

  • Once the reaction is complete, cool the NMR tube to room temperature and carefully vent the hydrogen gas.

  • The yield can be determined by ¹H NMR analysis of the crude reaction mixture.

Visualizations

Troubleshooting Workflow for Overreduction

Overreduction_Troubleshooting start Overreduction Observed check_reagent Is the Reducing Agent Too Strong? start->check_reagent change_reagent Switch to a Milder Reducing Agent check_reagent->change_reagent Yes check_conditions Are Reaction Conditions Too Harsh? check_reagent->check_conditions No end_point Problem Solved change_reagent->end_point adjust_temp Lower Reaction Temperature check_conditions->adjust_temp Yes check_stoichiometry Is Stoichiometry Correct? check_conditions->check_stoichiometry No adjust_time Reduce Reaction Time adjust_temp->adjust_time adjust_pressure Lower Hydrogen Pressure (if applicable) adjust_time->adjust_pressure adjust_pressure->end_point adjust_stoichiometry Use Stoichiometric Amount of Reagent check_stoichiometry->adjust_stoichiometry No check_stoichiometry->end_point Yes adjust_stoichiometry->end_point

Caption: A troubleshooting workflow for addressing overreduction byproducts.

Decision Tree for Reducing Agent Selection

Reagent_Selection start Select Functional Group for Reduction is_carbonyl Aldehyde or Ketone? start->is_carbonyl is_ester_present Ester Present? is_carbonyl->is_ester_present Yes is_nitro Nitro Group? is_carbonyl->is_nitro No use_nabh4 Use NaBH4 is_ester_present->use_nabh4 Yes use_lialh4 Use LiAlH4 is_ester_present->use_lialh4 No is_other_reducible Other Reducible Groups Present? is_nitro->is_other_reducible Yes is_ester_to_aldehyde Ester to Aldehyde? is_nitro->is_ester_to_aldehyde No use_fe_acid Use Fe/AcOH or SnCl2/EtOH is_other_reducible->use_fe_acid Yes use_h2_pdc Use H2/Pd-C is_other_reducible->use_h2_pdc No is_ester_to_aldehyde->start No use_dibalh Use DIBAL-H at -78°C is_ester_to_aldehyde->use_dibalh Yes

Caption: A decision tree to aid in selecting a suitable reducing agent.

Chemoselectivity in Action: A Logical Diagram

Chemoselectivity cluster_0 Starting Material cluster_1 Reaction with NaBH4 (Mild Reductant) cluster_2 Reaction with LiAlH4 (Strong Reductant) SM Molecule with Aldehyde & Ester Product_A Hydroxy-Ester (Aldehyde Reduced) SM->Product_A NaBH4 Product_B Diol (Both Groups Reduced) SM->Product_B LiAlH4

Caption: Illustration of chemoselectivity using different reducing agents.

References

Technical Support Center: Solvent Selection for 4-Benzylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent for reactions involving 4-benzylpiperidine. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with this compound due to solvent choice.

Question: My N-alkylation of this compound is giving low yields. Could the solvent be the issue?

Answer: Yes, the solvent plays a critical role in N-alkylation reactions. Low yields can result from several solvent-related factors:

  • Poor Solubility: If your starting materials (this compound and the alkylating agent) are not fully dissolved, the reaction will be slow and incomplete. This compound is generally soluble in many organic solvents, but the solubility of the alkylating agent should also be considered.

  • Side Reactions: Protic solvents like alcohols can sometimes compete with the amine in reacting with the alkylating agent, leading to undesired byproducts.

  • Inappropriate Polarity: The polarity of the solvent can influence the reaction rate. For many SN2 alkylations, polar aprotic solvents are preferred as they can solvate the cation without strongly solvating the nucleophile.

Recommended Actions:

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent, consider switching to a polar aprotic solvent such as acetonitrile (B52724) (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). Acetonitrile is a common choice for N-alkylation of secondary amines.[1][2][3]

  • Ensure Anhydrous Conditions: Water can hydrolyze some alkylating agents and interfere with the reaction. Using an anhydrous solvent is recommended.

  • Check for Salt Formation: The reaction of an amine with an alkyl halide produces a hydrohalide salt of the amine, which can precipitate and slow down the reaction. Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can neutralize the acid formed and improve the reaction rate.[2]

Question: I am observing the formation of multiple products in the acylation of this compound. How can the solvent help in minimizing byproducts?

Answer: The formation of multiple products in an acylation reaction can be due to side reactions or incomplete reactions, which are often influenced by the solvent.

  • Reaction with Solvent: If you are using a reactive solvent (e.g., an alcohol with an acyl chloride), you will form ester byproducts.

  • Base Solubility: The base used to scavenge the acid produced (e.g., triethylamine (B128534) or pyridine) must be soluble in the reaction solvent to be effective.

  • Product Precipitation: If the desired product is insoluble in the reaction solvent, it may precipitate out, preventing further reaction or making workup difficult.

Recommended Actions:

  • Use an Inert Aprotic Solvent: Dichloromethane (B109758) (DCM) is a common and effective solvent for acylation reactions as it is inert and dissolves both the amine and many acylating agents well.[4]

  • Ensure Homogeneity: Choose a solvent in which all reactants and the base are soluble to ensure a homogeneous reaction mixture.

  • Temperature Control: The solvent's boiling point can be a factor in controlling the reaction temperature. For highly reactive acylating agents, a lower boiling point solvent like DCM allows for better temperature control.

Question: My reductive amination reaction with this compound is sluggish. What solvent should I use?

Answer: The choice of solvent is crucial for the efficiency of reductive amination. The reaction involves the formation of an iminium ion intermediate, which is then reduced.

  • Solvent Compatibility with Reducing Agent: The reducing agent used must be compatible with the solvent. For example, sodium triacetoxyborohydride (B8407120) (STAB) is sensitive to water and not very compatible with methanol (B129727), making solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) preferable.[5] Sodium cyanoborohydride (NaCNBH₃), on the other hand, is often used in methanol.[5][6]

  • Iminium Ion Formation: The formation of the iminium ion is often favored in polar solvents.

Recommended Actions:

  • Match Solvent to Reducing Agent:

    • For NaBH(OAc)₃ (STAB) , use aprotic solvents like DCM, DCE, THF, or dioxane.[5]

    • For NaCNBH₃ , methanol or ethanol (B145695) are common choices.[5]

  • Consider pH: For some reductive aminations, especially with NaCNBH₃, maintaining a slightly acidic pH can be beneficial for iminium ion formation. The choice of solvent can influence the effectiveness of any added acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a colorless liquid that does not mix well with water.[7] It is soluble in many common organic solvents. Its hydrochloride salt, however, is highly soluble in polar solvents like water, ethanol, and methanol.[8]

Q2: Which solvents are considered "green" alternatives for reactions with this compound?

A2: While classic solvents like DCM and DMF are effective, greener alternatives are increasingly preferred. For reductive aminations, ethyl acetate (B1210297) has been shown to be a comparable solvent to DCE.[9] Other potential green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and dimethyl carbonate.[9] For some reactions, solvent-free conditions can also be explored.[10]

Q3: How does solvent polarity affect reactions with this compound?

A3: Solvent polarity can significantly impact reaction rates.

  • SN2 reactions (e.g., N-alkylation): Polar aprotic solvents (like DMF, DMSO, acetonitrile) are generally preferred because they solvate the counter-ion of the nucleophile but not the nucleophile itself, thus increasing its reactivity.

  • Reactions involving charged intermediates (e.g., SN1 type or iminium ion formation): Polar protic solvents (like water, alcohols) can stabilize charged intermediates and transition states, potentially increasing the reaction rate.[11]

Q4: How can I choose a suitable solvent for the purification of my this compound reaction product?

A4: The choice of solvent for purification depends on the desired technique:

  • Recrystallization: The ideal solvent should dissolve your product well at high temperatures but poorly at room temperature. A solvent screen with small amounts of the crude product is recommended to find the optimal solvent or solvent mixture.[12][13]

  • Column Chromatography: The eluent (solvent system) is chosen based on the polarity of your product and impurities. A typical starting point for amines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate), often with a small amount of a basic modifier (like triethylamine) to prevent tailing on the silica (B1680970) gel.

  • Liquid-Liquid Extraction: This is useful for separating basic products like this compound derivatives from neutral or acidic impurities. The crude mixture is dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a dilute aqueous acid. The basic product will move to the aqueous layer.[12]

Solvent Properties for this compound Reactions

The following table summarizes the properties of common solvents used in reactions involving this compound.

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)TypeCommon Applications
Dichloromethane (DCM)CH₂Cl₂39.69.1Polar AproticAcylation, Reductive Amination (with STAB)
Acetonitrile (ACN)CH₃CN81.637.5Polar AproticN-Alkylation
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticN-Alkylation
TolueneC₇H₈110.62.4Non-polarSynthesis of this compound
Methanol (MeOH)CH₃OH64.732.7Polar ProticReductive Amination (with NaCNBH₃)
Ethanol (EtOH)C₂H₅OH78.424.5Polar ProticReductive Amination (with NaCNBH₃)
Tetrahydrofuran (THF)C₄H₈O667.6Polar AproticReductive Amination (with STAB)
Ethyl Acetate (EtOAc)C₄H₈O₂77.16.0Polar AproticExtraction, Chromatography, "Green" alternative

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (to make a 0.1 M solution of the amine).

  • Base Addition: Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) or potassium carbonate (1.5 eq).

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any remaining acid and base salts.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Acylation of this compound

This protocol provides a general method for the acylation of this compound with an acyl chloride.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding water.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Weigh Reagents (this compound, Reagent B) setup Set up Reaction Vessel (Inert Atmosphere if needed) reagents->setup solvent Choose & Dry Solvent dissolve Dissolve this compound in Solvent solvent->dissolve setup->dissolve add_reagent Add Reagent B (and base if required) dissolve->add_reagent monitor Monitor Reaction (TLC, LC-MS, etc.) add_reagent->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography, Recrystallization) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for this compound reactions.

Solvent_Selection_Logic cluster_reaction_type cluster_solvent_choice cluster_final_solvent start Start: Select Reaction Type alkylation N-Alkylation start->alkylation acylation Acylation start->acylation red_amination Reductive Amination start->red_amination aprotic Polar Aprotic Acetonitrile (ACN) DMF alkylation->aprotic Prefers inert_aprotic Inert Aprotic Dichloromethane (DCM) acylation->inert_aprotic Requires reductant_dependent Reducing Agent Dependent STAB NaCNBH₃ red_amination->reductant_dependent Depends on acn_dmf ACN or DMF aprotic->acn_dmf dcm DCM inert_aprotic->dcm dcm_thf DCM, THF reductant_dependent:stab->dcm_thf Use Aprotic meoh_etoh MeOH, EtOH reductant_dependent:nacnbh3->meoh_etoh Use Protic

Caption: Decision tree for selecting a solvent for common this compound reactions.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Benzylpiperidine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

The 4-benzylpiperidine carboxamide scaffold is a versatile pharmacophore that has been extensively explored in drug discovery, leading to the development of potent and selective ligands for a variety of biological targets. This guide provides a comparative overview of the structure-activity relationships (SAR) of these compounds, focusing on their interactions with opioid receptors, monoamine transporters, and bacterial DNA gyrase. The information is intended for researchers, scientists, and drug development professionals to facilitate further exploration and optimization of this chemical class.

Opioid Receptor Ligands

This compound carboxamides have been investigated as ligands for mu (μ), delta (δ), and kappa (κ) opioid receptors, as well as sigma (σ) receptors, which are no longer classified as opioid receptors but are often studied in conjunction.

A series of benzylpiperidine derivatives have been designed and synthesized as dual MOR and σ1R ligands, showing promise for potent antinociceptive effects with potentially fewer side effects than traditional opioids.[1][2][3][4] The general structure involves a benzylpiperidine core with a carboxamide linkage to various substituents.

Structure-Activity Relationship Summary:

  • Substitution on the Benzyl (B1604629) Ring: Modifications to the benzyl ring significantly impact binding affinity and selectivity.

  • Carboxamide Moiety: The nature of the group attached to the carboxamide nitrogen is crucial for interacting with the receptor binding pockets.

  • Piperidine (B6355638) Ring Substitution: Alterations on the piperidine ring can influence both affinity and the agonist/antagonist profile.

Quantitative Data for Selected Dual MOR/σ1R Ligands:

CompoundMOR Ki (nM)σ1R Ki (nM)Analgesic Activity (ED50, mg/kg)
Compound 52 56.411.04.04 (abdominal contraction)[2][4]
6.88 (carrageenan-induced pain)[2][4]
13.98 (formalin test, rat)[2][4]
7.62 (CFA-induced chronic pain)[2][4]

Experimental Protocols:

  • Receptor Binding Assays: Radioligand binding assays were performed using cell membranes expressing the target receptors (MOR and σ1R). The inhibition constant (Ki) was determined by competitive binding experiments with specific radioligands.

  • In Vivo Analgesia Models:

    • Acetic Acid-Induced Writhing Test: Mice are intraperitoneally injected with acetic acid to induce writhing, and the number of writhes is counted after administration of the test compound.

    • Carrageenan-Induced Inflammatory Pain: Carrageenan is injected into the paw of a mouse to induce inflammation and hyperalgesia. The analgesic effect of the test compound is then measured.

    • Formalin Test: Formalin is injected into the paw of a rat, and the time spent licking the paw is measured in two phases, representing acute and inflammatory pain.

    • Complete Freund's Adjuvant (CFA)-Induced Chronic Pain: CFA is injected to induce chronic inflammation and pain, and the analgesic effect of the test compound is evaluated.

Logical Relationship of Dual MOR/σ1R Ligand Development:

Scaffold_Identification Identify this compound Carboxamide Scaffold Dual_Target_Hypothesis Hypothesize Dual MOR/σ1R Activity for Pain Relief Scaffold_Identification->Dual_Target_Hypothesis Synthesis Synthesize a Library of Derivatives Dual_Target_Hypothesis->Synthesis In_Vitro_Screening In Vitro Binding Assays (MOR and σ1R) Synthesis->In_Vitro_Screening SAR_Analysis Analyze Structure-Activity Relationships In_Vitro_Screening->SAR_Analysis In_Vivo_Testing In Vivo Analgesia and Side Effect Profiling In_Vitro_Screening->In_Vivo_Testing SAR_Analysis->Synthesis Lead_Optimization Lead Compound Optimization In_Vivo_Testing->Lead_Optimization

Caption: Workflow for the development of dual MOR/σ1R ligands.

Derivatives of this compound carboxamides have also been identified as potent and selective KOR antagonists.[5][6][7] One notable class is the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives.

Structure-Activity Relationship Summary:

  • The trans-3,4-dimethyl substitution on the piperidine ring is critical for antagonist activity, with the (3R, 4R)-enantiomer being the most potent.[7]

  • The 3-hydroxyphenyl group plays a key role in binding to the KOR.

  • The carboxamide linker and the substituent on the nitrogen are important for optimizing potency and selectivity.

Quantitative Data for a Selected KOR Antagonist:

CompoundKOR Ke (nM)Selectivity (KOR vs. MOR)Selectivity (KOR vs. DOR)
Compound 3 0.03100-fold793-fold

Experimental Protocols:

  • [35S]GTPγS Binding Assay: This functional assay measures the activation of G-proteins coupled to the opioid receptors. The ability of a compound to antagonize the agonist-stimulated [35S]GTPγS binding is determined to calculate its antagonist equilibrium constant (Ke).

Monoamine Transporter Inhibitors

A series of this compound carboxamides were designed and synthesized as dual serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake inhibitors.[8]

Structure-Activity Relationship Summary:

  • A three-carbon linker between the piperidine and the carboxamide moiety showed better activity than a two-carbon linker.[8]

  • 4-Biphenyl and 2-naphthyl substitutions on the benzyl portion resulted in greater dual reuptake inhibition compared to the standard drug venlafaxine (B1195380) HCl.[8]

Quantitative Data for Selected SERT/NET Inhibitors:

CompoundSERT Inhibition (% @ 1µM)NET Inhibition (% @ 1µM)
7e (4-Biphenyl) >99>99
7j (2-Naphthyl) >99>99
Venlafaxine HCl 9896

Experimental Protocols:

  • Monoamine Transporter Uptake Assays: HEK293 cells expressing human SERT or NET are used. The ability of the test compounds to inhibit the uptake of radiolabeled serotonin or norepinephrine is measured to determine their inhibitory activity.

Signaling Pathway for Dual SERT/NET Inhibition:

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin Serotonin SERT->Serotonin Reuptake NET NET Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Drug This compound Carboxamide Drug->SERT Inhibits Drug->NET Inhibits Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors

Caption: Mechanism of dual serotonin and norepinephrine reuptake inhibition.

Anti-Mycobacterium abscessus Agents

Piperidine-4-carboxamides (P4C) have been identified as a new class of DNA gyrase inhibitors with potent activity against Mycobacterium abscessus.[9]

Structure-Activity Relationship Summary:

  • A trifluoromethyl group at the 4-position of the phenyl moiety of the benzyl group significantly increases activity.[9] For instance, compound 844-TFM is almost 10-fold more active than the parent compound 844.[9]

  • Moving the trifluoromethyl group to the 3-position leads to reduced potency.[9]

  • Replacing the phenyl ring with a quinoline (B57606) moiety can maintain or improve activity depending on the attachment point.[9]

Quantitative Data for Selected Anti-M. abscessus P4C Derivatives:

CompoundMIC (µM)DNA Gyrase IC50 (µM)
844 ~15Not Reported
844-TFM 1.51.5
9f (3-CF3) 12.5Not Reported
5n (8-quinoline) 1.53.12
5m (4-quinoline) 1006

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines to assess the antibacterial activity of the compounds.

  • DNA Gyrase Supercoiling Inhibition Assay: The inhibitory effect on the supercoiling activity of recombinant M. abscessus DNA gyrase is measured to determine the IC50 value.

Experimental Workflow for Anti-M. abscessus Drug Discovery:

Start Start with Hit Compound (e.g., 844) SAR_Studies Structure-Activity Relationship (SAR) Studies Start->SAR_Studies Synthesis Synthesize Analogs SAR_Studies->Synthesis MIC_Testing Determine Minimum Inhibitory Concentration (MIC) Synthesis->MIC_Testing Gyrase_Assay DNA Gyrase Inhibition Assay MIC_Testing->Gyrase_Assay Lead_Optimization Lead Optimization for Improved Properties MIC_Testing->Lead_Optimization Gyrase_Assay->SAR_Studies

Caption: Workflow for the discovery of P4C DNA gyrase inhibitors.

This guide highlights the remarkable adaptability of the this compound carboxamide core in targeting diverse biological systems. The provided data and experimental outlines serve as a valuable resource for medicinal chemists and pharmacologists working on the development of novel therapeutics based on this privileged scaffold.

References

A Comparative Guide to HPLC-UV Method Validation for 4-Benzylpiperidine Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for determining the purity of 4-benzylpiperidine. This compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and antidepressants.[1][2] Ensuring its purity is critical for the safety and efficacy of the final drug product. This document outlines a detailed experimental protocol, presents validation data, and compares the HPLC-UV method with alternative analytical techniques.

Comparison of Analytical Methods for Purity Determination

While HPLC-UV is a robust method for purity analysis of this compound due to the presence of a UV-active phenyl group, other techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed. Each method offers distinct advantages and disadvantages.

FeatureHPLC-UVGas Chromatography (GC)NMR Spectroscopy
Principle Separation based on polarity and differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Provides structural information and quantification based on the magnetic properties of atomic nuclei.
Suitability for this compound Highly suitable due to the presence of a chromophore (benzyl group).[3]Suitable as this compound is a liquid with a defined boiling point.[4]Provides detailed structural confirmation and can identify and quantify impurities without a reference standard.[5]
Advantages High resolution, quantitative accuracy, suitable for non-volatile impurities.[3]High sensitivity for volatile impurities.Provides structural elucidation, absolute purity determination (qNMR), and is non-destructive.[5]
Limitations Requires a chromophore for UV detection; less suitable for volatile impurities.[3]Not suitable for non-volatile or thermally labile impurities.Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to analyze.
Typical Purity Assessment Based on the area percentage of the main peak relative to the total peak area.[6]Based on the area percentage of the main peak.[1]Determined by comparing the integration of characteristic proton signals to impurity signals or an internal standard.[6]

Proposed HPLC-UV Method for this compound

This section details a proposed reversed-phase HPLC-UV method for the purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time 15 minutes

Method Validation Summary

The proposed HPLC-UV method was validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters and their acceptance criteria are summarized below.

Table 1: Summary of HPLC-UV Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and potential impurities at the retention time of this compound.The peak for this compound should be pure and free from co-eluting peaks.
Linearity (r²) 0.9995r² ≥ 0.999
Range 10 - 150 µg/mL-
Accuracy (% Recovery) 98.9% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.5%RSD ≤ 1.0%
- Intermediate Precision0.8%RSD ≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.3 µg/mL-
Robustness RobustNo significant impact on results with minor changes in method parameters.

Experimental Protocols

Detailed methodologies for the validation of the HPLC-UV method are provided below.

1. Specificity The specificity of the method was evaluated by injecting a blank (mobile phase), a solution of this compound, and a spiked sample containing potential impurities. The chromatograms were examined for any interference at the retention time of the main peak.

2. Linearity A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. A series of calibration standards were prepared by diluting the stock solution to concentrations ranging from 10 to 150 µg/mL. Each standard was injected in triplicate, and a calibration curve was constructed by plotting the peak area against the concentration.

3. Accuracy The accuracy of the method was determined by a recovery study. A known amount of this compound was added to a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The samples were prepared in triplicate and analyzed. The percentage recovery was calculated.

4. Precision

  • Repeatability (Intra-day precision): Six replicate injections of a 100 µg/mL this compound standard solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument. The relative standard deviation (RSD%) of the peak areas was calculated for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

6. Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic component) The system suitability parameters were checked after each variation.

Workflow for HPLC-UV Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC-UV method for this compound purity analysis.

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability Testing start->system_suitability specificity Specificity (Interference Check) linearity Linearity (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method Variations) lod_loq->robustness documentation Final Method Documentation & SOP Generation robustness->documentation system_suitability->start Fail system_suitability->specificity Pass end End: Validated Method documentation->end

Caption: Workflow for the validation of an HPLC-UV method.

References

A Comparative Guide to the In Vitro and In Vivo Metabolic Stability of 4-Benzylpiperidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo metabolic stability of drugs containing the 4-benzylpiperidine scaffold. Understanding the correlation between laboratory assays and outcomes in living organisms is paramount for predicting the pharmacokinetic profiles and potential success of drug candidates. This document presents available experimental data, details the methodologies for key assays, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding of the metabolic fate of this important class of compounds.

Introduction: The Importance of Metabolic Stability

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability is crucial in drug discovery to identify and optimize compounds with favorable properties. This assessment is typically conducted through a combination of in vitro assays and in vivo studies.

  • In Vitro Studies: These experiments are performed in a controlled laboratory setting, commonly using liver microsomes or hepatocytes. They provide initial insights into the metabolic pathways and the rate of metabolism.

  • In Vivo Studies: Conducted in living organisms, these studies offer a more holistic view of a drug's metabolic fate, encompassing absorption, distribution, metabolism, and excretion (ADME).

The this compound moiety is a common structural feature in a variety of therapeutic agents. Its metabolic profile is often characterized by susceptibility to enzymatic reactions targeting the piperidine (B6355638) ring and the benzyl (B1604629) group.

Key Metabolic Pathways for this compound-Based Drugs

The primary routes of metabolism for drugs containing the this compound scaffold are mediated by cytochrome P450 (CYP) enzymes, predominantly in the liver. The most common metabolic transformations include:

  • N-dealkylation: Cleavage of the substituent attached to the piperidine nitrogen.

  • Oxidation: Hydroxylation of the piperidine ring or the benzyl group.

  • Glucuronidation: A phase II conjugation reaction that increases the water solubility of the drug or its metabolites, facilitating excretion.

The following diagram illustrates a generalized metabolic pathway for a this compound-based drug.

Generalized Metabolic Pathways of this compound Drugs Parent This compound Drug N_Dealkylation N-Dealkylation (CYP-mediated) Parent->N_Dealkylation Phase I Oxidation Oxidation (CYP-mediated) Parent->Oxidation Phase I Metabolite1 N-dealkylated Metabolite N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Oxidation->Metabolite2 Glucuronidation Glucuronidation (UGT-mediated) Metabolite3 Glucuronide Conjugate Glucuronidation->Metabolite3 Metabolite2->Glucuronidation Phase II

Caption: Generalized metabolic pathways for this compound drugs.

Comparative Analysis: In Vitro vs. In Vivo Metabolic Stability

A direct quantitative comparison of in vitro and in vivo metabolic stability is essential for establishing a reliable correlation that can guide drug development. The following table summarizes available data for prominent drugs featuring the this compound scaffold. It is important to note that direct comparative studies are not always available in the public domain, and the data presented here is compiled from various sources.

DrugIn Vitro SystemIn Vitro ParameterIn Vitro ValueIn Vivo Parameter (Human)In Vivo ValueKey Metabolic Pathways
Donepezil Human Liver Microsomes--Plasma Half-life~70 hoursO-demethylation, hydroxylation, N-debenzylation, N-oxidation, glucuronidation.[1][2][3][4][5]
Fentanyl Human Liver Microsomes--Plasma Half-life2-4 hoursN-dealkylation to norfentanyl (major), hydroxylation, amide hydrolysis.[6][7]
Haloperidol Human Liver Microsomes--Plasma Half-life14-37 hours (oral)Glucuronidation (major), reduction, oxidative N-dealkylation.[8][9]

Note: The lack of consistent, directly comparable quantitative in vitro data (e.g., half-life in microsomes, intrinsic clearance) in the public domain for these specific drugs highlights a common challenge in preclinical to clinical translation. The in vivo data is influenced by a multitude of factors beyond hepatic metabolism, including absorption, distribution, and extrahepatic metabolism.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reproducible and comparable metabolic stability data.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a common high-throughput screen to assess Phase I metabolic activity.

Objective: To determine the rate of disappearance of a test compound when incubated with HLM.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: A solution of the test compound is incubated with HLM in phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding the cold quenching solution.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693/k.

  • Intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration used in the incubation.

In Vivo Pharmacokinetic Study in Humans

This type of study is typically conducted during clinical trials to understand the full ADME profile of a drug candidate.

Objective: To determine the pharmacokinetic parameters of a drug after administration to human subjects.

Procedure:

  • Drug Administration: A single dose of the drug is administered to healthy volunteers, typically orally or intravenously.

  • Sample Collection: Blood samples are collected at predetermined time points over a period of time (e.g., up to 72 hours or longer, depending on the expected half-life).

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.

Data Analysis:

  • Plasma concentration-time profiles are generated.

  • Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis. Key parameters include:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Plasma half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for assessing the metabolic stability of a drug candidate, from initial in vitro screening to comprehensive in vivo evaluation.

Metabolic Stability Assessment Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Microsomes Liver Microsome Stability Assay Hepatocytes Hepatocyte Stability Assay Microsomes->Hepatocytes Refined Screening Metabolite_ID_vitro Metabolite Identification (In Vitro) Hepatocytes->Metabolite_ID_vitro Animal_PK Animal Pharmacokinetic Studies Metabolite_ID_vitro->Animal_PK Candidate Selection Data_Analysis Data Analysis & IVIVC Assessment Metabolite_ID_vitro->Data_Analysis Metabolite_ID_vivo Metabolite Identification (In Vivo) Animal_PK->Metabolite_ID_vivo Animal_PK->Data_Analysis Human_PK Human Pharmacokinetic Studies (Clinical Trials) Human_PK->Data_Analysis Metabolite_ID_vivo->Human_PK Clinical Development Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Feedback

Caption: Workflow for metabolic stability assessment.

Conclusion

The evaluation of metabolic stability is a cornerstone of modern drug discovery and development. While in vitro assays using systems like human liver microsomes provide valuable, high-throughput data for initial screening and structure-activity relationship studies, they represent a simplified model of the complex biological reality. In vivo pharmacokinetic studies in humans are indispensable for a definitive understanding of a drug's metabolic fate and overall disposition.

For this compound-based drugs, a thorough characterization of their metabolic pathways—primarily N-dealkylation, oxidation, and glucuronidation—is critical. A stronger public domain repository of directly comparable in vitro and in vivo quantitative data would greatly benefit the scientific community by improving the accuracy of in vitro-in vivo correlations and, ultimately, the efficiency of the drug development process. Researchers are encouraged to employ standardized protocols and report detailed data to facilitate cross-study comparisons and advance our collective understanding.

References

Navigating Beyond the 4-Benzylpiperidine Moiety: A Comparative Guide to Scaffolds in Neurological Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The 4-benzylpiperidine scaffold has long been a cornerstone in the design of centrally acting agents, forming the structural basis of numerous successful drugs, including the acetylcholinesterase inhibitor donepezil (B133215) and various atypical antipsychotics. However, the quest for improved selectivity, novel mechanisms of action, and enhanced pharmacokinetic profiles has driven researchers to explore alternative molecular frameworks. This guide provides a comparative analysis of prominent alternatives to the this compound scaffold, offering a data-driven overview for researchers, scientists, and drug development professionals in the field of neurological drug design.

Comparative Analysis of Binding Affinities and Functional Activities

The following tables summarize the quantitative data for various alternative scaffolds compared to benchmark compounds containing the this compound moiety. The data is organized by the primary neurological target: Dopamine D2/D3 receptors, Serotonin 5-HT1A receptors, and Acetylcholinesterase (AChE).

Dopamine D2 and D3 Receptor Ligands

The Dopamine D2 and D3 receptors are key targets for antipsychotic and anti-Parkinsonian drugs. The search for D3-selective compounds or multi-target ligands with specific D2/D3 profiles has led to the exploration of diverse scaffolds.

Scaffold/CompoundTargetBinding Affinity (Ki, nM)D2/D3 Selectivity RatioFunctional ActivityReference
This compound Analog
L-741,626D21.30.07Antagonist[1]
D318
Alternative Scaffolds
N-Phenylpiperazine (WW-III-55)D2>16,000>800Strong Partial Agonist (D3)[1]
D3~20
N-Phenylpiperazine (LS-3-134)D2~30>150Partial Agonist (D3)[1]
D3~0.2
Aza-Ergoline Analog (Compound 88)D2L0.65-Partial Agonist (Emax = 35%)
Indole-Piperidine (D2AAK1_3)D2151--
[4-(4-Carboxamidobutyl)]-1-arylpiperazine (Compound 25)D218,500122Antagonist (IC50 = 2390 nM)[2]
D3152Antagonist (IC50 = 157 nM)[2]
Serotonin 5-HT1A Receptor Ligands

The 5-HT1A receptor is a crucial target for anxiolytics, antidepressants, and atypical antipsychotics. Partial agonism at this receptor is a key feature of many newer antipsychotic agents.

Scaffold/CompoundBinding Affinity (pKi)Efficacy (Emax vs 5-HT)Reference
Atypical Antipsychotics (Various Scaffolds)
Aripiprazole7.4215%[3]
Bifeprunox7.1935.9%[3]
Ziprasidone8.3020.6%[3]
SSR1815078.5325.8%[3]
Nemonapride8.3525.7%[3]
Clozapine6.31-[3]
Acetylcholinesterase (AChE) Inhibitors

Donepezil, a potent AChE inhibitor for the treatment of Alzheimer's disease, features a this compound core. Research into alternatives has focused on modifying this core or replacing it with bioisosteres to improve efficacy and reduce side effects.

Scaffold/CompoundAChE Inhibition (IC50, nM)Reference
This compound-based
Donepezil22 - 59.9[4]
Alternative Scaffolds
Benzylpyridinium Salt (Compound 40a)8.9[4]
Benzylpyridinium Salt (Compound 40d)15.9[4]
Chroman-4-one Benzylpyridinium (Compound 29a)48[4]
Coumarin Benzylpyridinium (Compound 45a)1.9

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental procedures is essential for a comprehensive understanding of drug action and evaluation. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression ERK ERK Signaling Beta_Arrestin->ERK

Dopamine D2 Receptor Signaling Cascade
Serotonin 5-HT1A Receptor Signaling Pathway

HT1A_Signaling HT1A_R 5-HT1A Receptor G_protein Gi/o Protein HT1A_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α) GIRK GIRK Channel G_protein->GIRK activates (βγ) cAMP cAMP AC->cAMP converts K_ion K+ GIRK->K_ion efflux Serotonin Serotonin Serotonin->HT1A_R ATP ATP ATP->AC PKA PKA cAMP->PKA Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_reagents Prepare Radioligand & Test Compounds start->prepare_reagents incubation Incubate Membranes, Radioligand & Test Compound prepare_membranes->incubation prepare_reagents->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50/Ki) counting->analysis end End analysis->end

References

Selectivity Profile of 4-Benzylpiperidine Derivatives for Dopamine D4 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the development of therapeutics for a range of neuropsychiatric disorders. Achieving selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3, is a critical challenge in drug discovery, as off-target activity can lead to undesirable side effects. This guide provides a comparative analysis of the selectivity profiles of various 4-benzylpiperidine derivatives, a chemical scaffold that has shown promise for potent and selective D4 receptor antagonism. The information presented is supported by experimental data from peer-reviewed studies.

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities of several this compound and related derivatives for the human dopamine D2, D3, and D4 receptors. The data is presented as pKi values, the negative logarithm of the inhibitory constant (Ki), where a higher pKi value indicates a higher binding affinity. Selectivity ratios (D2/D4 and D3/D4) are calculated from the Ki values to illustrate the preference of the compounds for the D4 receptor.

Compound ID4-SubstituentD4 pKiD2 pKiD3 pKiD2/D4 SelectivityD3/D4 SelectivityReference
8 Benzyl8.956.196.44575324[1][2]
16 Benzyl (regioisomer)8.795.446.192239400[1][2]
8a 3-Fluorobenzyl6.68<5<5>48>48[3][4]
8b 3,4-Difluorobenzyl6.77<5<5>59>59[3][4]
8c 4-Fluoro-3-methylbenzyl6.87<5<5>74>74[3][4]
11d Acetamide derivative6.92<5<5>83>83[3]
14a 3-fluoro-4-methoxybenzyl9.52<6.3<6.3>1660>1660[5][6][7]

Table 1: Binding Affinity and Selectivity of 4-Substituted Piperidine (B6355638) Derivatives for Dopamine Receptors. [1][2][3][4][5][6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound derivatives.

Radioligand Binding Assays

This assay is used to determine the binding affinity of a test compound for a specific receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2, D3, or D4 receptor are cultured and harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

  • The membrane pellet is resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]N-methylspiperone) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (this compound derivative) are added to compete with the radioligand for binding to the receptor.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: G-protein Activation and β-Arrestin Recruitment

These assays determine whether a compound acts as an agonist or an antagonist at the receptor by measuring downstream signaling events. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used technology for these assays.

1. Gi Protein Activation BRET Assay:

  • HEK293 cells are co-transfected with plasmids encoding the D4 receptor, a Renilla luciferase (Rluc)-tagged Gαi subunit, and a Yellow Fluorescent Protein (YFP)-tagged Gγ subunit.

  • The transfected cells are incubated with the test compound.

  • The BRET substrate (e.g., coelenterazine (B1669285) h) is added.

  • If the test compound is an antagonist, it will block the dopamine-induced activation of the G-protein, leading to no change or a decrease in the BRET signal. The BRET signal is generated when the activated Gα-Rluc and Gγ-YFP subunits are in close proximity.

  • The luminescence and fluorescence are measured, and the BRET ratio is calculated.

2. β-Arrestin 2 Recruitment BRET Assay:

  • HEK293 cells are co-transfected with plasmids encoding the D4 receptor fused to Rluc and β-arrestin 2 fused to YFP.

  • The cells are treated with the test compound.

  • The BRET substrate is added.

  • Antagonist activity is determined by the compound's ability to block dopamine-induced recruitment of β-arrestin-YFP to the D4-Rluc receptor, resulting in no change or a decrease in the BRET signal.

  • The BRET ratio is measured to quantify the extent of β-arrestin recruitment.

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor upon activation by an agonist and the points of intervention for antagonists.

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D4R_inactive D4 Receptor (Inactive) D4R_active D4 Receptor (Active) D4R_inactive->D4R_active Activates G_protein Gi/o Protein (αβγ) D4R_active->G_protein Activates GRK GRK D4R_active->GRK Phosphorylates Internalization Receptor Internalization D4R_active->Internalization Leads to G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D4R_inactive Binds Antagonist This compound Derivative (Antagonist) Antagonist->D4R_inactive Blocks Binding cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA beta_Arrestin β-Arrestin GRK->beta_Arrestin Recruits beta_Arrestin->D4R_active Binds

Caption: Dopamine D4 receptor signaling cascade.

Experimental Workflow for Selectivity Profiling

This diagram outlines the typical workflow for determining the selectivity profile of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Design cluster_screening In Vitro Screening cluster_profiling Selectivity & Functional Profiling cluster_output Outcome A Lead Identification (this compound Scaffold) B Chemical Synthesis of Novel Derivatives A->B C Compound Purification & Characterization B->C D Primary Screening: D4 Receptor Binding Assay C->D E Secondary Screening: D2 & D3 Receptor Binding Assays D->E F Data Analysis: Calculate Ki and Selectivity Ratios E->F G Functional Assays: Gi Activation & β-Arrestin (BRET) F->G H Determine Agonist/ Antagonist Profile G->H I Identification of Potent & Selective D4 Ligands H->I

Caption: Workflow for D4 receptor selectivity profiling.

References

4-Benzylpiperidine: A Comparative Analysis of Monoamine Oxidase A versus B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of 4-benzylpiperidine against the two isoforms of monoamine oxidase, MAO-A and MAO-B. The information presented herein is supported by experimental data from publicly available scientific literature.

Introduction to Monoamine Oxidase

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like dopamine, norepinephrine, and serotonin (B10506).[1] They exist in two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1] Selective inhibitors of MAO-A are utilized in the treatment of depression and anxiety, while selective MAO-B inhibitors are employed in managing neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.[1][2] this compound is a compound that has been investigated for its effects on monoamine systems, including its role as a weak monoamine oxidase inhibitor (MAOI).[3][4]

Quantitative Comparison of Inhibitory Potency

The inhibitory effect of this compound on MAO-A and MAO-B has been quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency of inhibition.

The available data from multiple sources consistently demonstrate that this compound is a more potent inhibitor of MAO-A than MAO-B.

InhibitorTarget EnzymeIC50 Value (Source 1)IC50 Value (Source 2)
This compoundMAO-A130 µM[3][5]0.02 mM (20 µM)[5][6]
This compoundMAO-B750 µM[3][5]2 mM (2000 µM)[5][6]

As indicated in the table, one source reports an IC50 value of 130 µM for MAO-A and 750 µM for MAO-B.[3][5] Another study found IC50 values of 0.02 mM (equivalent to 20 µM) for MAO-A and 2 mM (equivalent to 2000 µM) for MAO-B.[5][6] While the absolute values differ between the studies, both indicate a clear preference for MAO-A inhibition. This preferential inhibition suggests that this compound is a selective, albeit weak, inhibitor of MAO-A over MAO-B.

Experimental Protocols

The determination of MAO inhibitory activity is typically conducted using in vitro enzyme inhibition assays. A generalizable protocol for such an assay is outlined below.

In Vitro Fluorometric Monoamine Oxidase Inhibition Assay

This method measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a monoamine substrate by MAO.[7] The H2O2 is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product. The intensity of the fluorescence is proportional to the MAO activity.

Materials:

  • Recombinant human MAO-A or MAO-B enzyme[1]

  • MAO substrate (e.g., p-tyramine, kynuramine)[1][7]

  • Fluorescent probe (e.g., Amplex Red)[7]

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[1]

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reagent Preparation: Prepare a working solution containing the MAO substrate and the fluorescent probe in the assay buffer.

  • Assay Reaction: a. To the wells of the 96-well plate, add the diluted this compound or control inhibitors. b. Add the MAO-A or MAO-B enzyme to the wells. c. Pre-incubate the plate for a specified time (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[7] d. Initiate the enzymatic reaction by adding the substrate/probe working solution to all wells.

  • Data Acquisition: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) at multiple time points or as an endpoint reading.[7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro MAO inhibition assay.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Add Inhibitor and Enzyme to Plate A->D B Prepare MAO Enzyme (A or B) B->D C Prepare Substrate and Fluorescent Probe Mix F Initiate Reaction with Substrate/Probe Mix C->F E Pre-incubation D->E 15 min E->F G Incubate at 37°C F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: General workflow for an in vitro monoamine oxidase (MAO) inhibition assay.

Signaling Pathway Context

Monoamine oxidases are located on the outer mitochondrial membrane and play a crucial role in regulating the levels of monoamine neurotransmitters in the presynaptic neuron. Inhibition of MAO-A or MAO-B leads to an increase in the concentration of these neurotransmitters in the cytoplasm, which can then be repackaged into synaptic vesicles for subsequent release.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_mito Mitochondrion MA Monoamine Neurotransmitter Vesicle Synaptic Vesicle MA->Vesicle Reuptake & Packaging MAO_A MAO-A MA->MAO_A Degradation MAO_B MAO-B MA->MAO_B Degradation Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites Inhibitor This compound Inhibitor->MAO_A Inhibition (more potent) Inhibitor->MAO_B Inhibition (less potent)

Caption: Inhibition of MAO-A and MAO-B by this compound in the presynaptic neuron.

By inhibiting MAO-A more potently than MAO-B, this compound would be expected to lead to a greater relative increase in the levels of serotonin and norepinephrine, which are preferentially metabolized by MAO-A, as compared to phenethylamine (B48288) and benzylamine, which are more specific substrates for MAO-B. Dopamine is a substrate for both isoforms.

Conclusion

The experimental data clearly indicate that this compound is a more potent inhibitor of monoamine oxidase A than monoamine oxidase B. This preferential inhibition, as demonstrated by lower IC50 values for MAO-A, suggests a degree of selectivity. Researchers investigating the pharmacological effects of this compound should consider this differential activity on the two MAO isoforms, as it will influence the compound's overall impact on monoamine neurotransmitter levels and subsequent physiological responses. The provided experimental protocol offers a standardized framework for further investigation and verification of these findings.

References

Evaluating the Neuroprotective Effects of Different N-Benzyl Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine (B6355638) (NBP) moiety is a key pharmacophore in the design of neuroprotective agents, owing to its presence in established drugs like donepezil (B133215) and its ability to interact with various targets implicated in neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective effects of different classes of N-benzyl piperidine derivatives, supported by experimental data and detailed protocols.

Data Presentation: Comparative Efficacy of N-Benzyl Piperidine Derivatives

The neuroprotective potential of N-benzyl piperidine derivatives is often evaluated through their inhibitory activity against key enzymes involved in the pathology of neurodegenerative diseases, particularly Alzheimer's disease. The following tables summarize the in vitro inhibitory concentrations (IC50) of various NBP derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1).

Derivative ClassCompoundTarget EnzymeIC50 (µM)Reference
Donepezil-Based Carboxamides 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5)AChE0.03 ± 0.07[1]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)AChE0.41 ± 1.25[1]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)AChE5.94 ± 1.08[1]
HDAC/AChE Dual Inhibitors d5HDAC0.17[2]
AChE6.89[2]
d10HDAC0.45[2]
AChE3.22[2]
Multi-target-directed AChE/BuChE Inhibitors 4aAChE2.08 ± 0.16[3]
BuChE7.41 ± 0.44[3]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones 15bAChE (electric eel)0.39 ± 0.11[4]
BChE (equine)0.66 ± 0.16[4]
AChE (human)1.49 ± 0.43[4]
BChE (human)1.33 ± 0.55[4]
15jAChE (electric eel)0.39 ± 0.15[4]
BChE (equine)0.16 ± 0.04[4]
AChE (human)1.25 ± 0.48[4]
BChE (human)0.66 ± 0.22[4]
Phthalimide and Indole Hybrids 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione (23)BuChE0.72[5]
1,3,4-Oxadiazole Hybrids SD-4hAChE-[6]
hBChE-[6]
hBACE-1-[6]
SD-6hAChE-[6]
hBChE-[6]
hBACE-1-[6]

Note: IC50 values are presented as reported in the cited literature. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the neuroprotective effects of N-benzyl piperidine derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and to screen for their inhibitors.

Principle: The assay is based on the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffered saline (PBS), pH 8.0

  • Test compounds (N-benzyl piperidine derivatives) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare fresh solutions of enzyme, substrate, and DTNB in PBS.

  • In a 96-well plate, add 25 µL of the test compound solution at different concentrations to the respective wells.

  • Add 50 µL of the enzyme solution (AChE or BChE) to each well.

  • Add 125 µL of the DTNB solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI) to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of Aβ fibrils. The increase in fluorescence intensity is directly proportional to the extent of Aβ aggregation.

Materials:

  • Aβ (1-42) or Aβ (1-40) peptide

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) solution

  • Test compounds (N-benzyl piperidine derivatives)

  • Black 96-well microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ peptide by dissolving it in HFIP and then evaporating the solvent to create a thin film.

  • Resuspend the Aβ film in DMSO to create a concentrated stock solution.

  • Dilute the Aβ stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Add the test compound at various concentrations to the wells of the black 96-well plate.

  • Add the diluted Aβ solution to the wells containing the test compound.

  • Incubate the plate at 37°C for 24-48 hours with gentle shaking to promote aggregation.

  • After incubation, add the ThT solution to each well.

  • Measure the fluorescence intensity using a fluorometric microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence and absence of the test compound.

Neuroprotection Assay (MTT Assay in SH-SY5Y or PC12 cells)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation, and thus infer neuroprotection against a toxic insult.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • SH-SY5Y or PC12 cells

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, penicillin/streptomycin)

  • Neurotoxic agent (e.g., hydrogen peroxide (H2O2), 1-methyl-4-phenylpyridinium (MPP+), or Aβ peptide)

  • Test compounds (N-benzyl piperidine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxic agent (e.g., H2O2 at 100-250 µM, or MPP+ at 100 µM) to the wells and incubate for a further 24 hours.[7][8]

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells. Neuroprotective effect is determined by the ability of the test compound to increase cell viability in the presence of the neurotoxic agent.

Signaling Pathways and Experimental Workflows

Understanding the mechanisms of action of N-benzyl piperidine derivatives requires knowledge of the key signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating neuroprotective compounds.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChE_pre Acetylcholinesterase (AChE) Choline_synapse Choline AChE_pre->Choline_synapse hydrolysis Acetate_synapse Acetate AChE_pre->Acetate_synapse hydrolysis Choline_reuptake Choline Reuptake ACh_synapse->AChE_pre Muscarinic_R Muscarinic Receptor ACh_synapse->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh_synapse->Nicotinic_R Choline_synapse->Choline_reuptake Signal_Transduction Signal Transduction Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction NBP_Derivative N-Benzyl Piperidine Derivative NBP_Derivative->AChE_pre Inhibition

Caption: Cholinergic Signaling Pathway and the Target of N-Benzyl Piperidine Derivatives.

Amyloidogenic_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Abeta Amyloid-β (Aβ) peptide AICD AICD C99->Abeta cleavage C99->AICD cleavage Aggregation Aggregation Abeta->Aggregation Plaques Amyloid Plaques Aggregation->Plaques NBP_Derivative_BACE1 N-Benzyl Piperidine Derivative NBP_Derivative_BACE1->BACE1 Inhibition NBP_Derivative_Agg N-Benzyl Piperidine Derivative NBP_Derivative_Agg->Aggregation Inhibition

Caption: Amyloidogenic Pathway and Targets of N-Benzyl Piperidine Derivatives.

Oxidative_Stress_Pathway Oxidative_Stress Oxidative Stress (e.g., H2O2, MPP+) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis NBP_Derivative N-Benzyl Piperidine Derivative NBP_Derivative->ROS Scavenging

Caption: Oxidative Stress-Induced Apoptotic Pathway and Neuroprotective Intervention.

Experimental_Workflow Start Start: Compound Synthesis/Selection In_Vitro_Enzyme In Vitro Enzyme Assays (AChE, BChE, BACE1) Start->In_Vitro_Enzyme In_Vitro_Agg Aβ Aggregation Assay (Thioflavin T) Start->In_Vitro_Agg Cell_Culture Cell Culture (SH-SY5Y, PC12) In_Vitro_Enzyme->Cell_Culture In_Vitro_Agg->Cell_Culture Neurotoxicity_Model Induce Neurotoxicity (H2O2, MPP+, Aβ) Cell_Culture->Neurotoxicity_Model Treatment Treat with NBP Derivatives Neurotoxicity_Model->Treatment Neuroprotection_Assay Assess Neuroprotection (MTT Assay) Treatment->Neuroprotection_Assay Mechanism_Study Mechanism of Action Studies (Western Blot, etc.) Neuroprotection_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization End End: Candidate for In Vivo Studies Lead_Optimization->End

Caption: General Experimental Workflow for Evaluating Neuroprotective NBP Derivatives.

Conclusion

N-benzyl piperidine derivatives represent a promising class of compounds with multifaceted neuroprotective properties. Their ability to inhibit key enzymes like cholinesterases and BACE-1, prevent Aβ aggregation, and mitigate oxidative stress-induced cell death makes them attractive candidates for the development of novel therapeutics for neurodegenerative diseases. The data and protocols presented in this guide offer a valuable resource for researchers in the field to compare the efficacy of different NBP derivatives and to design further investigations into their mechanisms of action and therapeutic potential. Future studies should focus on optimizing the multi-target profiles of these compounds and evaluating their efficacy and safety in in vivo models of neurodegeneration.

References

A comparative study of synthetic routes to 4-arylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 4-Arylpiperidines for Researchers and Drug Development Professionals

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis is a critical step in the development of new pharmaceuticals. This guide provides a comparative overview of three prominent synthetic strategies for constructing 4-arylpiperidines: Negishi Cross-Coupling, Shapiro Reaction followed by Palladium-Catalyzed Cross-Coupling, and Direct C(4)-H Arylation. We present a detailed analysis of their reaction mechanisms, substrate scope, and experimental protocols, supported by quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to 4-arylpiperidines depends on several factors, including the availability of starting materials, desired substrate scope, and tolerance to functional groups. The following table summarizes the key quantitative data for the three discussed methodologies, offering a direct comparison of their efficiencies.

Synthetic RouteKey TransformationStarting MaterialTypical Yield RangeReaction TimeKey Advantages
Route A: Negishi Coupling C(sp³)-C(sp²) cross-couplingN-Boc-4-iodopiperidine70-95%[1]12-24 hHigh functional group tolerance, direct C-C bond formation.
Route B: Shapiro-Cross-Coupling Vinyllithium formation and cross-coupling1-Benzyl-4-piperidone65-90% (over 2 steps)4-24 hReadily available starting material, versatile for various aryl groups.[2]
Route C: Direct C(4)-H Arylation Directed C(sp³)-H activation and arylationN-protected piperidine-3-carboxamide40-80%[3]12-36 hAtom economical, avoids pre-functionalization of the piperidine (B6355638) ring.

Route A: Negishi Cross-Coupling of a 4-Piperidylzinc Iodide

The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of 4-arylpiperidine synthesis, it involves the coupling of a 4-piperidylzinc iodide with an aryl halide, catalyzed by a palladium/copper(I) system. This method is highly regarded for its excellent functional group tolerance.[1]

Experimental Protocol

1. Preparation of 4-(N-Boc-piperidyl)zinc iodide:

  • To a slurry of activated zinc dust (2.0 equiv.) in dry THF (2 M) under an inert atmosphere, add a solution of 1,2-dibromoethane (B42909) (0.1 equiv.) in THF.

  • Heat the mixture to 65 °C for 30 minutes, then cool to room temperature.

  • Add a solution of N-Boc-4-iodopiperidine (1.0 equiv.) in THF and stir the mixture at 40 °C for 12 hours.

  • The resulting solution of the organozinc reagent is used directly in the next step.

2. Negishi Cross-Coupling:

  • In a separate flask, add Cl₂Pd(dppf) (0.05 equiv.) and CuI (0.05 equiv.) under an inert atmosphere.

  • Add the aryl halide (1.0 equiv.) and the freshly prepared solution of 4-(N-Boc-piperidyl)zinc iodide (1.2 equiv.).

  • Stir the reaction mixture at 50 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry over Na₂SO₄, and purify by column chromatography.

Logical Workflow for Route A

Negishi_Coupling start N-Boc-4-iodopiperidine organozinc 4-(N-Boc-piperidyl)zinc iodide start->organozinc  Zn activation zinc Activated Zinc zinc->organozinc product 4-Aryl-N-Boc-piperidine organozinc->product  Negishi Coupling aryl_halide Aryl Halide aryl_halide->product catalyst Pd/Cu Catalyst catalyst->product Shapiro_Coupling start 1-Benzyl-4-piperidone hydrazone Tosylhydrazone start->hydrazone  Tosylhydrazine alkenylsilane Alkenylsilane hydrazone->alkenylsilane  Shapiro Reaction  + Silylation product 4-Aryl-tetrahydropyridine alkenylsilane->product  Cross-Coupling aryl_halide Aryl Halide aryl_halide->product pd_catalyst Pd Catalyst pd_catalyst->product final_product 4-Arylpiperidine product->final_product  Reduction CH_Arylation start N-Boc-piperidine- 3-carboxylic acid precursor Piperidine-3-carboxamide (with directing group) start->precursor  Amide Coupling arylated_product 4-Aryl-piperidine-3-carboxamide precursor->arylated_product  C-H Arylation aryl_iodide Aryl Iodide aryl_iodide->arylated_product pd_catalyst Pd Catalyst pd_catalyst->arylated_product final_product 4-Arylpiperidine derivative arylated_product->final_product  DG Removal

References

Benchmarking New 4-Benzylpiperidine Analogs Against Existing MAOIs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel 4-benzylpiperidine analogs with established monoamine oxidase inhibitors (MAOIs). The following sections detail their relative inhibitory potencies, provide standardized experimental protocols for evaluation, and visualize key pathways and workflows to assist in the research and development of new therapeutic agents targeting monoamine oxidase (MAO).

Data Presentation: Comparative Inhibitory Potency

The inhibitory activity of new this compound analogs and existing MAOIs against the two major isoforms of monoamine oxidase, MAO-A and MAO-B, is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Compound ClassCompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)Type of Inhibition
New this compound Analogs Pyridazinobenzylpiperidine S53.8570.2030.05Reversible, Competitive
Pyridazinobenzylpiperidine S16>100.979<0.1Reversible, Competitive
This compound (parent compound)20 - 130750 - 20005.77 - 15.38-
Existing MAOIs (Selective) Clorgyline (MAO-A Selective)~0.011--Irreversible
Selegiline (L-deprenyl) (MAO-B Selective)-~0.046-Irreversible
Pargyline (MAO-B Selective)-~0.404-Irreversible
Existing MAOIs (Non-Selective) Tranylcypromine 2.30.950.41Irreversible
Phenelzine ---Irreversible
Isocarboxazid ---Irreversible
Iproniazid 3742.51.15Irreversible

Experimental Protocols: In Vitro MAO Inhibition Assay

This section outlines a standardized protocol for determining the in vitro inhibitory potency (IC50) of test compounds against human MAO-A and MAO-B. This method is based on the fluorometric or spectrophotometric detection of by-products from the enzymatic reaction.

1. Objective:

To determine the half-maximal inhibitory concentration (IC50) of novel this compound analogs and reference MAOIs against recombinant human MAO-A and MAO-B enzymes.

2. Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrates: Kynuramine or p-Tyramine.[1]

  • Test Compounds: New this compound analogs.

  • Reference Inhibitors (Positive Controls):

    • Clorgyline (for MAO-A)[1]

    • Selegiline or Pargyline (for MAO-B)[1]

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds.

  • Detection Reagents: Appropriate reagents for detecting hydrogen peroxide or other by-products (e.g., Amplex Red, horseradish peroxidase).

  • Equipment: 96-well microplates (black for fluorescence), microplate reader (fluorometric or spectrophotometric), incubator.

3. Procedure:

  • Compound Preparation:

    • Prepare stock solutions of test compounds and reference inhibitors in DMSO.

    • Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.[2]

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in the assay buffer.

    • Prepare a working solution of the substrate (kynuramine or p-tyramine) in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted test compound or reference inhibitor to the wells of the 96-well plate.

    • Add the diluted enzyme solution to each well.

    • Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.[2]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Detection:

    • Incubate the reaction for a defined period (e.g., 20-60 minutes) at a controlled temperature, protected from light.

    • Stop the reaction (if necessary, depending on the detection method).

    • Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Subtract the background readings from all measurements.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme activity without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using appropriate software (e.g., Prism).[3]

Mandatory Visualizations

Monoamine Neurotransmitter Signaling Pathway

This diagram illustrates the synthesis and degradation of key monoamine neurotransmitters and highlights the role of MAO-A and MAO-B.

Monoamine_Signaling cluster_synthesis Synthesis cluster_degradation Degradation Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Serotonin Serotonin (5-HT) 5-HTP->Serotonin AADC Dopamine Dopamine L_DOPA->Dopamine DDC MAO_A MAO-A Serotonin->MAO_A Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Dopamine->MAO_A MAO_B MAO-B Dopamine->MAO_B Norepinephrine->MAO_A Metabolites_A Inactive Metabolites MAO_A->Metabolites_A Metabolites_B Inactive Metabolites MAO_B->Metabolites_B

Caption: Synthesis and degradation pathways of monoamine neurotransmitters.

Experimental Workflow for MAOI Benchmarking

This diagram outlines the key steps in the in vitro screening and benchmarking of novel MAO inhibitors.

MAOI_Benchmarking_Workflow start Start: Compound Library (New this compound Analogs) primary_screen Primary Screening (Single High Concentration) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Assay (Serial Dilutions) hit_identification->dose_response ic50_determination IC50 Determination (MAO-A & MAO-B) dose_response->ic50_determination selectivity_analysis Selectivity Analysis (SI = IC50 MAO-B / IC50 MAO-A) ic50_determination->selectivity_analysis mechanism_studies Mechanism of Action Studies (e.g., Reversibility, Kinetics) selectivity_analysis->mechanism_studies lead_selection Lead Compound Selection mechanism_studies->lead_selection

Caption: In vitro workflow for screening and characterizing novel MAO inhibitors.

References

Safety Operating Guide

Navigating the Disposal of 4-Benzylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 4-Benzylpiperidine, a versatile compound in pharmaceutical synthesis, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed and causes irritation to the eyes, respiratory system, and skin.[1] Structurally, as a piperidine (B6355638) derivative, it shares hazards with piperidine, which is a flammable and toxic compound.[2][3] Therefore, stringent safety measures are necessary during handling and disposal.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[2]

  • Body Protection: A lab coat or chemical-resistant apron.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2]

Quantitative Data Summary
PropertyValueSource
Appearance Clear, colorless to pale yellow viscous liquid[4][5]
Boiling Point 279 °C / 534.2 °F @ 760 mmHg[4]
Flash Point > 112 °C / > 233.6 °F[4]
Hazards Harmful if swallowed; skin and eye irritant.[1]
Incompatible Materials Oxidizing agents, acids, acid chlorides, acid anhydrides.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[1] The following is a general procedural guide.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.

  • Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible materials.[6]

Step 2: Containerization

  • Use a dedicated, properly labeled, and compatible waste container. The original container can often be used.[6]

  • Ensure the container is in good condition, free from leaks, and has a secure cap.[6]

  • The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[6]

Step 3: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • The storage area should be cool, dry, and well-ventilated.[1]

  • Keep the container away from ignition sources and incompatible materials.[1]

Step 4: Professional Disposal

  • Do not discharge this compound waste into the sewer or waterways. [1]

  • Arrange for collection by a licensed hazardous waste disposal company. These companies can provide guidance on specific local regulations and ensure proper disposal through methods such as incineration or burial in an approved landfill.[1][3]

  • For spills, absorb the material with an inert substance like vermiculite (B1170534) or sand, and place it in a suitable container for disposal.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify and Quantify Waste start->identify is_spill Is it a spill? identify->is_spill absorb Absorb with inert material (e.g., sand, vermiculite) is_spill->absorb Yes is_pure Is the waste pure or in solution? is_spill->is_pure No containerize_spill Place in a labeled, sealed container absorb->containerize_spill label Label container: 'HAZARDOUS WASTE' and 'this compound' containerize_spill->label containerize_liquid Place in a dedicated, labeled hazardous waste container is_pure->containerize_liquid containerize_liquid->label storage Store in a designated, secure Satellite Accumulation Area (SAA) label->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor storage->contact_ehs transport Arrange for professional transport and disposal contact_ehs->transport end End: Proper Disposal Complete transport->end

Caption: Decision workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for chemical waste disposal.

References

Essential Safety and Operational Guide for Handling 4-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of 4-Benzylpiperidine, including a detailed operational plan and disposal guidelines.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

Protection TypeEquipment SpecificationPurpose
Eye/Face Chemical safety goggles or a face shield.[1]To protect eyes and face from splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., PVC, nitrile, neoprene).[1][2]To prevent skin contact. For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[2]
Body Laboratory coat or chemical-resistant apron.[1]To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[1] A NIOSH-approved N95 respirator or higher may be necessary if ventilation is inadequate.To prevent inhalation of vapors or mists.[3]
Foot Closed-toe shoes, safety footwear, or rubber gumboots.[2]To protect feet from spills.

Hazard and First Aid Summary

This compound is considered a hazardous substance.[2] It can be harmful if swallowed, causing irritation to the eyes, respiratory system, and skin.[2] In case of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[2][3] Seek medical attention if pain persists or recurs.[2]
Skin Contact Immediately remove all contaminated clothing and footwear.[2] Flush skin and hair with running water and soap, if available.[2] Seek medical attention in the event of irritation.[2]
Inhalation Remove the individual from the contaminated area to fresh air.[2] Lay the patient down and keep them warm and rested.[2] If not breathing, provide artificial respiration.[2][3] Transport to a hospital or doctor without delay.[2]
Ingestion If swallowed, seek immediate medical attention.[3] Do not induce vomiting unless directed by medical personnel.[4] If the person is conscious, drink plenty of water.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is critical for safety and to prevent contamination.

1. Engineering Controls:

  • Ventilation: All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][6]

2. Preparation:

  • Don all required PPE as outlined in the table above.

  • Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Assemble all necessary equipment (e.g., spatula, weighing paper, vials, solvent).

3. Weighing and Transfer:

  • Use an analytical balance inside the fume hood or a balance with a draft shield.

  • Carefully transfer the desired amount of the compound using a clean spatula, avoiding the creation of dust or aerosols.

  • Keep the primary container closed when not in use.[5]

4. Dissolving:

  • Place the weighed compound into a suitable vessel.

  • Slowly add the desired solvent to avoid splashing.

  • If necessary, cap the vessel securely and use sonication or vortexing to aid dissolution.

5. Post-Handling:

  • Wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate.

  • Dispose of all contaminated disposable materials as hazardous waste.[5]

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

Spill Management

In the event of a spill, immediate action is necessary:

  • Minor Spills:

    • Remove all ignition sources.[2]

    • Clean up spills immediately.[2]

    • Avoid breathing vapors and contact with skin and eyes.[2]

    • Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[2]

    • Place the absorbed material in a suitable, labeled container for waste disposal.[2]

  • Major Spills:

    • Evacuate the area and move upwind.[2]

    • Alert emergency responders, providing the location and nature of the hazard.[2]

    • Wear breathing apparatus and protective gloves.[2]

    • Prevent the spillage from entering drains or water courses.[2]

Storage and Disposal

Storage:

  • Store in original, tightly sealed containers.[2]

  • Keep in a cool, dry, and well-ventilated area.[2][3]

  • Store away from incompatible materials such as oxidizing agents and foodstuff containers.[2]

  • Protect containers from physical damage and check regularly for leaks.[2]

Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Collect waste in a suitable, labeled container.

  • Consult with a licensed waste management authority for proper disposal procedures, which may include incineration at an approved site.[2]

  • Do not allow wash water from cleaning equipment to enter drains.[2]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
Boiling Point 279 °C / 534.2 °F @ 760 mmHg[3]
Melting Point 6 - 7 °C / 42.8 - 44.6 °F[3]
Flash Point > 112 °C / > 233.6 °F[3]
Appearance Clear, colorless to pale yellow liquid[7]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow prep Preparation handling Handling in Fume Hood prep->handling post_handling Post-Handling & Decontamination handling->post_handling spill Spill Occurs handling->spill Accident storage Proper Storage post_handling->storage Unused Material disposal Waste Disposal post_handling->disposal Contaminated Waste spill_manage Spill Management spill->spill_manage spill_manage->post_handling end End of Process storage->end disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.